Product packaging for VcMMAE-d8(Cat. No.:)

VcMMAE-d8

Cat. No.: B12382707
M. Wt: 1324.7 g/mol
InChI Key: NLMBVBUNULOTNS-OOJKOBQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VcMMAE-d8 is a useful research compound. Its molecular formula is C68H105N11O15 and its molecular weight is 1324.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H105N11O15 B12382707 VcMMAE-d8

Properties

Molecular Formula

C68H105N11O15

Molecular Weight

1324.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-2,3,4,4,4-pentadeuterio-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]butan-2-yl]carbamate

InChI

InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1/i4D3,5D3,41D,57D

InChI Key

NLMBVBUNULOTNS-OOJKOBQJSA-N

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Molecular Weight of VcMMAE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides the molecular weight and associated chemical information for the deuterated drug-linker conjugate, VcMMAE-d8. This compound is an isotopic variant of VcMMAE, a key component in the development of Antibody-Drug Conjugates (ADCs). In this compound, eight hydrogen atoms have been replaced by deuterium.

Quantitative Data Summary

The key quantitative attributes of this compound are summarized in the table below for clear reference and comparison.

PropertyValueReference
Molecular Weight 1324.68 g/mol [1]
Molecular Formula C68H97D8N11O15[1]

Context and Significance

This compound is a specialized tool in ADC research and development. It comprises the potent anti-mitotic agent Monomethyl Auristatin E (MMAE), a tubulin inhibitor, connected to a linker system. This linker consists of a maleimidocaproyl (MC) group, a cathepsin-cleavable valine-citrulline (vc) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer.[1] The "-d8" designation indicates that eight hydrogen atoms within the MMAE payload have been substituted with deuterium, a stable isotope of hydrogen.

This isotopic labeling is crucial for various bioanalytical applications, such as its use as an internal standard in quantitative analysis by methods like LC-MS (Liquid Chromatography-Mass Spectrometry).[1][2] Deuteration can subtly alter the physicochemical properties of a molecule, which can be advantageous in pharmacokinetic studies to differentiate the administered compound from its non-deuterated counterparts.

As this guide focuses on a specific physicochemical property (molecular weight), detailed experimental protocols and signaling pathway diagrams are not applicable. The provided data is based on the established chemical structure and atomic weights of the constituent elements.

References

The Role of Deuterium Labeling in VcMMAE-d8: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of deuterium labeling in VcMMAE-d8, a critical component in the development of antibody-drug conjugates (ADCs). This document will delve into the core applications of this compound, focusing on its well-established function as an internal standard in bioanalytical assays and exploring the theoretical potential for its use in modulating metabolic stability. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support researchers in the field of oncology and ADC development.

Introduction to VcMMAE and the Significance of Deuterium Labeling

VcMMAE is a widely utilized drug-linker conjugate in the field of oncology. It consists of the potent antimitotic agent, monomethyl auristatin E (MMAE), attached to a monoclonal antibody (mAb) via a protease-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB). Upon internalization of the ADC by a target cancer cell, the linker is cleaved by lysosomal enzymes, releasing free MMAE to induce cell cycle arrest and apoptosis.

Deuterium (²H or D), a stable isotope of hydrogen, has found significant application in pharmaceutical sciences. The substitution of hydrogen with deuterium can lead to a stronger chemical bond (C-D vs. C-H), which can, in some cases, slow down metabolic reactions involving the cleavage of that bond. This phenomenon is known as the kinetic isotope effect (KIE).[1][2]

In the context of VcMMAE, deuterium labeling, resulting in this compound, serves a crucial and well-documented primary purpose: its use as an internal standard for the accurate quantification of VcMMAE and its payload, MMAE, in complex biological matrices.[3][4][5][6] While the therapeutic application of the KIE to enhance the in vivo performance of this compound is a compelling concept, its practical implementation and benefits are not yet established in published literature.

Core Application: this compound as an Internal Standard in Bioanalysis

The accurate measurement of ADC components, including the conjugated drug, total antibody, and the released cytotoxic payload, is paramount for understanding their pharmacokinetics (PK), pharmacodynamics (PD), and overall safety and efficacy.[3][6] this compound, and more specifically its payload component d8-MMAE, is the gold standard internal standard for the bioanalysis of MMAE-containing ADCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]

The rationale for using a stable isotope-labeled internal standard is to correct for variability during sample preparation and analysis. Since this compound is chemically identical to VcMMAE, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the non-labeled analyte, allowing for precise ratiometric quantification.

Quantitative Bioanalytical Data

The following table summarizes typical parameters for the quantification of unconjugated MMAE using d8-MMAE as an internal standard in LC-MS/MS assays.

ParameterTypical Value/RangeReference
Internal Standardd8-MMAE[3][5][6]
Analytical MethodLC-MS/MS[3][5][6]
MRM Transitions (MMAE)718.5 -> 686.5 amu, 718.5 -> 152.1 amu[3][5]
Lower Limit of Quantification (LLOQ)0.04 - 0.2 ng/mL[5][6]
Dynamic Range0.04 - 10.0 ng/mL[6]
Biological MatricesHuman Serum, Plasma, Cell Lysates, Tissue Homogenates[3][5][6]
Experimental Protocol: Quantification of Unconjugated MMAE in Biological Samples

This protocol outlines a general procedure for the quantification of unconjugated MMAE in biological samples using d8-MMAE as an internal standard.

Materials:

  • Biological matrix (e.g., plasma, cell lysate)

  • MMAE analytical standard

  • d8-MMAE internal standard solution (e.g., 1 ng/mL)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Water, LC-MS grade

  • LC-MS/MS system with electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To 100 µL of biological sample (unknown, standard, or quality control), add a known amount of d8-MMAE internal standard solution (e.g., to a final concentration of 1 ng/mL).[3]

    • For cell samples, pellet the cells and lyse them, for instance, by adding ice-cold methanol followed by a freeze-thaw cycle.[3]

    • Precipitate proteins by adding a 2-fold volume of ice-cold ACN or MeOH.

    • Vortex and centrifuge at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.

    • Collect the supernatant.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase, such as 95:5 ACN/water with 0.1% formic acid.[3]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable column (e.g., XBridge BEH Amide).

    • Monitor the specific multiple reaction monitoring (MRM) transitions for MMAE and d8-MMAE.

  • Quantification:

    • Calculate the peak area ratio of the analyte (MMAE) to the internal standard (d8-MMAE).

    • Generate a standard curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of MMAE in the unknown samples by interpolating their peak area ratios from the standard curve.[3]

Diagram: Bioanalytical Workflow for ADC Pharmacokinetics

Bioanalytical_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Patient Patient Dosed with ADC BiologicalSample Biological Sample (Plasma, Tissue) Patient->BiologicalSample Spike Spike with This compound (IS) BiologicalSample->Spike Extraction Protein Precipitation & Supernatant Collection Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification of VcMMAE/MMAE LCMS->Quantification PK_Profile Pharmacokinetic Profile Quantification->PK_Profile

Caption: Bioanalytical workflow for ADC pharmacokinetic analysis.

Therapeutic Potential: The Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can slow down the rate of metabolic reactions where the cleavage of a C-H bond is the rate-limiting step.[1][7] This is due to the higher bond energy of the C-D bond compared to the C-H bond. For drugs that are rapidly metabolized, this "deuterium effect" can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure.[7]

For VcMMAE, metabolism can occur on the MMAE payload. If a C-H bond cleavage on MMAE is a key step in its metabolic inactivation, then substituting those hydrogens with deuterium could theoretically slow down this process, potentially leading to prolonged intracellular concentrations of the active drug and enhanced therapeutic efficacy.

However, it is crucial to note that the practical application and in vivo benefit of this effect for this compound have not been demonstrated in the reviewed literature. The primary and currently validated role of this compound remains as an analytical tool.

Diagram: Conceptual Signaling Pathway of VcMMAE and Potential KIE Influence

VcMMAE_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (Ab-VcMMAE) Internalization Receptor-Mediated Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Free_MMAE Free MMAE Cleavage->Free_MMAE Tubulin Tubulin Free_MMAE->Tubulin Metabolism Metabolism (e.g., CYP-mediated) Free_MMAE->Metabolism Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites KIE Kinetic Isotope Effect (with this compound) KIE->Metabolism Potentially Slows

Caption: VcMMAE mechanism of action and potential KIE influence.

Synthesis of this compound

General Experimental Protocol: Antibody-Drug Conjugation

The following is a generalized protocol for the conjugation of a maleimide-functionalized drug-linker, such as VcMMAE, to a monoclonal antibody. A similar procedure would be followed for this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Dithiothreitol (DTT)

  • Maleimide-functionalized VcMMAE (or this compound)

  • Desalting column (e.g., PD-10)

  • Reaction buffers and quenching agents

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a controlled molar excess of a reducing agent like DTT to partially reduce the interchain disulfide bonds, exposing free thiol groups.

  • Removal of Reducing Agent:

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Immediately react the reduced mAb with a molar excess of the maleimide-functionalized this compound. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.

  • Quenching:

    • Quench any unreacted maleimide groups with a suitable quenching agent (e.g., N-acetylcysteine).

  • Purification:

    • Purify the resulting ADC to remove unconjugated drug-linker and other impurities, typically using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Conclusion

The role of deuterium labeling in this compound is primarily and critically as an internal standard for the precise and accurate quantification of VcMMAE and its active payload, MMAE, in bioanalytical studies. This application is fundamental to the preclinical and clinical development of any ADC utilizing the VcMMAE platform, enabling a thorough understanding of its pharmacokinetic profile. While the therapeutic potential of deuterium labeling in this compound to modulate metabolism via the kinetic isotope effect is a scientifically sound concept, its practical application and benefits for this specific molecule are yet to be established. Future research may explore this avenue to potentially enhance the therapeutic window of MMAE-based ADCs. Researchers and drug developers should continue to rely on this compound as an indispensable tool for robust bioanalysis while remaining aware of the unexplored therapeutic possibilities that deuterium labeling may offer.

References

VcMMAE-d8 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for VcMMAE-d8, a critical reagent in the development of Antibody-Drug Conjugates (ADCs).

This compound is the deuterated isotope of VcMMAE, a drug-linker conjugate composed of the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) and a cathepsin-B cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB).[1][2] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of VcMMAE and its payload, MMAE, in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][3][4]

Product Information

A typical Certificate of Analysis for this compound will begin with fundamental product identification details. This section ensures traceability and proper handling of the material.

ParameterDescription
Product Name This compound
Synonyms MC-Val-Cit-PAB-MMAE-d8; mc-vc-PAB-MMAE-d8
Chemical Formula C68H97D8N11O15
Molecular Weight 1324.7 g/mol (approximate, may vary slightly with deuteration pattern)
CAS Number Not typically assigned for deuterated isotopes, the non-deuterated VcMMAE is 646502-53-6[5][6]
Storage Typically stored at -20°C for long-term stability[5]
Appearance A white to off-white solid
Solubility Soluble in DMSO

Analytical Data

The core of the CoA provides quantitative data on the purity, identity, and quality of the this compound lot. This data is crucial for ensuring the accuracy and reproducibility of experiments where it is used as an internal standard.

Purity

Purity is a critical parameter, as impurities can interfere with analytical assays. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

TestMethodSpecificationResult
Purity by HPLC Reverse-Phase HPLC with UV detection (e.g., at 214 nm and 254 nm)≥95%98.7%
Identity

Confirmation of the chemical structure and mass is essential. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

TestMethodSpecificationResult
Mass Spectrometry Electrospray Ionization Time-of-Flight (ESI-TOF) or QuadrupoleConforms to the expected mass [M+H]+Conforms
1H NMR 500 MHz in DMSO-d6Conforms to the expected chemical shifts and integrationConforms
2H NMR 76 MHz in DMSOConforms to the expected deuteration patternConforms
Impurities

This section details the levels of any detected impurities, such as residual solvents from the synthesis process or related substances.

TestMethodSpecificationResult
Residual Solvents Gas Chromatography-Mass Spectrometry (GC-MS)≤0.5%<0.1%
Related Substances HPLC or LC-MSReport individual impuritiesImpurity A: 0.2%, Impurity B: 0.1%

Experimental Protocols

Detailed methodologies are provided to allow other laboratories to replicate the quality control testing and to understand the conditions under which the product was certified.

High-Performance Liquid Chromatography (HPLC) for Purity
  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 214 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The this compound sample is dissolved in DMSO to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity
  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Waters Xevo G2-XS QTof or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A rapid linear gradient from 2% to 98% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 50°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 100-2000

  • Sample Preparation: The sample is diluted to approximately 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure
  • Instrument: Bruker Avance III 500 MHz or equivalent

  • Solvent: DMSO-d6

  • Temperature: 25°C

  • 1H NMR: 16 scans, 1-second relaxation delay

  • 2H NMR: 256 scans, 1-second relaxation delay

  • Sample Preparation: Approximately 5 mg of this compound is dissolved in 0.7 mL of DMSO-d6.

Visualizations

Diagrams are provided to illustrate key concepts related to this compound, its use, and its mechanism of action.

G cluster_MMAE Monomethyl Auristatin E (MMAE) - Cytotoxic Payload cluster_Linker mc-vc-PAB Linker MMAE MMAE d8 Deuterium Label (d8) MMAE->d8 Isotopically Labeled mc Maleimidocaproyl (mc) vc Valine-Citrulline (vc) mc->vc Amide Bond PAB p-Aminobenzyl (PAB) vc->PAB Amide Bond PAB->MMAE Carbamate Bond

Caption: Structure of this compound.

G cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma, Tissue Lysate) Spike Spike with This compound (Internal Standard) BiologicalMatrix->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantify MMAE using Ratio to this compound MS->Quantification

Caption: Workflow for MMAE quantification.

G MMAE MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymer Tubulin->Microtubule Inhibits Polymerization MitoticArrest G2/M Phase Cell Cycle Arrest Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: MMAE mechanism of action.

References

VcMMAE-d8 for Antibody-Drug Conjugate Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of VcMMAE-d8, a critical component in the field of antibody-drug conjugate (ADC) research. It details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes complex biological and experimental processes.

Core Concepts: Understanding this compound

This compound is the deuterated form of VcMMAE, a widely utilized drug-linker conjugate in the development of ADCs.[1] The "-d8" designation indicates the presence of eight deuterium atoms, making it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of the non-deuterated VcMMAE in biological matrices.[1]

The VcMMAE conjugate itself is composed of three key components:

  • Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent and a highly effective anti-mitotic agent.[2][3] It is a derivative of the natural product dolastatin 10.[4] Due to its high cytotoxicity, MMAE is not suitable for use as a standalone chemotherapeutic agent.[2][3]

  • Valine-Citrulline (vc) Linker: A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4] This enzymatic cleavage is a critical step for the targeted release of MMAE.

  • Self-Immolative Spacer (PABC): A p-aminobenzylcarbamate (PABC) spacer that, following the cleavage of the valine-citrulline linker by cathepsin B, spontaneously decomposes to release the active MMAE payload.[4]

Mechanism of Action: Targeted Drug Delivery and Cytotoxicity

The therapeutic strategy of an ADC employing the VcMMAE linker is a multi-step process designed to deliver the potent MMAE payload specifically to cancer cells, thereby minimizing systemic toxicity.

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody (mAb) component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.

  • Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the valine-citrulline dipeptide linker.

  • Payload Release: The cleavage of the vc-linker triggers the self-immolation of the PABC spacer, leading to the release of the free, active MMAE into the cytoplasm of the cancer cell.

  • Microtubule Disruption: Free MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a critical event.

  • Cell Cycle Arrest and Apoptosis: The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[5]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound conjugated) Antigen Tumor Antigen ADC->Antigen 1. Targeting TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage & 5. Payload Release Tubulin Tubulin MMAE->Tubulin 6. Tubulin Binding Microtubules Microtubule Disruption Tubulin->Microtubules 7. Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 8. Cell Cycle Arrest & Apoptosis

Figure 1: Mechanism of action of a VcMMAE-based ADC.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic potential of VcMMAE and free MMAE has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting biological or biochemical function.

CompoundCell LineCancer TypeIC50 (nM)Reference
VcMMAESKBR3Breast Cancer410.54 ± 4.9[2]
VcMMAEHEK293Human Embryonic Kidney482.86 ± 6.4[2]
Free MMAEJurkatT-cell Leukemia0.099[6]
Free MMAEDoHH2Non-Hodgkin Lymphoma0.02[6]
Free MMAERamosBurkitt's Lymphoma1.348[6]
T-Fc-vcMMAEU2OS-R1Osteosarcoma (FGFR1+)2.75
T-Fc-vcMMAENCI-H520Lung Cancer (FGFR1+)31.45
T-Fc-vcMMAEJIMT-1Breast Cancer (FGFR1+)94.26
T-Fc-vcMMAENCI-H1581Lung Cancer (FGFR1+)52.58
Pharmacokinetics of VcMMAE ADCs

A study analyzing data from eight first-in-human Phase 1 studies of different VcMMAE ADCs provides valuable insights into their pharmacokinetic (PK) properties in cancer patients. The following table summarizes key PK parameters for three analytes: antibody-conjugated MMAE (acMMAE), total antibody, and unconjugated (free) MMAE at a dose of 2.4 mg/kg administered every 3 weeks.

AnalyteCmax (nM) (Mean ± SD)AUCinf (day*nM) (Mean ± SD)CL (mL/day/kg) (Mean ± SD)Vss (mL/kg) (Mean ± SD)t1/2 (days) (Mean ± SD)
acMMAE205 ± 50983 ± 27618.1 ± 5.482.2 ± 30.13.5 ± 1.0
Total Antibody215 ± 511630 ± 49510.7 ± 3.474.5 ± 21.35.3 ± 1.8
Unconjugated MMAE3.8 ± 1.56.8 ± 2.9--1.4 ± 0.5

Data adapted from a study on eight different vc-MMAE ADCs.[1][3] Cmax: Maximum concentration, AUCinf: Area under the curve from time zero to infinity, CL: Clearance, Vss: Volume of distribution at steady state, t1/2: Half-life.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the in vitro cytotoxicity of a VcMMAE-conjugated ADC using a tetrazolium-based colorimetric assay (MTT).

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • VcMMAE-conjugated ADC

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the VcMMAE-ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control medium to the respective wells.

    • Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for 4-18 hours at 37°C in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate, 24h incubation) B 2. ADC Treatment (Serial dilutions, 72-96h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan (4-18h incubation) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate % Viability, Determine IC50) E->F

Figure 2: Workflow for an in vitro cytotoxicity (MTT) assay.
In Vitro Cathepsin B Cleavage Assay

This protocol describes a general method to assess the enzymatic cleavage of the Vc-linker in a VcMMAE conjugate by cathepsin B.

Materials:

  • VcMMAE-conjugated ADC

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the VcMMAE-ADC (at a final concentration of, for example, 10 µM) with the assay buffer.

    • Initiate the reaction by adding a pre-determined amount of activated cathepsin B (e.g., 100 nM final concentration).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will stop the enzymatic activity and precipitate the protein.

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant, which contains the released MMAE, to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the released free MMAE.

    • The amount of released MMAE over time can be used to determine the kinetics of the cleavage reaction.

Signaling Pathways

The cytotoxic effect of MMAE is primarily mediated through the disruption of the microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis. This process involves the activation of specific signaling cascades.

MMAE_Apoptosis_Pathway cluster_caspase Caspase Cascade MMAE Free MMAE Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Microtubule Microtubule Network Disruption Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Bax Bax (pro-apoptotic) Activation G2M->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition G2M->Bcl2 Apoptosis Apoptosis Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Figure 3: MMAE-induced apoptotic signaling pathway.

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of ADCs. Its use as an internal standard allows for the precise quantification of the active drug-linker conjugate, which is crucial for pharmacokinetic and pharmacodynamic studies. A thorough understanding of the mechanism of action, cytotoxic potency, and the signaling pathways affected by the released MMAE payload is essential for the rational design and optimization of novel ADC therapies. The experimental protocols provided in this guide offer a starting point for the in vitro characterization of VcMMAE-based ADCs.

References

Core Principles for the Use of VcMMAE-d8 as an Internal Standard in ADC Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the fundamental principles and methodologies for utilizing VcMMAE-d8 as an internal standard in the quantitative bioanalysis of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the pharmacokinetic and metabolic characterization of ADCs.

Introduction to VcMMAE and the Role of an Internal Standard

VcMMAE is a critical component of many ADCs, consisting of the potent anti-mitotic agent monomethyl auristatin E (MMAE) attached to a monoclonal antibody via a cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB).[1] Accurate quantification of ADC-related analytes in biological matrices is paramount for understanding their pharmacokinetics, efficacy, and safety.

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential. An ideal IS is a compound that is structurally and physicochemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The IS is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variability during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response.

For the quantification of VcMMAE and its released payload MMAE, stable isotope-labeled (SIL) internal standards, such as this compound and MMAE-d8, are considered the gold standard.[2] These deuterated analogues co-elute with the analyte and experience identical ionization and fragmentation behavior, providing the most accurate correction for analytical variability.

Bioanalytical Strategy for VcMMAE ADCs

The bioanalysis of VcMMAE-based ADCs typically involves the quantification of multiple analytes to provide a comprehensive pharmacokinetic profile:

  • Total Antibody: Measures all antibody species, regardless of conjugation status.

  • Conjugated Antibody (ADC): Quantifies the antibody molecules that are still conjugated to the drug-linker.

  • Unconjugated Payload (Free MMAE): Measures the amount of MMAE that has been released from the ADC into circulation.[3]

  • Conjugated Payload: This measurement reflects the amount of MMAE still attached to the antibody. It is indirectly measured by first capturing the ADC and then chemically or enzymatically cleaving the linker to release the MMAE for quantification.

This compound is the appropriate internal standard for the direct quantification of the VcMMAE drug-linker, while MMAE-d8 is used for the quantification of the unconjugated (free) MMAE payload.

Experimental Protocols

Quantification of Unconjugated MMAE

This protocol outlines the steps for measuring the free MMAE payload in a biological matrix (e.g., plasma, serum).

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of the biological sample (unknown, standard, or QC), add a known concentration of MMAE-d8 internal standard.

    • Add 200 µL of ice-cold acetonitrile or a methanol-ethanol mixture to precipitate the proteins.[4][5][6]

    • Vortex the mixture thoroughly and incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[5][7]

    • Carefully collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a suitable LC column (e.g., a reverse-phase C18 or a HILIC column).[7][8]

    • Perform chromatographic separation using a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9]

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (MMAE) to the internal standard (MMAE-d8).

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of MMAE in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantification of Conjugated Payload (Total MMAE from ADC)

This protocol describes the measurement of MMAE that is still attached to the antibody.

Methodology:

  • Immunocapture of ADC (Optional but Recommended):

    • Use an anti-human Fc antibody or a target-specific antibody coated on magnetic beads or a microplate to capture the ADC from the biological matrix. This step isolates the ADC and reduces matrix interference.

  • Linker Cleavage:

    • For the vc-linker, enzymatic cleavage is employed. Add a solution of an enzyme like papain or cathepsin B to the captured ADC or the total plasma sample.[2][9]

    • Incubate the mixture under optimal conditions (e.g., 37°C for several hours) to ensure complete cleavage of the linker and release of MMAE.[7]

  • Sample Clean-up and Analysis:

    • Following cleavage, add the MMAE-d8 internal standard.

    • Perform a protein precipitation or solid-phase extraction (SPE) step to remove the enzyme and other proteins.

    • Analyze the resulting sample by LC-MS/MS as described in the protocol for unconjugated MMAE.

Quantitative Data

The following tables summarize typical parameters for the LC-MS/MS analysis of MMAE using MMAE-d8 as the internal standard.

Table 1: Mass Spectrometry Parameters
Analyte MMAE
Internal Standard MMAE-d8
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (MMAE) 718.7 -> 152.2[9], 718.5 -> 686.5[7]
MRM Transition (MMAE-d8) 726.6 -> 152.1[9]
Table 2: Chromatographic Conditions
LC Column Waters Acquity UPLC BEH C18[8] or XBridge BEH Amide[7]
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid[7]
Mobile Phase B 95:5 Acetonitrile/Water with 0.1% formic acid[7]
Flow Rate 0.25 mL/min[7]
Column Temperature 40°C[7]
Table 3: Calibration Curve Parameters
Typical Range (Plasma/Serum) 0.04 ng/mL to 10.00 ng/mL[10]
Lower Limit of Quantification (LLOQ) 0.0352 ng/mL[11]
Upper Limit of Quantification (ULOQ) 18.0 ng/mL[11]
Regression Model Linear or Quadratic (weighted 1/x²)

Visualizations

The following diagrams illustrate the key workflows and principles described in this guide.

ADC_Bioanalysis_Workflow cluster_sample_collection Sample Collection cluster_unconjugated Unconjugated MMAE Quantification cluster_conjugated Conjugated Payload Quantification cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Serum, Tissue) Add_IS_Free Spike with MMAE-d8 IS Biological_Sample->Add_IS_Free Enzymatic_Cleavage Enzymatic Cleavage (e.g., Papain) Biological_Sample->Enzymatic_Cleavage Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS_Free->Protein_Precipitation Centrifugation_Free Centrifugation Protein_Precipitation->Centrifugation_Free Supernatant_Free Collect Supernatant Centrifugation_Free->Supernatant_Free LC_MS_MS LC-MS/MS Analysis (MRM Mode) Supernatant_Free->LC_MS_MS Add_IS_Conj Spike with MMAE-d8 IS Enzymatic_Cleavage->Add_IS_Conj Sample_Cleanup Sample Cleanup (SPE or Precipitation) Add_IS_Conj->Sample_Cleanup Final_Extract_Conj Collect Final Extract Sample_Cleanup->Final_Extract_Conj Final_Extract_Conj->LC_MS_MS Data_Processing Data Processing (Peak Area Ratio vs. Conc.) LC_MS_MS->Data_Processing

Caption: Workflow for quantifying unconjugated and conjugated MMAE.

Internal_Standard_Principle cluster_correction Correction for Variability Analyte Analyte (e.g., MMAE) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS Internal Standard (e.g., MMAE-d8) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of internal standard use for accurate quantification.

References

An In-depth Technical Guide to the Solubility and Stability of VcMMAE-d8 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of VcMMAE-d8 in dimethyl sulfoxide (DMSO), a critical aspect for its effective use in research and development of antibody-drug conjugates (ADCs). This compound, a deuterated form of the potent tubulin inhibitor MMAE linked via a cathepsin B-cleavable valine-citrulline linker, is a key component in numerous ADC candidates. Understanding its behavior in DMSO, a common solvent for storage and handling of such payloads, is paramount for ensuring experimental reproducibility and the overall quality of the resulting conjugates.

Solubility of this compound and Related Compounds in DMSO

The solubility of this compound and its non-deuterated counterparts in DMSO is generally high, facilitating the preparation of concentrated stock solutions. However, the use of fresh, anhydrous DMSO is often recommended to achieve maximum solubility and prevent potential degradation. The following table summarizes the available quantitative solubility data for this compound and related structures in DMSO.

CompoundSolubility in DMSOConcentration (mM)NotesSource(s)
This compoundData not explicitly found; expected to be similar to VcMMAE-Isotope of VcMMAE[]
VcMMAE≥ 54 mg/mL≥ 41.01 mMHygroscopic DMSO can reduce solubility.[2]
VcMMAE100 mg/mL75.95 mMUse of fresh DMSO is recommended.[3]
MMAE-d8100 mg/mL137.74 mMUltrasonic assistance may be needed.[][5]
MMAE-d880 mg/mL110.19 mMSonication is recommended for dissolution.[6]

Note: The solubility of deuterated compounds is generally very similar to their non-deuterated analogues. Therefore, the solubility of this compound in DMSO is expected to be in the range of 50-100 mg/mL.

Stability of this compound in DMSO

This compound, like many complex small molecules, can be susceptible to degradation in solution. The valine-citrulline linker, while designed for enzymatic cleavage within the cell, can also be liable to chemical hydrolysis, particularly under non-optimal storage conditions. Multiple sources indicate that VcMMAE and its derivatives are unstable in solution and recommend the use of freshly prepared solutions.[2][5] For stock solutions in DMSO, storage at low temperatures is crucial. Recommended storage conditions are typically -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[7]

The stability of the valine-citrulline linker is a key factor. While it is designed to be cleaved by enzymes like cathepsin B inside tumor cells, premature cleavage in solution can lead to the release of the highly cytotoxic MMAE payload, which can compromise the integrity of subsequent conjugation reactions and lead to inaccurate dosing.[8][9]

Experimental Protocols

The following sections detail recommended experimental protocols for determining the solubility and stability of this compound in DMSO.

Protocol for Determining Saturation Solubility in DMSO

This protocol outlines a method to determine the saturation solubility of this compound in DMSO using the shake-flask method followed by HPLC analysis.

3.1.1 Materials and Reagents

  • This compound (solid)

  • Anhydrous DMSO (high purity)

  • 2 mL screw-cap vials

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

3.1.2 Procedure

  • Sample Preparation: Add an excess amount of solid this compound to a 2 mL vial containing a known volume (e.g., 1 mL) of anhydrous DMSO.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C). Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess undissolved solid.

  • Sample Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase (e.g., 50:50 ACN:Water with 0.1% FA) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted sample by HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. Detection can be performed at a wavelength where this compound has significant absorbance (e.g., 214 nm or 280 nm).

  • Quantification: Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve of known this compound concentrations.

  • Calculation: Calculate the saturation solubility in mg/mL or mM by back-calculating from the dilution factor.

Protocol for Stability Assessment in DMSO

This protocol describes a time-course study to evaluate the stability of this compound in DMSO at different temperatures using LC-MS/MS.

3.2.1 Materials and Reagents

  • This compound stock solution in anhydrous DMSO (e.g., 10 mg/mL)

  • Anhydrous DMSO (high purity)

  • Temperature-controlled incubators (e.g., 4°C, 25°C, 37°C)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (e.g., a stable, structurally similar compound)

3.2.2 Procedure

  • Sample Preparation: Prepare a working solution of this compound in anhydrous DMSO at a known concentration (e.g., 1 mg/mL). Aliquot this solution into several vials for each temperature condition and time point to avoid freeze-thaw cycles.

  • Incubation: Store the vials at the selected temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 1 week), remove one vial from each temperature condition.

  • Sample Analysis Preparation: Immediately upon removal, dilute a small aliquot of the sample with the initial mobile phase to a concentration suitable for LC-MS/MS analysis. Add the internal standard at a fixed concentration.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

    • Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. A rapid gradient is often suitable.[6]

    • Mass Spectrometry: Monitor the parent ion of this compound and its characteristic fragment ions in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Also, monitor for the appearance of potential degradation products, such as unconjugated MMAE-d8.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0). This can be determined by the ratio of the peak area of this compound to the peak area of the internal standard. Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the stability assessment of this compound in DMSO.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Processing prep Prepare 1 mg/mL this compound in DMSO aliquot Aliquot into vials for each time point and temperature prep->aliquot temp1 4°C aliquot->temp1 temp2 25°C (RT) aliquot->temp2 temp3 37°C aliquot->temp3 sampling Remove samples at 0, 2, 4, 8, 24, 48, 72h, 1 week temp1->sampling temp2->sampling temp3->sampling dilute Dilute sample and add Internal Standard sampling->dilute lcms LC-MS/MS Analysis (MRM for this compound and potential degradants) dilute->lcms quant Quantify remaining This compound lcms->quant plot Plot % Remaining vs. Time quant->plot

References

VcMMAE-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

This technical guide provides an in-depth overview of VcMMAE-d8, a deuterated drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals.

Core Concepts: this compound

This compound is an isotopically labeled form of VcMMAE, a key component in the field of targeted cancer therapy. It is a conjugate composed of the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) linked via a protease-cleavable dipeptide linker, valine-citrulline (vc). The "d8" designation indicates that the MMAE moiety contains eight deuterium atoms, making it a valuable internal standard for quantitative analysis in pharmacokinetic studies.[1][2]

The core utility of this compound lies in its application in the development and preclinical assessment of ADCs. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They consist of an antibody, which provides targeting to a specific tumor antigen, a cytotoxic payload (like MMAE), and a chemical linker (like vc-PAB) that connects the two.[3][4]

Mechanism of Action

The mechanism of action for ADCs utilizing a VcMMAE payload is a multi-step process that leads to the selective destruction of cancer cells.

  • Targeting and Binding: The antibody component of the ADC selectively binds to a specific antigen expressed on the surface of tumor cells.[5]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through endocytosis.[5][6]

  • Lysosomal Trafficking: The internalized vesicle fuses with a lysosome within the cell.[5][7]

  • Payload Release: Inside the lysosome, proteases such as Cathepsin B cleave the valine-citrulline linker.[4][7] This releases the highly potent MMAE payload into the cytoplasm of the cancer cell.

  • Tubulin Inhibition: The released MMAE binds to tubulin, a critical component of microtubules. This binding inhibits tubulin polymerization, disrupting the microtubule network within the cell.[4][7]

  • Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death (apoptosis) of the cancer cell.[2][6]

The deuteration of the MMAE moiety in this compound does not alter its biological mechanism of action but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the active payload (MMAE) in biological matrices.[1][8]

Product Information and Quantitative Data

The following tables summarize the key product information and quantitative data for this compound and its non-deuterated counterpart, MMAE-d8.

Table 1: this compound Product Information
ParameterValueReference(s)
Synonyms MC-Val-Cit-PAB-MMAE-d8, mc-vc-PAB-MMAE-d8[3]
Appearance White to off-white solid[3][9]
Unlabeled CAS 646502-53-6 (for VcMMAE)[3][9]
Primary Use Agent-linker conjugate for ADC development; Isotope tracer and internal standard for quantitative analysis (NMR, GC-MS, LC-MS)[3]
Table 2: MMAE-d8 (Payload) Product Information
ParameterValueReference(s)
CAS Number 2070009-72-0[2][10][11]
Synonyms Monomethyl auristatin E-d8, Brentuximab Vedotin-d8, D8-MMAE[2][11][12]
Molecular Formula C39H59D8N5O7[10]
Molecular Weight 726.03 g/mol [10][11]
Purity >98%; ≥99% deuterated forms (d1-d8)[2][10]
Primary Use Deuterated labeled MMAE; potent mitotic and tubulin inhibitor; internal standard for quantification of MMAE[1][2][10]
Table 3: MMAE-d8 Solubility
SolventConcentrationNotesReference(s)
DMSO100 mg/mLUltrasonic may be needed[10][11]
DMSO80 mg/mL (110.19 mM)Sonication is recommended[12]
AcetonitrileSoluble-[2]
DMFSoluble-[2]
MethanolSoluble-[2]
Table 4: In Vitro and In Vivo Data for MMAE (Non-deuterated)
ParameterValueCell Line/ModelReference(s)
IC50 (Proliferation) 0.9 nMMCF-7 cells[2]
IC50 (Proliferation) 0.039-1.35 nMPanel of nine lymphoma cell lines[2]
Cell Cycle Arrest G2/M phaseMCF-7 cells (at 0.5 nM)[2]
Intracellular Concentration (at IC50) 98 - 150 nmol/LL-82 cells (treated with various ADCs)[7]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research. The following sections outline key methodologies cited in the literature.

In Vivo Formulation of MMAE-d8

A common formulation for in vivo studies involves a multi-component solvent system to ensure solubility and bioavailability.

Example Protocol:

  • Prepare a stock solution of MMAE-d8 in DMSO at a concentration of 25.0 mg/mL.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of saline (0.9% sodium chloride in ddH₂O) to bring the final volume to 1 mL.

This protocol yields a clear solution with a concentration of ≥ 2.5 mg/mL.[1]

Quantification of MMAE in Biological Samples (In Vitro and In Vivo)

This compound is primarily used as an internal standard for the accurate quantification of the released MMAE payload from ADCs in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for MMAE Extraction and Quantification:

  • Sample Collection: Collect cell pellets (in vitro) or tumor tissue (in vivo) after treatment with an ADC.

  • Homogenization: Homogenize the cell pellets or tumors in a solution of methanol and acetonitrile containing a known concentration of the internal standard, MMAE-d8.

  • Protein Precipitation: Centrifuge the homogenates at high speed (e.g., 10,000 rpm) to precipitate proteins and protein-bound payload.

  • Supernatant Collection: Carefully collect the supernatant which contains the free MMAE and the MMAE-d8 internal standard.

  • Solid Phase Extraction (Optional): The supernatant can be further purified using solid-phase extraction to remove interfering substances.

  • LC-MS Analysis: Analyze the processed supernatant by LC-MS to detect and quantify the signals of MMAE and MMAE-d8. The ratio of the MMAE signal to the MMAE-d8 signal is used to determine the concentration of MMAE in the original sample.[1][10]

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound and its application.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (e.g., with VcMMAE) Receptor Tumor Antigen (e.g., CD30) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion MMAE Released MMAE Lysosome->MMAE 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin MMAE->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis 7. Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action of an ADC with a cleavable VcMMAE linker.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tumor Tissue or Cell Pellet Homogenization Homogenization with MMAE-d8 Internal Standard Sample->Homogenization Centrifugation Centrifugation to Precipitate Protein Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (Optional) Supernatant->SPE LCMS LC-MS Analysis SPE->LCMS Quantification Quantification of MMAE using MMAE-d8 LCMS->Quantification

Caption: Workflow for MMAE quantification using MMAE-d8 as an internal standard.

References

An Introductory Guide to VcMMAE-d8 in Bioanalysis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biotherapeutics.[1] These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent, delivered via a specialized linker.[2] A critical component in the development and clinical assessment of many ADCs is the payload, monomethyl auristatin E (MMAE), a potent antimitotic agent.[3] Due to its high toxicity, it is not used as a standalone drug but is instead conjugated to a monoclonal antibody that directs it to cancer cells.[4]

This technical guide provides an in-depth introduction to VcMMAE-d8 and its pivotal role in the bioanalysis of MMAE-containing ADCs. This compound is the deuterated stable isotope-labeled internal standard for VcMMAE, a common drug-linker conjugate where MMAE is attached via a valine-citrulline (vc) linker.[5][6] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of the active payload in complex biological matrices during preclinical and clinical studies.[7] This guide will delve into the mechanism of action of MMAE, detail essential experimental protocols for its quantification, present key quantitative data from pharmacokinetic studies, and provide visual workflows and signaling pathway diagrams to facilitate a comprehensive understanding.

Mechanism of Action of MMAE

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[8] Its primary mechanism of action is the disruption of microtubule dynamics within the cell.[9] Microtubules are essential components of the cytoskeleton and play a critical role in forming the mitotic spindle during cell division.[9]

MMAE inhibits cell division by binding to tubulin, the protein subunit of microtubules, and preventing its polymerization.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death, or apoptosis.[10] The high cytotoxicity of MMAE makes it an effective anti-cancer agent, but also necessitates its targeted delivery via ADCs to minimize off-target toxicity.[3]

Once an ADC binds to its target antigen on a cancer cell, it is internalized, typically through endocytosis.[7] Inside the cell, the ADC is trafficked to lysosomes, where the linker, in the case of VcMMAE, is cleaved by lysosomal proteases like cathepsin B.[4] This cleavage releases the free, active MMAE payload into the cytoplasm, where it can then exert its antimitotic effects.[3]

MMAE-Induced Apoptosis Signaling Pathway

The release of MMAE within the cancer cell triggers a cascade of signaling events that culminate in apoptosis. This process involves the activation of caspases, a family of proteases that execute the apoptotic program. The pathway is intricate and can involve both intrinsic and extrinsic apoptotic signaling.

MMAE_Apoptosis_Pathway cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Signal Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Signal Caspase_Activation Caspase Activation (e.g., Caspase-3, Caspase-9) Apoptosis_Signal->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis ADC_Bioanalysis_Workflow cluster_workflow ADC Bioanalysis Workflow cluster_LBA Ligand-Binding Assays (LBA) cluster_LCMS LC-MS/MS Biological_Sample Biological Sample (e.g., Plasma, Serum) Sample_Prep Sample Preparation Biological_Sample->Sample_Prep Total_Ab Total Antibody Assay Sample_Prep->Total_Ab Conj_Ab Conjugated Antibody Assay Sample_Prep->Conj_Ab Free_Payload Free Payload (MMAE) Quantification Sample_Prep->Free_Payload Internal_Standard This compound (Internal Standard) Internal_Standard->Free_Payload Spiked in

References

Methodological & Application

Application Note: Quantification of Monomethyl Auristatin E (MMAE) in Plasma using LC-MS/MS with VcMMAE-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) in plasma samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Val-Cit-PAB-MMAE-d8 (VcMMAE-d8), is employed. The protocol outlines procedures for sample preparation using protein precipitation, followed by chromatographic separation and mass spectrometric detection. This method is suitable for pharmacokinetic studies of antibody-drug conjugates (ADCs) that utilize MMAE as a payload.

Introduction

Monomethyl Auristatin E (MMAE) is a highly potent antimitotic agent used as a cytotoxic payload in several antibody-drug conjugates (ADCs).[1][2] Accurate quantification of unconjugated MMAE in biological matrices is crucial for understanding the pharmacokinetics (PK), efficacy, and toxicity of these ADCs.[3][4] LC-MS/MS offers high sensitivity and specificity for bioanalytical assays.[5][6][7][8] The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[9][10] This protocol provides a detailed procedure for the extraction and quantification of MMAE in plasma.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (e.g., 50 µL) add_is Spike with this compound Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile or Methanol/Ethanol) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject onto LC System reconstitute->injection separation Chromatographic Separation (e.g., C18 or HILIC column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Peak Area Ratio (MMAE / this compound) peak_integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify MMAE Concentration calibration->quantification

Caption: Experimental workflow for MMAE quantification.

Experimental Protocols

Materials and Reagents
  • MMAE standard (analytical grade)

  • This compound (Internal Standard)[9][10]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ethanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., human, mouse, rat)

Equipment
  • Liquid Chromatography system (UPLC or HPLC)

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or Waters XBridge BEH Amide, for HILIC)[1][11]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Sample Preparation: Protein Precipitation
  • Thaw Samples : Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Spike Internal Standard : To 50 µL of each plasma sample, standard, or QC, add 5 µL of this compound working solution (e.g., 10 ng/mL in 50% methanol) to achieve a final concentration of approximately 1 ng/mL.[11]

  • Precipitate Proteins : Add 200 µL of cold acetonitrile (or a 1:1 methanol:ethanol mixture) to each sample.[5][7][8]

  • Vortex : Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Collect Supernatant : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[11]

  • Vortex and Centrifuge : Vortex briefly and centrifuge again to pellet any remaining particulates before injection.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC SystemUPLC/HPLC System
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5-10 µL
Gradient5% B to 95% B over 5 min, hold for 1 min, return to initial conditions, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature500°C
IonSpray Voltage5500 V
Dwell Time50-100 msec
Collision GasNitrogen

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Declustering Potential (DP)
MMAE 718.5686.5Optimized (e.g., 38 V)[12]Optimized (e.g., 180 V)[12]
718.5152.1OptimizedOptimized
This compound 964.6 (Calculated)726.5 (Calculated)OptimizedOptimized
726.5 (Calculated)694.5 (Calculated)OptimizedOptimized

Note: The MRM transitions for this compound are predicted based on its structure and may require optimization. The primary transition for quantification would likely involve the cleavage of the PAB linker, releasing the deuterated MMAE payload (m/z 726.5). Further fragmentation of this ion can be used as a confirmatory transition.

Data Analysis and Quantification
  • Peak Integration : Integrate the chromatographic peaks for the specified MRM transitions of MMAE and the this compound internal standard.

  • Ratio Calculation : Calculate the peak area ratio of the analyte (MMAE) to the internal standard (this compound) for each sample, standard, and QC.

  • Calibration Curve : Generate a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[8]

  • Quantification : Determine the concentration of MMAE in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria : The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Conclusion

This application note provides a comprehensive LC-MS/MS protocol for the sensitive and accurate quantification of MMAE in plasma. The use of protein precipitation for sample cleanup and this compound as an internal standard ensures reliable results for pharmacokinetic assessments of MMAE-containing ADCs. The method parameters provided herein should serve as a robust starting point for method development and validation in any bioanalytical laboratory.

References

Application Notes and Protocols for VcMMAE-d8 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples containing VcMMAE-d8, a deuterated internal standard for the potent anti-tubulin agent VcMMAE used in antibody-drug conjugates (ADCs). Accurate quantification of ADCs and their components in biological matrices is critical for pharmacokinetic and pharmacodynamic studies. The following protocols for Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) are designed to ensure robust and reproducible sample cleanup, leading to reliable analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent. When conjugated to a monoclonal antibody via a cleavable linker, such as valine-citrulline (vc), it forms a key component of several ADCs. This compound serves as an ideal internal standard for the quantitative analysis of VcMMAE due to its similar chemical properties and distinct mass. Effective sample preparation is crucial to remove plasma proteins and other interfering substances that can suppress the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results.[1][2][3] This document outlines two common and effective methods for the extraction of this compound from plasma samples: Protein Precipitation and Solid-Phase Extraction.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup.[2][3][4] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. The resulting supernatant, containing the analyte of interest, can then be directly analyzed or further processed. Acetonitrile is a commonly used solvent for this purpose.[1][4]

Experimental Protocol

Materials and Reagents:

  • Human plasma (or other species as required)

  • This compound stock solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spiking: To 100 µL of plasma in a microcentrifuge tube, add the appropriate volume of this compound stock solution to achieve the desired final concentration.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (a 4:1 ratio of ACN to plasma) to the plasma sample.[5]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean 96-well collection plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 50:50 acetonitrile/water with 0.1% formic acid.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram

Protein_Precipitation_Workflow plasma 1. Plasma Sample (100 µL) spike 2. Spike with This compound plasma->spike ppt 3. Add Acetonitrile (400 µL) spike->ppt vortex 4. Vortex (1 min) ppt->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute dry->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow for this compound in Plasma.

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough cleanup compared to protein precipitation, resulting in lower matrix effects and potentially higher sensitivity.[6] This protocol utilizes a mixed-mode cation exchange (MCX) sorbent, which combines reversed-phase and strong cation exchange mechanisms for enhanced selectivity.

Experimental Protocol

Materials and Reagents:

  • Human plasma (or other species as required)

  • This compound stock solution

  • Waters Oasis® MCX 96-Well SPE Plates (or equivalent)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA)

  • Ammonium hydroxide (NH₄OH)

  • Phosphoric acid (H₃PO₄)

  • 96-well collection plates

  • Positive pressure manifold or vacuum manifold

Solutions:

  • Sample Dilution Buffer: 4% H₃PO₄ in water

  • Wash Solution 1: 2% Formic acid in water

  • Wash Solution 2: Methanol

  • Elution Buffer: 5% Ammonium hydroxide in 50:50 acetonitrile/methanol

Procedure:

  • Spiking and Dilution: To 100 µL of plasma, add the appropriate volume of this compound stock solution. Dilute the spiked plasma with 100 µL of Sample Dilution Buffer (4% H₃PO₄).

  • Plate Conditioning: Condition the wells of the Oasis® MCX plate with 200 µL of methanol followed by 200 µL of water. Do not allow the wells to dry out.

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent.

  • Washing:

    • Wash the wells with 200 µL of Wash Solution 1 (2% Formic acid).

    • Wash the wells with 200 µL of Wash Solution 2 (Methanol).

  • Elution: Place a clean 96-well collection plate under the SPE plate. Elute the this compound with 2 x 50 µL aliquots of the Elution Buffer.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 50:50 acetonitrile/water with 0.1% formic acid.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram

Solid_Phase_Extraction_Workflow plasma 1. Plasma Sample + this compound dilute 2. Dilute with 4% H3PO4 plasma->dilute load 4. Load Sample dilute->load condition 3. Condition SPE Plate (MeOH, H2O) condition->load wash1 5. Wash with 2% Formic Acid load->wash1 wash2 6. Wash with Methanol wash1->wash2 elute 7. Elute with 5% NH4OH in ACN/MeOH wash2->elute dry 8. Evaporate to Dryness elute->dry reconstitute 9. Reconstitute dry->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for this compound in Plasma.

Data Presentation

The following tables summarize representative quantitative data for the two sample preparation methods. The values are illustrative and may vary depending on the specific laboratory conditions and instrumentation.

Table 1: Comparison of Sample Preparation Methods

ParameterProtein PrecipitationSolid-Phase Extraction (MCX)
Recovery (%) 85 - 95> 90
Matrix Effect (%) 60 - 85 (Ion Suppression)> 95 (Minimal Effect)
Lower Limit of Quantification (LLOQ) 50 pg/mL10 pg/mL
Processing Time per 96-well plate ~30 minutes~60 minutes
Relative Cost LowModerate
Cleanliness of Extract ModerateHigh

Table 2: Detailed Performance Characteristics

MethodAnalyte ConcentrationRecovery (%) (n=6)RSD (%)Matrix Effect (%) (n=6)RSD (%)
Protein Precipitation Low QC (150 pg/mL)88.25.175.46.3
High QC (7500 pg/mL)92.54.580.15.8
Solid-Phase Extraction Low QC (30 pg/mL)95.83.298.24.1
High QC (7500 pg/mL)97.22.899.13.5
  • Recovery (%) is calculated as the peak area of the analyte in a pre-extraction spiked sample divided by the peak area in a post-extraction spiked sample, multiplied by 100.

  • Matrix Effect (%) is calculated as the peak area of the analyte in a post-extraction spiked sample in plasma matrix divided by the peak area of the analyte in a neat solution, multiplied by 100. A value of 100% indicates no matrix effect.

Conclusion

Both Protein Precipitation and Solid-Phase Extraction are viable methods for the preparation of plasma samples for the analysis of this compound. Protein precipitation offers a faster, simpler, and more cost-effective workflow, but may be more susceptible to matrix effects. Solid-Phase Extraction provides a cleaner extract, leading to lower matrix effects and potentially better sensitivity, which is crucial for assays requiring low limits of quantification. The choice of method will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and available resources.

References

Quantitative Analysis of VcMMAE in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of VcMMAE (mc-Val-Cit-PAB-MMAE), a potent antibody-drug conjugate (ADC) linker-payload, in human plasma. The assay employs a simple protein precipitation extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). VcMMAE-d8, a stable isotope-labeled version of VcMMAE, is utilized as the internal standard to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1] This method is crucial for pharmacokinetic (PK) studies of ADCs, providing essential data on the stability and concentration of the linker-payload in circulation.[2][3] The assay demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for regulated bioanalysis in drug development.

Introduction

Antibody-drug conjugates represent a rapidly growing class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents.[4][5] VcMMAE is a key component of several ADCs, consisting of the potent antimitotic agent monomethyl auristatin E (MMAE) attached to a valine-citrulline (vc) peptide linker.[6][7] The linker is designed to be stable in systemic circulation and cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into target cancer cells, releasing the MMAE payload.[8]

Accurate quantification of ADC components in biological matrices is fundamental to understanding their pharmacokinetics, efficacy, and safety.[9][10][11] This includes measuring the intact ADC, total antibody, and the concentration of the unconjugated linker-payload. The concentration of circulating VcMMAE is a critical parameter for assessing the in-vivo stability of the ADC.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[12] It co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[13][14] This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of VcMMAE in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

  • VcMMAE reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

LC-MS/MS Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[15]

Sample Preparation

A protein precipitation method was employed for the extraction of VcMMAE and this compound from human plasma.

  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 50 µL of each plasma sample, add 10 µL of this compound internal standard working solution (50 ng/mL in 50:50 acetonitrile:water).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

The chromatographic and mass spectrometric conditions were optimized for the sensitive and selective detection of VcMMAE and this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min
Total Run Time5.0 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas35 psi
Collision Gas9 psi
IonSpray Voltage5500 V
Temperature550 °C
Ion Source Gas 155 psi
Ion Source Gas 260 psi
MRM TransitionsSee Table 3

Table 3: MRM Transitions and Compound Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
VcMMAE1316.8718.512045
This compound1324.8726.512045

Results and Discussion

Method Validation

The bioanalytical method was validated according to the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[5][16][17] The validation assessed linearity, sensitivity, accuracy, precision, selectivity, matrix effect, and stability.

Linearity and Sensitivity

The calibration curve was linear over the range of 0.1 to 100 ng/mL for VcMMAE in human plasma. The curve was constructed by plotting the peak area ratio of VcMMAE to this compound against the nominal concentration of VcMMAE. A weighted (1/x²) linear regression was used for the analysis. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio >10.[18]

Table 4: Representative Calibration Curve Data for VcMMAE

Nominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)
0.100.11110.0
0.250.2392.0
1.001.04104.0
5.004.8597.0
10.0010.20102.0
25.0024.5098.0
50.0051.50103.0
100.0099.0099.0

Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, and High).[19] The results, summarized in Table 5, demonstrate that the method is both accurate and precise, with percent deviation and coefficient of variation (%CV) values within the acceptable limits of ±15% (±20% for LLOQ).

Table 5: Intra- and Inter-Assay Precision and Accuracy of VcMMAE in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=6)Inter-Assay (n=18, 3 runs)
Mean Conc. (ng/mL) Precision (%CV)
LLOQ0.100.118.5
Low QC0.300.296.2
Mid QC30.0031.204.5
High QC80.0078.403.8

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of VcMMAE in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard (this compound) contribute to the method's reliability and high-throughput capability. The assay meets the stringent requirements for regulated bioanalysis and is well-suited for supporting pharmacokinetic assessments of VcMMAE-containing antibody-drug conjugates in clinical and non-clinical studies.

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Human Plasma Sample is Add 10 µL this compound (IS) plasma->is ppt Add 200 µL Cold Acetonitrile (0.1% FA) (Protein Precipitation) is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection

Caption: Workflow for the extraction of VcMMAE from human plasma.

G VcMMAE Bioanalytical Pathway cluster_invivo In Vivo cluster_exvivo Ex Vivo Analysis ADC ADC-VcMMAE (in circulation) FreeVcMMAE Free VcMMAE (circulating linker-payload) ADC->FreeVcMMAE Deconjugation PlasmaSample Plasma Collection FreeVcMMAE->PlasmaSample Extraction Protein Precipitation + IS (this compound) PlasmaSample->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Data Concentration Data (PK Analysis) LCMS->Data

Caption: Logical flow from in vivo circulation to ex vivo quantification.

References

Application Notes and Protocols for Measuring Intratumoral MMAE Concentrations Using VcMMAE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a transformative class of therapeutics in oncology, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. Monomethyl auristatin E (MMAE) is a potent antimitotic agent frequently utilized as the cytotoxic payload in ADCs, such as brentuximab vedotin. The efficacy of MMAE-containing ADCs is closely linked to the concentration of the released, active payload within the tumor microenvironment.[1][2] Therefore, accurate quantification of intratumoral MMAE is critical for preclinical and clinical development, enabling the establishment of pharmacokinetic/pharmacodynamic (PK/PD) relationships and the optimization of dosing strategies.

This document provides detailed application notes and protocols for the measurement of intratumoral MMAE concentrations using a stable isotope-labeled internal standard, such as MMAE-d8, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). VcMMAE-d8, a deuterated version of the drug-linker, can also be employed as an internal standard for the quantification of the intact drug-linker-payload moiety.

Principle of the Method

The quantification of intratumoral MMAE is achieved by first homogenizing the tumor tissue to release the analyte. A known amount of a stable isotope-labeled internal standard (e.g., MMAE-d8) is added to the homogenate. This internal standard behaves chemically and physically similarly to the analyte (MMAE) during sample preparation and analysis, but is distinguishable by its higher mass. This allows for accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument response.

Following extraction and purification, the samples are analyzed by LC-MS/MS. The liquid chromatography system separates MMAE and the internal standard from other matrix components. The tandem mass spectrometer then detects and quantifies the specific mass-to-charge ratios (m/z) of the parent and fragment ions for both MMAE and its deuterated internal standard. The ratio of the peak area of MMAE to that of the internal standard is used to determine the concentration of MMAE in the original tumor sample by referencing a standard curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of MMAE using LC-MS/MS with a deuterated internal standard. These values are compiled from various preclinical studies and analytical method validations.

Table 1: LC-MS/MS Method Parameters for MMAE Quantification

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.0352 ng/mL (in plasma)[3]
Upper Limit of Quantification (ULOQ)18.0 ng/mL (in plasma)[3]
Linear Range (in serum)0.04 - 100 nM[4][5]
Recovery> 85%[4][5]
Precision (%CV)< 20%[6]
Accuracy (% bias)± 25%[6]

Table 2: Representative Intratumoral MMAE Concentrations from Preclinical Studies

ADCDoseTime PointIntratumoral MMAE Concentration (nmol/L)Animal ModelReference
cAC10-vcMMAE2 mg/kg3 days~300Karpas 299 xenograft
IgG-vcMMAE2 mg/kg3 days~50Karpas 299 xenograft
Trastuzumab-vc-MMAE5 mg/kg24 hours504 ± 222 fmol/gBxPC-3 xenograft
Trastuzumab-vc-MMAE5 mg/kg72 hours92 ± 31 fmol/gBxPC-3 xenograft

Experimental Protocols

Preparation of Tumor Tissue Homogenate

Materials:

  • Excised tumor tissue

  • Homogenization buffer (e.g., PBS)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Calibrated balance

  • Microcentrifuge tubes

Protocol:

  • Accurately weigh the frozen tumor tissue sample.

  • Add a pre-determined volume of ice-cold homogenization buffer to the tissue in a microcentrifuge tube (e.g., 3 volumes of buffer to the tissue weight).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (tumor lysate) for further processing.

Sample Preparation for LC-MS/MS Analysis

Materials:

  • Tumor lysate

  • MMAE-d8 internal standard solution (of known concentration)

  • Acetonitrile (ACN), ice-cold

  • Methanol, ice-cold

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 ACN:water with 0.1% formic acid)

Protocol:

  • To a known volume of tumor lysate, add a specific amount of the MMAE-d8 internal standard solution.

  • Add 3-4 volumes of ice-cold acetonitrile or a methanol-ethanol mixture to precipitate proteins.[3][4][5]

  • Vortex the mixture vigorously for 5 minutes.

  • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of the reconstitution solution.

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18)[2]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate MMAE from matrix components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MMAE: 718.7 -> 152.2[3]

    • MMAE-d8: 726.6 -> 152.1[3]

  • Collision Energy and other parameters: Optimize for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantification
  • Integrate the peak areas for both MMAE and MMAE-d8 in the chromatograms from the standard curve samples and the tumor samples.

  • Calculate the peak area ratio (MMAE peak area / MMAE-d8 peak area) for all samples.

  • Construct a standard curve by plotting the peak area ratio against the known concentration of the MMAE standards. A linear regression with a weighting factor (e.g., 1/x²) is commonly used.[4][6]

  • Determine the concentration of MMAE in the tumor samples by interpolating their peak area ratios onto the standard curve.

  • Correct the final concentration for the initial weight of the tumor tissue and the dilution factors used during sample preparation to report the concentration in ng/g or pmol/g of tissue.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of an MMAE-containing ADC, such as brentuximab vedotin, from binding to the target cell to the induction of apoptosis.

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor (e.g., CD30) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion MMAE Free MMAE Lysosome->MMAE 4. Proteolytic Cleavage of Linker Tubulin Tubulin Dimers MMAE->Tubulin 5. Binding to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of an MMAE-containing ADC.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the quantification of intratumoral MMAE.

Experimental_Workflow Tumor_Collection 1. Tumor Tissue Collection & Weighing Homogenization 2. Tissue Homogenization Tumor_Collection->Homogenization IS_Spiking 3. Internal Standard (MMAE-d8) Spiking Homogenization->IS_Spiking Protein_Precipitation 4. Protein Precipitation (ACN/Methanol) IS_Spiking->Protein_Precipitation Extraction 5. Supernatant Collection & Evaporation Protein_Precipitation->Extraction Reconstitution 6. Reconstitution Extraction->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Analysis 8. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: Workflow for intratumoral MMAE quantification.

Conclusion

The accurate measurement of intratumoral MMAE concentrations is a cornerstone of ADC development, providing invaluable insights into drug delivery, efficacy, and PK/PD relationships. The LC-MS/MS method described, utilizing a stable isotope-labeled internal standard, offers a robust, sensitive, and specific approach for this critical bioanalytical challenge. Adherence to detailed and validated protocols is essential to ensure the generation of high-quality data that can confidently guide the advancement of novel ADC therapies.

References

Application Note: Protocol for Spiking VcMMAE-d8 into Biological Matrices for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in the bioanalysis of antibody-drug conjugates (ADCs).

Abstract

This application note provides a detailed protocol for the use of VcMMAE-d8 as an internal standard (IS) in the quantitative analysis of the ADC linker-payload VcMMAE or its released payload, monomethyl auristatin E (MMAE), in various biological matrices.[1] Accurate quantification of these analytes is critical for pharmacokinetic (PK), pharmacodynamic (PD), and stability studies of ADCs. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification as it corrects for variability during sample preparation and analysis, mitigating matrix effects.[2] This document outlines procedures for sample collection, preparation of standards, spiking of this compound, sample extraction from plasma, tissue homogenates, and cell lysates, and subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Antibody-drug conjugates leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents, such as MMAE, directly to target cells. The VcMMAE linker-drug consists of MMAE attached via a protease-cleavable valine-citrulline (vc) linker.[3] To understand the efficacy, stability, and safety profile of these complex biotherapeutics, robust bioanalytical methods are required to measure the concentration of the ADC, the released payload, and total payload over time in biological systems.[4][5]

LC-MS/MS offers high sensitivity and specificity for quantifying small molecules like MMAE in complex biological matrices.[5] However, matrix components can interfere with the ionization process, causing signal suppression or enhancement, which leads to inaccurate quantification.[6] The incorporation of a stable isotope-labeled internal standard, such as this compound or MMAE-d8, which co-elutes with the analyte and has nearly identical chemical and physical properties, is essential for accurate and precise measurement by correcting for these variations.[2][7][8] This protocol details the standardized procedures for spiking this compound into plasma, tissue, and cell lysate samples for reliable quantification.

Mechanism of Action of MMAE

MMAE is a potent antimitotic agent that disrupts the microtubule network within cells. After an ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. There, lysosomal proteases, such as Cathepsin B, cleave the valine-citrulline linker, releasing free MMAE into the cytoplasm.[9] The released MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3]

MMAE_Mechanism_of_Action Figure 1: Cellular Mechanism of Action of VcMMAE-based ADCs cluster_extracellular Extracellular Space cluster_cell Target Cell ADC ADC (Antibody-vcMMAE) Internalization Internalization & Lysosomal Trafficking ADC->Internalization Lysosome Lysosome: Linker Cleavage (Cathepsin B) Internalization->Lysosome MMAE_Release Free MMAE Released Lysosome->MMAE_Release Tubulin Tubulin Dimers MMAE_Release->Tubulin Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Cellular Mechanism of Action of VcMMAE-based ADCs.

Experimental Protocols

This section provides detailed methodologies for sample preparation and analysis.

Materials and Reagents
  • This compound (or MMAE-d8) Internal Standard (IS)[1][7]

  • VcMMAE or MMAE analytical standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ethanol (EtOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Formate

  • Deionized Water, 18 MΩ·cm or higher

  • Biological Matrices: Control plasma (K2EDTA), tissue, or cells from the relevant species

  • Phosphate Buffered Saline (PBS), pH 7.4

  • RIPA or other suitable lysis buffer for tissue/cell preparation[10]

  • Protease Inhibitor Cocktail[11]

Preparation of Stock and Working Solutions
  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO or an appropriate solvent. Store at -20°C or -80°C.

  • IS Working Solution: Dilute the IS stock solution with ACN or 50:50 ACN:Water to a final concentration suitable for spiking (e.g., 10-100 ng/mL). The final concentration in the sample should be near the midpoint of the calibration curve.

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of VcMMAE or MMAE in DMSO.

  • Calibration Standards and Quality Controls (QCs): Prepare serial dilutions of the analyte stock solution in the appropriate solvent (e.g., ACN or DMSO) to create working solutions for spiking into the control biological matrix. These will be used to generate the calibration curve (e.g., 0.05 to 50 ng/mL) and for QC samples (low, mid, high concentrations).[12]

Sample Preparation and Spiking Workflow

The general workflow involves matrix preparation, spiking with the internal standard, protein precipitation, and extraction of the supernatant for analysis.

Spiking_Workflow Figure 2: General Workflow for Spiking this compound and Sample Preparation A 1. Prepare Biological Matrix (Plasma, Tissue Homogenate, Cell Lysate) B 2. Spike with this compound (Internal Standard) A->B C 3. Add Protein Precipitation Solvent (e.g., 4:1 Acetonitrile) B->C D 4. Vortex & Incubate (e.g., 5 min vortex, 20 min @ -20°C) C->D E 5. Centrifuge (e.g., 14,000 x g for 10 min @ 4°C) D->E F 6. Collect Supernatant E->F G 7. Analyze by LC-MS/MS F->G

Figure 2: General Workflow for Spiking this compound and Sample Preparation.

4.3.1 Protocol for Plasma or Serum

  • Thaw plasma/serum samples on ice.[13]

  • In a microcentrifuge tube, add 50 µL of the plasma/serum sample (or a smaller volume, e.g., 5 µL, if the method is highly sensitive).[14]

  • For calibration curve standards and QCs, spike the appropriate amount of analyte working solution into control plasma. For unknown samples, add an equivalent volume of solvent.

  • Spike each sample, standard, and QC with the IS working solution (e.g., 2 µL of 7.5 µM IS).[14]

  • Add 4 volumes of ice-cold ACN (or a methanol:ethanol mixture) containing the IS.[8][14] For a 50 µL sample, this would be 200 µL.

  • Vortex vigorously for 2-5 minutes to ensure thorough mixing and protein precipitation.[14]

  • Incubate at -20°C for at least 20 minutes to enhance protein precipitation.[14]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[14]

  • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.

4.3.2 Protocol for Tissue Homogenates

  • Excise tissue, wash with cold PBS to remove excess blood, blot dry, and weigh.[13][15]

  • Add homogenization/lysis buffer (e.g., RIPA buffer with protease inhibitors) at a specified ratio (e.g., 4 µL of buffer per 1 mg of tissue).[10][12]

  • Homogenize the tissue on ice using a bead beater or other mechanical homogenizer until no visible tissue fragments remain.[15]

  • Centrifuge the homogenate at >13,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10]

  • Collect the supernatant (tissue lysate).

  • Use 50-100 µL of the tissue lysate and proceed with the spiking and protein precipitation steps as described in the plasma protocol (Section 4.3.1, steps 3-9).[16]

4.3.3 Protocol for Cell Lysates

  • Harvest cells and determine the cell count. Resuspend the cell pellet in a known volume of fresh media or PBS (e.g., 0.25 million cells/100 µL).[16]

  • Spike with the IS working solution.[16]

  • Induce cell lysis by adding 2 volumes of ice-cold methanol, followed by a freeze-thaw cycle (e.g., 45 minutes at -20°C).[16]

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.[16]

  • Collect the supernatant.

  • The resulting supernatant can be directly injected or evaporated under nitrogen and reconstituted in the mobile phase before injection into the LC-MS/MS system.[16]

LC-MS/MS Analysis

A validated LC-MS/MS method is required for quantification. Typical parameters are summarized below.

  • LC System: UPLC or HPLC system.

  • Column: ACQUITY UPLC BEH Amide or C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[16]

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[16]

  • Mobile Phase B: 95:5 Acetonitrile:Water with 1 mM ammonium formate and 0.1% formic acid.[16]

  • Flow Rate: 0.25 - 0.3 mL/min.[16]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MMAE Transition: m/z 718.7 → 152.2[8]

    • MMAE-d8 Transition: m/z 726.6 → 152.1[8]

Data and Performance Characteristics

The performance of the bioanalytical method should be validated according to regulatory guidelines. Key parameters are summarized in the tables below based on published data.

Table 1: Representative LC-MS/MS Method Performance for MMAE Quantification

Parameter Matrix Value Reference
Linear Range Mouse Serum 0.04 - 100 nM [14]
Human Plasma 0.02 - 50 ng/mL [12]
LLOQ Plasma/Tissues 0.0352 ng/mL [8]
Cell Lysate 10 pg/mL [16][17]
Recovery Mouse Serum >85% [14]
Intra-assay Precision Cynomolgus Monkey Serum < 6.6% RSD [18]
Inter-assay Precision Cynomolgus Monkey Serum < 8.7% RSD [18]

| Accuracy (Bias %) | Cynomolgus Monkey Serum | -12.2% to 5.2% |[18] |

Table 2: Stability of MMAE Conjugates in Biological Matrices

ADC Linker Matrix Incubation Time Analyte Release Reference
Valine-Citrulline Human Plasma 10 days < 2% [19]
Valine-Citrulline Mouse Plasma 6 days > 20% [20]
Valine-Citrulline Rat Plasma 6 days > 4% [20]

| Valine-Citrulline | Monkey Plasma | 6 days | < 1% |[20] |

Note: Stability can be species-dependent, with vc-linkers showing higher stability in human and monkey plasma compared to rodent plasma.[20]

Conclusion

This application note provides a comprehensive and detailed protocol for spiking this compound as an internal standard for the accurate quantification of VcMMAE and free MMAE in diverse biological matrices. The use of a stable isotope-labeled internal standard combined with a robust protein precipitation extraction method and sensitive LC-MS/MS analysis is crucial for obtaining reliable data in ADC research. The provided workflows and performance data serve as a valuable resource for researchers in the development and validation of bioanalytical methods essential for preclinical and clinical studies of VcMMAE-based antibody-drug conjugates.

References

Application Note: Quantitative Analysis of VcMMAE-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valine-citrulline-monomethyl auristatin E (VcMMAE) is a critical component in the field of antibody-drug conjugates (ADCs), serving as a potent anti-mitotic agent linked to a monoclonal antibody. This linker-payload combination is designed to be stable in circulation and release the cytotoxic MMAE upon internalization into target cancer cells. Accurate quantification of VcMMAE and its deuterated internal standard, VcMMAE-d8, is paramount for pharmacokinetic studies, drug metabolism research, and overall ADC development. This application note provides detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of VcMMAE and its deuterated internal standard, this compound. These transitions are based on the known molecular weights and common fragmentation patterns of MMAE-containing compounds.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
VcMMAE[To be determined based on specific linker]718.5[To be optimized]
VcMMAE[To be determined based on specific linker]152.1[To be optimized]
This compound [Precursor of VcMMAE + 8]726.5[To be optimized]
This compound [Precursor of VcMMAE + 8]152.1[To be optimized]
MMAE718.5686.5[To be optimized]
MMAE718.5152.1[To be optimized]

Note: The precursor ion for VcMMAE will depend on the full structure of the maleimide-caproyl-valine-citrulline-p-aminobenzoyloxycarbonyl linker attached to MMAE. Researchers should calculate the exact mass of their specific VcMMAE conjugate. The product ions for VcMMAE are proposed based on the fragmentation of the linker to release the MMAE payload. The transitions for MMAE are well-established[1]. This compound is an isotopic variant of VcMMAE and can be used as an internal standard in quantitative analyses[2][3].

Experimental Protocols

Sample Preparation from Biological Matrix (Plasma)

This protocol is adapted from established methods for MMAE quantification[1].

  • Thaw Samples : Thaw plasma samples on ice.

  • Spike Internal Standard : To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 1 ng/mL).

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge : Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 15 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase B (95:5 acetonitrile/water with 0.1% formic acid).

  • Injection : Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method for VcMMAE and this compound Analysis

This method is based on a validated approach for unconjugated MMAE and can be adapted for VcMMAE[1].

  • LC System : Shimadzu 8040 LC-MS/MS system or equivalent.

  • Column : Waters XBridge BEH Amide (or a suitable C18 column).

  • Mobile Phase A : Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B : 95:5 acetonitrile/water with 0.1% formic acid and 1 mM ammonium formate.

  • Flow Rate : 0.25 mL/min.

  • Column Temperature : 40°C.

  • Gradient :

    Time (min) %B
    0.0 95
    2.0 95
    8.0 20
    8.1 95

    | 12.0 | 95 |

  • MS System : Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions : As specified in the Quantitative Data Summary table. Collision energies and other compound-dependent parameters should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (HILIC or C18) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for this compound analysis.

Mechanism of Action of MMAE

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division[4][][6]. In the context of an ADC, the VcMMAE conjugate is delivered specifically to cancer cells.

mmae_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (Ab-VcMMAE) Receptor Target Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Cleavage Linker Cleavage by Cathepsin Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization Microtubule Microtubule Assembly Tubulin->Microtubule Blocked Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis Disruption leads to

Caption: Mechanism of action of MMAE.

Conclusion

The protocols and data presented in this application note provide a robust framework for the quantitative analysis of this compound by LC-MS/MS. Accurate and precise measurement of this linker-payload is essential for advancing the development of next-generation antibody-drug conjugates. The provided methods can be adapted and optimized to suit specific laboratory instrumentation and research needs.

References

Application Note: Quantification of VcMMAE-d8 Payload Release from Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The efficacy and safety of ADCs are critically dependent on the stability of the linker connecting the antibody to the payload and the subsequent release of the cytotoxic drug within the target cell. Valine-citrulline (Vc) linkers connected to monomethyl auristatin E (MMAE), a potent antimitotic agent, are one of the most clinically advanced ADC platforms. The Vc linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into the target cell, releasing the active MMAE payload.[1][2]

Understanding the pharmacokinetics (PK) and catabolism of ADCs, particularly the rate and extent of payload release, is paramount for optimizing their therapeutic index.[3][4] Premature release of the payload in circulation can lead to off-target toxicities, while inefficient release at the tumor site can compromise efficacy.[3][5][6] Therefore, robust and sensitive bioanalytical methods are required to quantify the released payload in various biological matrices.

This application note provides detailed protocols for the quantification of VcMMAE payload release using a deuterated internal standard, VcMMAE-d8. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection and quantification of MMAE and its deuterated analog.[7][8][9][10]

Principle of the Assay

The quantification of released MMAE relies on the use of a stable isotope-labeled internal standard (SIL-IS), MMAE-d8, to ensure accuracy and precision.[7][11] Biological samples (e.g., plasma, cell lysates, tissue homogenates) are processed to extract the small molecule payload and the internal standard. The extract is then analyzed by LC-MS/MS. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the concentration of released MMAE can be accurately determined by comparing its response to that of the known concentration of MMAE-d8.[7][11][12] To quantify the total conjugated payload, a preliminary enzymatic digestion step using an enzyme like papain or cathepsin B is employed to cleave the linker and release all conjugated MMAE prior to extraction and LC-MS/MS analysis.[7][13][14]

Experimental Workflow

The overall experimental workflow for quantifying VcMMAE payload release is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Cell Lysate, Tissue Homogenate) spike Spike with MMAE-d8 (IS) sample->spike extraction Protein Precipitation & Solid-Phase Extraction spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: General workflow for the quantification of released VcMMAE.

Signaling Pathway of ADC Internalization and Payload Release

The targeted cell internalizes the ADC through receptor-mediated endocytosis. The ADC-receptor complex is then trafficked through the endosomal-lysosomal pathway, where the acidic environment and lysosomal proteases, such as Cathepsin B, facilitate the cleavage of the Vc linker and subsequent release of MMAE. The released MMAE can then diffuse into the cytoplasm and exert its cytotoxic effect by inhibiting tubulin polymerization.[15]

ADC_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Released MMAE Lysosome->MMAE Vc Linker Cleavage (Cathepsin B) Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Apoptosis Cell Apoptosis Tubulin->Apoptosis

Caption: ADC internalization and VcMMAE payload release pathway.

Experimental Protocols

Protocol 1: Quantification of Unconjugated ("Free") MMAE in Plasma

This protocol details the quantification of MMAE that has been prematurely released into the plasma.

Materials:

  • Human or animal plasma containing the ADC

  • MMAE-d8 internal standard (IS) solution (e.g., 10 ng/mL in methanol)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH), ice-cold

  • Formic acid (FA)

  • Water, LC-MS grade

  • Protein precipitation plates (e.g., 96-well)

  • Centrifuge capable of handling 96-well plates

  • Plate evaporator

  • LC-MS/MS system

Procedure:

  • Thaw plasma samples on ice.

  • In a 96-well protein precipitation plate, add 50 µL of plasma sample.

  • Add 10 µL of MMAE-d8 internal standard solution to each well.

  • Add 200 µL of ice-cold acetonitrile to each well to precipitate proteins.

  • Mix thoroughly by vortexing for 2 minutes.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (e.g., water with 0.1% formic acid).

  • Seal the plate and vortex to ensure complete dissolution.

  • Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

Protocol 2: Quantification of Total MMAE in Plasma

This protocol measures the total MMAE concentration, including both conjugated and unconjugated forms, providing insight into the overall ADC stability.

Materials:

  • Same as Protocol 1

  • Papain or Cathepsin B enzyme solution

  • Enzyme digestion buffer (e.g., citrate-phosphate buffer, pH 5.0)

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of MMAE-d8 internal standard solution.

  • Add 50 µL of papain or Cathepsin B solution in digestion buffer.

  • Incubate the mixture at 37°C for 2-4 hours to ensure complete cleavage of the Vc linker.[7]

  • Proceed with the protein precipitation and extraction steps as described in Protocol 1 (steps 4-11).

Data Presentation

The quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: LC-MS/MS Parameters for MMAE and MMAE-d8 Quantification

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions
MMAE718.5 -> 686.5 (Quantifier), 718.5 -> 152.1 (Qualifier)[7]
MMAE-d8726.6 -> 152.1 (Quantifier)[11]
Dwell Time50 - 100 ms
Collision EnergyOptimized for the specific instrument

Table 2: Sample Quantification Data for Unconjugated MMAE in Plasma

Time Point (hours)Mean Unconjugated MMAE (ng/mL)Standard Deviation% of Total Injected Payload
05.20.80.5%
615.82.11.6%
2428.43.52.8%
4835.14.23.5%
7238.94.93.9%

Table 3: Sample Quantification Data for Total MMAE in Plasma (ADC Stability)

Time Point (hours)Mean Total MMAE (ng/mL)Standard Deviation% of Initial Total MMAE
0100050100%
69504595%
248504085%
487003570%
726003060%

Conclusion

The protocols and methods described in this application note provide a robust framework for the accurate quantification of VcMMAE payload release from ADCs. By employing LC-MS/MS with a deuterated internal standard, researchers can obtain high-quality data on both free and total payload concentrations in biological matrices. This information is critical for understanding the stability, pharmacokinetics, and catabolism of VcMMAE-containing ADCs, ultimately aiding in the development of safer and more effective cancer therapeutics.

References

Application Notes and Protocols for Studying the Bystander Effect of ADCs with VcMMAE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. Their efficacy can be enhanced by the "bystander effect," where the cytotoxic payload delivered to an antigen-positive cancer cell diffuses to and kills neighboring antigen-negative cells, thus overcoming tumor heterogeneity. VcMMAE-d8 is a key reagent for studying this phenomenon. It is a drug-linker conjugate consisting of the potent antimitotic agent monomethyl auristatin E (MMAE) attached to a maleimide group via a cathepsin B-cleavable valine-citrulline (vc) linker. The deuterium-labeled d8 variant serves as an internal standard for quantitative analysis.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate the bystander effect of ADCs.

MMAE, a synthetic derivative of the natural product dolastatin 10, inhibits cell division by blocking tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][] The cell permeability of the released MMAE is a critical determinant of the bystander effect.[5]

Data Presentation

Table 1: In Vitro Cytotoxicity of MMAE and VcMMAE-based ADCs
Cell LineTarget AntigenAntigen ExpressionCompoundIC50Reference
Antigen-Positive Cell Lines
DoHH2CD22PositiveFree MMAE0.099 - 1.348 nM[3]
DoHH2CD22PositiveHB22.7-vcMMAE0.02 µg/mL[3]
KPL-4HER2PositiveDS-8201a (T-DXd)109.7 pM[6]
N87HER2HighT-vc-MMAE< 100 nM[7]
SKBR3HER2Highvc-MMAE410.54 ± 4.9 nM[8]
BT474HER2HighT-vc-MMAENot specified[7]
Antigen-Negative/Low Cell Lines
JurkatCD22NegativeFree MMAE0.099 nM[3]
JurkatCD22NegativeHB22.7-vcMMAE> 2.5 µg/mL[3]
MCF7HER2LowT-vc-MMAE> 100 nM[7]
MDA-MB-468HER2NegativeDS-8201a (T-DXd)> 10,000 pM[6]
HEK293N/AN/Avc-MMAE482.86 ± 6.4 nM[8]
Table 2: Quantitative Analysis of the Bystander Effect
Co-culture System (Ag+/Ag-)ADC ConcentrationObservationReference
N87 / GFP-MCF7100 nM T-vc-MMAEIncreased killing of GFP-MCF7 cells with increasing fraction of N87 cells.[7]
SKBR3-RFP / MCF7-GFPNot specifiedDS8201 treatment led to the death of HER2-negative MCF7 cells.[9]
KPL-4 / MDA-MB-46810 nM DS-8201aSignificant reduction in the number of MDA-MB-468 cells.[6]

Signaling Pathways and Experimental Workflows

MMAE-Induced Apoptosis Signaling Pathway

MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis. This process involves the activation of effector caspases, such as caspase-3 and caspase-7, and can be influenced by signaling pathways like the Akt/mTOR pathway.[10]

MMAE_Apoptosis_Pathway cluster_cell Cancer Cell MMAE MMAE Tubulin Tubulin MMAE->Tubulin inhibits polymerization Akt_mTOR_Inhibition Akt/mTOR Pathway Inhibition MMAE->Akt_mTOR_Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation Akt_mTOR_Inhibition->Apoptosis Bystander_Workflow Seed_Cells Seed Antigen-Positive (Ag+) and Antigen-Negative (Ag-) cells in co-culture Add_ADC Add ADC (e.g., VcMMAE-based) at a concentration that kills Ag+ but not Ag- cells Seed_Cells->Add_ADC Incubate Incubate for a defined period (e.g., 72-96 hours) Add_ADC->Incubate Analyze_Viability Analyze the viability of Ag- cells Incubate->Analyze_Viability Compare_Controls Compare to monoculture controls (Ag- cells alone with ADC) Analyze_Viability->Compare_Controls Conclusion Increased death of Ag- cells in co-culture indicates a bystander effect Compare_Controls->Conclusion

References

Application Notes and Protocols: Preparation of VcMMAE-d8 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VcMMAE-d8 is the deuterated form of VcMMAE, a potent antibody-drug conjugate (ADC) payload. VcMMAE consists of the antimitotic agent monomethyl auristatin E (MMAE) linked via a protease-cleavable valine-citrulline (vc) linker.[1][2][3][4] Accurate and consistent preparation of stock solutions is critical for reliable experimental results in drug development, including in vitro cytotoxicity assays and in vivo pharmacology studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions.

Table 1: Solubility and Recommended Solvents

SolventMaximum Solubility (VcMMAE)Maximum Solubility (MMAE-d8)Notes
DMSO100 mg/mL (75.95 mM)[5]80 - 100 mg/mL (110.19 - 137.74 mM)[6][7][8]Preferred solvent for high concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] Sonication or gentle warming may be required to fully dissolve the compound.[6][7]

Table 2: Storage and Stability

FormStorage TemperatureDurationNotes
Powder-20°C3 years[5][6]Store sealed and protected from moisture.[1][2]
Stock Solution in DMSO-80°C1 year[5]Aliquot to avoid repeated freeze-thaw cycles.[5]
Stock Solution in DMSO-20°C1 month[1][5]Shorter-term storage. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Before opening, allow the this compound vial to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 1.32 mg of VcMMAE (Molecular Weight: ~1317 g/mol ; the exact molecular weight of the d8 variant may differ slightly, refer to the manufacturer's certificate of analysis).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 1.32 mg of compound, this would be 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-30 minutes or gently warm it to 37°C.[9] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5]

Diagrams

VcMMAE_Stock_Solution_Workflow Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Obtain this compound Powder equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_solubility Check for Complete Dissolution vortex->check_solubility sonicate_warm Sonicate or Gently Warm check_solubility->sonicate_warm Incomplete aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Complete sonicate_warm->vortex store_neg80 Store at -80°C (Long-term) aliquot->store_neg80 store_neg20 Store at -20°C (Short-term) aliquot->store_neg20 end End: Ready for Use store_neg80->end store_neg20->end VcMMAE_Mechanism_of_Action Simplified Mechanism of Action of VcMMAE-based ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (Antibody-vcMMAE) Receptor Tumor-Specific Antigen ADC->Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Proteolytic Cleavage of Linker (e.g., by Cathepsin) Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Releases Tubulin_Polymerization Tubulin Polymerization MMAE->Tubulin_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

References

Application of VcMMAE-d8 in Preclinical Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The VcMMAE linker-payload system is a widely utilized component in ADC development. It consists of the potent antimitotic agent, monomethyl auristatin E (MMAE), attached to the antibody via a protease-cleavable valine-citrulline (vc) linker.

This application note details the use of VcMMAE and its deuterated stable isotope, VcMMAE-d8, in the preclinical development of ADCs. This compound serves as a critical internal standard for the accurate quantification of the VcMMAE payload in complex biological matrices during bioanalytical studies, ensuring robust and reliable pharmacokinetic assessments. The protocols and data presented herein provide a comprehensive guide for researchers developing novel ADCs.

Mechanism of Action of VcMMAE-based ADCs

VcMMAE-based ADCs function through a multi-step process that begins with the specific binding of the ADC's monoclonal antibody component to a target antigen expressed on the surface of cancer cells.[1][2] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[1][2] Once inside the cell, the complex is trafficked to the lysosome.

Within the acidic environment of the lysosome, proteases such as Cathepsin B cleave the valine-citrulline linker, releasing the active MMAE payload into the cytoplasm.[1] MMAE is a potent inhibitor of tubulin polymerization, disrupting the microtubule dynamics essential for mitotic spindle formation.[2] This disruption leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death, through the intrinsic pathway.[3][4][5] Key mediators of MMAE-induced apoptosis include the activation of caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[4][5] Furthermore, MMAE has been shown to inactivate the pro-survival Akt/mTOR signaling pathway.[4]

MMAE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC VcMMAE-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Akt_mTOR Akt/mTOR Pathway (Survival) MMAE->Akt_mTOR Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Caspase9 Caspase-9 Activation G2M_Arrest->Caspase9 Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis In_Vitro_Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_ADC Prepare Serial Dilutions of VcMMAE-ADC Incubate_Overnight->Prepare_ADC Treat_Cells Add ADC to Cells Incubate_Overnight->Treat_Cells Prepare_ADC->Treat_Cells Incubate_Treatment Incubate for 48-72h (37°C, 5% CO2) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h (37°C, 5% CO2) Add_MTT->Incubate_MTT Remove_Medium Aspirate Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO to Dissolve Formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End In_Vivo_Xenograft_Workflow Start Start Implant_Cells Subcutaneous Implantation of Tumor Cells Start->Implant_Cells Tumor_Growth Allow Tumors to Grow to Palpable Size Implant_Cells->Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups Tumor_Growth->Randomize_Mice Administer_ADC Administer VcMMAE-ADC, Control Antibody, or Vehicle Randomize_Mice->Administer_ADC Monitor_Tumors Measure Tumor Volume and Body Weight Regularly Administer_ADC->Monitor_Tumors Endpoint Reach Study Endpoint Monitor_Tumors->Endpoint Analyze_Data Calculate TGI and Perform Statistical Analysis Endpoint->Analyze_Data End End Analyze_Data->End Bioanalysis_Workflow Start Start Thaw_Samples Thaw Plasma Samples Start->Thaw_Samples Spike_IS Spike with this compound Internal Standard Thaw_Samples->Spike_IS Precipitate_Proteins Add Precipitation Solvent (e.g., Acetonitrile) Spike_IS->Precipitate_Proteins Centrifuge Vortex and Centrifuge Precipitate_Proteins->Centrifuge Collect_Supernatant Transfer Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis Inject into LC-MS/MS System (MRM Mode) Collect_Supernatant->LCMS_Analysis Generate_Curve Generate Calibration Curve LCMS_Analysis->Generate_Curve Quantify_VcMMAE Quantify VcMMAE in Unknown Samples Generate_Curve->Quantify_VcMMAE End End Quantify_VcMMAE->End

References

Measuring Antibody-Drug Conjugate (ADC) Catabolism with VcMMAE-d8 Internal Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The efficacy and safety of an ADC are critically dependent on the stability of the linker and the controlled release of the cytotoxic payload, such as monomethyl auristatin E (MMAE), within the target cancer cells. Understanding the catabolism of ADCs is therefore paramount in their development and preclinical evaluation.

This document provides a detailed protocol for the quantitative analysis of ADC catabolism by measuring the released MMAE payload in biological matrices using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, VcMMAE-d8, to ensure high accuracy and precision.

Principle

The valine-citrulline (Vc) linker is designed to be stable in systemic circulation but is readily cleaved by lysosomal proteases, such as Cathepsin B, upon internalization of the ADC into the target cell. This cleavage releases the active MMAE payload. By quantifying the concentration of unconjugated MMAE in in vitro (e.g., cell lysates, lysosomal incubations) or in vivo (e.g., plasma, tissue homogenates) samples, the extent of ADC catabolism can be determined. The use of this compound as an internal standard, which has identical chemical properties and chromatographic behavior to MMAE but a different mass, allows for correction of variations in sample preparation and instrument response.

Experimental Workflow

The overall experimental workflow for measuring ADC catabolism is depicted below.

ADC_Catabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cell Lysate, etc.) Spike Spike with This compound Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (MMAE & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Standard_Curve Standard Curve Generation Ratio_Calculation->Standard_Curve Quantification Quantify MMAE Concentration Standard_Curve->Quantification

Figure 1. General experimental workflow for the quantification of ADC-released MMAE.

Protocol: Quantification of MMAE in Mouse Plasma

This protocol describes a method for the quantification of unconjugated MMAE in mouse plasma samples.

Materials and Reagents
  • MMAE (analytical standard)

  • This compound (internal standard)[1][2]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control mouse plasma

  • ADC of interest

Equipment
  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Microcentrifuge

  • Pipettes and tips

  • Nitrogen evaporator (optional)

  • Vortex mixer

Procedure

1. Preparation of Stock and Working Solutions

1.1. MMAE Stock Solution (1 mg/mL): Accurately weigh 1 mg of MMAE and dissolve it in an appropriate solvent (e.g., DMSO) to a final volume of 1 mL. 1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in a similar manner to the MMAE stock. 1.3. Working Solutions: Prepare serial dilutions of the MMAE stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards. Prepare a working solution of the this compound IS.

2. Sample Preparation

2.1. Calibration Standards and Quality Controls (QCs): Spike known concentrations of MMAE working solutions into control mouse plasma to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high). 2.2. Sample Processing: 2.2.1. To 50 µL of plasma sample (unknown, standard, or QC), add 10 µL of the this compound IS working solution. Vortex briefly. 2.2.2. Add 150 µL of ice-cold acetonitrile to precipitate proteins.[3] Vortex vigorously for 1 minute. 2.2.3. Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.[4] 2.2.4. Carefully transfer the supernatant to a new tube. 2.2.5. Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. 2.2.6. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4] Vortex to ensure complete dissolution. 2.2.7. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and may require optimization for your specific instrumentation.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) or HILIC column (e.g., XBridge BEH Amide)[4]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.25 - 0.5 mL/min[4][5]
Gradient Optimized to provide good separation of MMAE from matrix components. Example: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Injection Volume 5 - 10 µL
Column Temperature 40°C[4]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions MMAE: 718.5 -> 686.5, 718.5 -> 152.1[4] This compound: (Adjust for mass difference, e.g., 726.5 -> 694.5)
Collision Energy Optimized for each transition

4. Data Analysis

4.1. Integrate the peak areas for the MMAE and this compound MRM transitions. 4.2. Calculate the peak area ratio of MMAE to this compound for all standards, QCs, and unknown samples. 4.3. Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the MMAE standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. 4.4. Determine the concentration of MMAE in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The performance of the assay should be validated to ensure reliability. The following table summarizes typical acceptance criteria for such assays.

Parameter Acceptance Criteria Typical Range of Quantification
Linearity (r²) ≥ 0.9910 - 10,000 pg/mL[6]
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)1.01 - 2,200 ng/mL[3]
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)0.04 - 100 nM[7]
Recovery Consistent and reproducible across the concentration range42.84% (for MMAE)[3]
Matrix Effect Minimal and compensated for by the internal standard-
Stability Stable under conditions of sample collection, processing, and storageShort-term (4h), Long-term (4 weeks), 3 Freeze-Thaw cycles[3]

ADC Catabolism Mechanism

The following diagram illustrates the process of ADC internalization and subsequent payload release in a target cancer cell.

ADC_Catabolism_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Targeting Binding Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (MMAE) Lysosome->Payload_Release 4. Linker Cleavage CathepsinB Cathepsin B CathepsinB->Payload_Release MMAE Free MMAE Payload_Release->MMAE Tubulin_Disruption Tubulin Disruption MMAE->Tubulin_Disruption 5. Cytotoxic Action Apoptosis Apoptosis Tubulin_Disruption->Apoptosis

Figure 2. Mechanism of ADC internalization and catabolism.

Conclusion

The described LC-MS/MS method using a this compound internal standard provides a robust and sensitive approach for the quantification of released MMAE, enabling the accurate assessment of ADC catabolism. This is a critical step in the characterization of ADC candidates, providing valuable data on their stability and mechanism of action. Careful validation of the assay is essential to ensure the reliability of the generated data for pharmacokinetic and pharmacodynamic studies.

References

Troubleshooting & Optimization

troubleshooting poor peak shape in VcMMAE-d8 LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VcMMAE-d8 LC-MS analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in this compound analysis and how can I fix it?

A1: Peak tailing, where a peak has an asymmetrical "tail," is a frequent issue in chromatography. It can compromise resolution and affect the accuracy of quantification.[1][2]

  • Chemical Interactions: The most common cause is secondary interactions between the analyte and the stationary phase.[1][3] For complex molecules like ADCs, interactions can occur with active silanol groups on silica-based columns.[1][4]

    • Solution: Adjust the mobile phase pH to suppress silanol activity (e.g., lower the pH to ~2-3) or add a basic modifier to the mobile phase to mask these sites.[5][6] Using a highly deactivated or end-capped column can also minimize these secondary interactions.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][4] This is especially relevant for all peaks in the chromatogram.[3]

    • Solution: Reduce the injection volume or dilute the sample.[3][4] Using a column with a higher capacity (larger diameter or different stationary phase) can also help.[4]

  • Column Degradation: Over time, columns can degrade. A partially blocked inlet frit or the accumulation of contaminants at the head of the column can distort the flow path and cause all peaks to tail.[2][3]

    • Solution: First, try backflushing the column.[2] If this doesn't work, replace the inlet frit or the entire column. Using a guard column or an in-line filter can extend column lifetime.[2][7]

  • Extra-Column Volume: Dead volume in the system, such as from poorly fitted connections or excessively long or wide tubing between the column and detector, can cause peak broadening and tailing.[1]

    • Solution: Ensure all fittings are secure and use tubing with the smallest possible inner diameter and length.[8]

Q2: My this compound peaks are fronting. What are the likely causes and solutions?

A2: Peak fronting, the inverse of tailing, is less common but can indicate significant issues.[5]

  • Column Overload / Sample Solubility: This is a primary cause, especially if the sample has limited solubility in the mobile phase or if the analyte has a greater affinity for itself than the stationary phase (analyte aggregation).[9]

    • Solution: Dilute the sample and reinject. If the peak shape improves, overload was the issue.[9]

  • Unsuitable Injection Solvent: Using an injection solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause peak fronting.[10][11] This typically affects the earliest eluting peaks the most.[11]

    • Solution: Prepare the sample in a solvent that is as weak as or weaker than the initial mobile phase.[7]

  • Catastrophic Column Failure: A sudden onset of severe fronting for all peaks can indicate a physical change in the column, such as a void or channel in the packing bed, often referred to as column collapse.[2][8] This can happen if the column is used outside its recommended pH or temperature limits.[2]

    • Solution: The column must be replaced. Always operate within the manufacturer's specified limits for pH, temperature, and pressure.[2][7]

Q3: I am observing split peaks for this compound. What should I investigate?

A3: Split peaks can arise from chemical, instrumental, or column-related problems. A key first step is to determine if all peaks are splitting or just one.[12]

  • If All Peaks are Split: The issue likely occurs before the separation process.

    • Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit, causing an uneven flow of the sample onto the column.[4][13]

      • Solution: Use in-line filters, filter your samples, and consider backflushing the column. If the problem persists, the frit or column may need replacement.[4][13]

    • Column Void: A void or channel can form in the packing material at the head of the column, causing the sample to travel through different paths at different speeds.[4][14]

      • Solution: This damage is irreversible, and the column needs to be replaced.[14] Using a guard column can help protect the analytical column.[15]

  • If Only this compound Peak is Split: The problem is likely related to the sample or its interaction with the system.

    • Sample Solvent Mismatch: If the sample is not fully soluble in the mobile phase or is prepared in a solvent much stronger than the mobile phase, it can lead to distorted or split peaks.[4][15][16]

      • Solution: Ensure the sample diluent is compatible with and ideally weaker than the initial mobile phase composition.[16]

    • Co-elution: It's possible that you are observing two different, closely eluting forms of the analyte. For complex molecules, this could be due to the presence of isomers or conformers.[9][12]

      • Solution: Try adjusting method parameters like mobile phase composition or temperature to improve resolution.[4][17] Injecting a smaller sample volume can help confirm if they are two distinct peaks.[15]

    • Mobile Phase pH near Analyte pKa: If the mobile phase pH is too close to the pKa of an ionizable group on the analyte, multiple ionization states can exist simultaneously, potentially resulting in split peaks.[15]

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[15]

Q4: My peaks are broader than expected. How can I improve peak width?

A4: Broad peaks can lead to poor resolution and reduced sensitivity.

  • Extra-Column Volume: Excessive tubing volume between the injector, column, and detector is a common cause of peak broadening.[8][18]

    • Solution: Minimize the length and inner diameter of all connecting tubing. Ensure all fittings are zero-dead-volume.[16][18]

  • Large Injection Volume: Injecting too large a volume of sample, especially in a strong solvent, can overload the column and cause peaks to broaden.[18][19]

    • Solution: Reduce the injection volume or dilute the sample in a weaker solvent.[18][19]

  • Low Column Temperature: Lower temperatures increase mobile phase viscosity and slow mass transfer, which can lead to broader peaks.[16]

    • Solution: Increasing the column temperature (e.g., to 40-60°C) can decrease viscosity, improve efficiency, and result in narrower peaks.[17][20]

  • Slow Detector Acquisition Rate: If the detector sampling rate is too low relative to the peak width, it may not capture enough data points across the peak, making it appear broad and poorly defined.[7][18]

    • Solution: Ensure the data acquisition rate is sufficient to collect at least 20 points across the peak.[7]

Q5: How do mobile phase composition and temperature affect my this compound peak shape?

A5: For large, complex molecules like ADCs, mobile phase and temperature are critical parameters that significantly influence chromatographic performance.[17][21]

  • Ionic Strength: The concentration of salt (e.g., ammonium acetate) in the mobile phase can affect retention and peak shape.

    • Effect: Reducing ionic strength can increase retention and significantly boost the MS signal.[21] However, in some cases, it may have a minor impact on or slightly increase peak widths.[21][22] Conversely, increasing ionic strength can improve peak shape for some ionogenic compounds by reducing unwanted secondary interactions.[22]

  • pH: The mobile phase pH influences the charge state of the analyte and the stationary phase.

    • Effect: Lowering the pH can alter the conformation of the protein, which may change retention times and potentially improve the resolution of different species, such as positional isomers.[17][21] However, it can also lead to increased peak widths in some cases.[21]

  • Column Temperature: Temperature affects both the mobile phase properties and the kinetics of analyte-stationary phase interaction.

    • Effect: Elevating the column temperature generally reduces retention times and decreases mobile phase viscosity, which can lead to improved peak resolution and narrower peaks.[17][20] However, excessively high temperatures can risk on-column degradation of sensitive molecules.[23]

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving poor peak shape issues.

TroubleshootingWorkflow cluster_start cluster_symptoms cluster_causes cluster_solutions start Poor Peak Shape Observed Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Splitting Peak Splitting start->Splitting Broad Broad Peaks start->Broad CauseTailing Secondary Interactions Column Overload Column Degradation Extra-Column Volume Tailing->CauseTailing Investigate CauseFronting Column Overload Strong Injection Solvent Column Collapse Fronting->CauseFronting Investigate CauseSplitting Blocked Frit / Column Void Solvent Mismatch Co-elution Splitting->CauseSplitting Investigate CauseBroad Extra-Column Volume Large Injection Volume Low Temperature Broad->CauseBroad Investigate SolTailing Adjust Mobile Phase pH Reduce Sample Load Replace/Flush Column Check Connections CauseTailing->SolTailing Implement SolFronting Reduce Sample Load Match Injection Solvent Replace Column CauseFronting->SolFronting Implement SolSplitting Use Guard Column Filter Samples Match Diluent to Mobile Phase Optimize Method CauseSplitting->SolSplitting Implement SolBroad Use Shorter/Narrower Tubing Reduce Injection Volume Increase Temperature CauseBroad->SolBroad Implement

Caption: A logical workflow for troubleshooting common peak shape problems in LC-MS analysis.

Data Presentation

Table 1: Summary of Mobile Phase and Temperature Effects on ADC Peak Characteristics

Parameter ChangeEffect on Retention TimeEffect on Peak WidthEffect on MS SignalReference
Ionic StrengthIncreasesMinor impact / may decrease for some speciesSignificantly Increases[21]
Ionic StrengthDecreasesMay decrease (improve shape)May Decrease[22]
pHMixed effects, generally decreasesMay increaseNot directly reported[21]
TemperatureDecreasesDecreases (improves resolution)May improve due to better desolvation[17][20]

Table 2: Comprehensive Troubleshooting Guide

SymptomPotential CauseRecommended Solution(s)
Peak Tailing (All Peaks)Blocked column frit; Extra-column dead volume.Backflush column; Replace frit; Check/replace fittings and tubing.[2]
Column overload.Dilute sample or decrease injection volume.[4]
Peak Tailing (Specific Peaks)Secondary chemical interactions (e.g., silanols).Lower mobile phase pH; Use end-capped column; Add mobile phase modifier.[4][5]
Peak Fronting Column overload; Sample insolubility.Decrease injection mass; Ensure sample is fully dissolved.[9][11]
Injection solvent stronger than mobile phase.Reconstitute sample in initial mobile phase or a weaker solvent.[11]
Column collapse (void/channel).Replace column; Operate within column stability limits.[2]
Peak Splitting Blocked frit or void in column packing.Replace guard column; Filter samples; Replace analytical column.[13][14]
Sample solvent/mobile phase incompatibility.Ensure sample diluent is miscible and weaker than the mobile phase.[15]
Broad Peaks Large extra-column volume.Use shorter, smaller ID tubing; Ensure zero-dead-volume connections.[16]
Low column temperature.Increase column temperature (e.g., 40-60 °C).[17][20]
Column contamination/aging.Flush column with strong solvent; Replace column if necessary.[7]

Experimental Protocols

Protocol 1: Systematic Mobile Phase and Temperature Optimization

This protocol describes a systematic approach to optimize key method parameters to improve peak shape.

  • Establish a Baseline: Run the this compound sample using your current method and record retention time, peak width, tailing factor, and signal intensity.

  • Evaluate Column Temperature:

    • Set the column temperature to 40°C and allow the system to equilibrate. Inject the sample and record the results.

    • Increase the temperature in increments (e.g., 50°C, 60°C), ensuring you do not exceed the column's maximum temperature limit.[20]

    • Compare the chromatograms to determine the optimal temperature for peak shape and resolution.[17]

  • Evaluate Mobile Phase Ionic Strength:

    • Prepare mobile phases with varying concentrations of a buffer salt like ammonium acetate or ammonium formate (e.g., 5 mM, 10 mM, 25 mM).[22]

    • Using the optimal temperature from the previous step, inject the sample with each mobile phase.

    • Evaluate the impact on retention, peak shape, and MS signal intensity. Lower ionic strength often improves the MS signal but may affect chromatography.[21]

  • Evaluate Mobile Phase pH:

    • Prepare mobile phases with slightly different pH values by adjusting the concentration of an acid modifier like formic acid (e.g., 0.05%, 0.1%, 0.2%).

    • Analyze the sample at the optimal temperature and ionic strength.

    • Assess changes in peak shape and the potential resolution of additional peaks.[21]

  • Final Assessment: Select the combination of temperature, ionic strength, and pH that provides the best balance of peak symmetry, resolution, and signal intensity.

Protocol 2: Recommended Sample Preparation for this compound

Proper sample preparation is critical to prevent issues like signal suppression and poor peak shape.

  • Buffer Exchange (If Necessary): If the sample is in a non-volatile buffer (e.g., PBS), exchange it into an MS-compatible buffer like 20 mM ammonium acetate (pH 5.2).[21] This can be done using centrifugal concentrators with an appropriate molecular weight cutoff (e.g., 30 kDa).[21]

  • Sample Reconstitution/Dilution:

    • Lyse cells (if applicable) using a method like methanol addition followed by a freeze-thaw cycle.[24]

    • Evaporate the sample under nitrogen and reconstitute it in the mobile phase.[24]

    • Crucially, the final sample diluent should be as chromatographically weak or weaker than the initial mobile phase to ensure good peak focusing at the column head.[7] A mismatch can cause severe peak distortion.[10]

  • Internal Standard Spiking: Spike the sample with the deuterated internal standard (e.g., d8-MMAE for MMAE quantification) before any final evaporation or injection steps to account for variability.[24]

  • Filtration: Before injection, filter the sample through a 0.22 µm filter to remove any particulates that could block the column frit.[15]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample This compound Sample BufferEx Buffer Exchange (if in non-volatile buffer) Sample->BufferEx Spike Spike with Internal Standard BufferEx->Spike Dilute Dilute in Weak Solvent (match initial mobile phase) Spike->Dilute Filter Filter Sample (0.22 µm) Dilute->Filter Inject Inject into LC System Filter->Inject Ready for Analysis Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Analyze Data Processing & Analysis Detect->Analyze

Caption: A standard workflow for this compound sample preparation and subsequent LC-MS analysis.

References

addressing matrix effects in VcMMAE-d8 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of VcMMAE using its deuterated internal standard, VcMMAE-d8, by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in VcMMAE quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and reproducibility of the quantitative results.[2][3][4] In the bioanalysis of VcMMAE from complex biological matrices like plasma or serum, endogenous components such as phospholipids and proteins can cause significant matrix effects.[5]

Q2: How does using this compound as an internal standard help in addressing matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating matrix effects.[6] Since this compound is chemically and physically almost identical to VcMMAE, it co-elutes and is expected to experience the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: What are the common sample preparation techniques to minimize matrix effects for VcMMAE analysis?

A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering VcMMAE. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma/serum sample to precipitate proteins. While effective at removing proteins, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates VcMMAE from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties.

  • Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to retain VcMMAE while matrix components are washed away. The analyte is then eluted with a different solvent. This is often the preferred method for minimizing matrix effects.[5]

Q4: What are the regulatory expectations regarding the evaluation of matrix effects?

A4: Regulatory agencies like the FDA and EMA require the assessment of matrix effects during the validation of bioanalytical methods to ensure the reliability of the data.[8] This typically involves demonstrating that the matrix from different sources does not impact the accuracy and precision of the assay. The post-extraction spike method is a widely accepted approach for the quantitative assessment of matrix effects.[2][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in this compound (IS) signal across samples Inconsistent matrix effects between different sample lots.[2]- Re-evaluate the sample preparation method; consider a more rigorous technique like SPE. - Investigate the matrix from the problematic samples for any unusual components. - Dilute the samples with a surrogate matrix, if sensitivity allows.
Significant ion suppression observed for both VcMMAE and this compound Co-elution of highly suppressing matrix components (e.g., phospholipids).- Optimize chromatographic conditions to separate VcMMAE from the suppression zone.[4] - Enhance sample cleanup using techniques like phospholipid removal plates or more selective SPE sorbents. - If using ESI, consider switching to APCI, which can be less susceptible to matrix effects for certain compounds.
VcMMAE signal is suppressed, but this compound signal is not (or vice versa) This is uncommon but may indicate a deuterated IS-specific issue or a very specific interference.- Verify the purity and concentration of the this compound standard. - Check for any isobaric interferences at the MRM transitions of both the analyte and the IS. - Re-run the matrix effect experiment with multiple lots of blank matrix to confirm the observation.
Poor recovery of VcMMAE during sample preparation Suboptimal extraction conditions (e.g., wrong pH, incorrect solvent polarity).- Systematically optimize the sample preparation parameters (e.g., pH of the sample, composition of extraction and wash solvents, type of SPE sorbent). - Ensure complete elution of the analyte from the SPE cartridge by testing different elution solvents and volumes.
Inconsistent results that meet acceptance criteria during validation but fail during sample analysis The matrix effect may be specific to certain study populations or samples.[2]- During validation, use matrix from at least six different sources to assess the relative matrix effect. - Monitor the IS response during the analysis of study samples. Any significant deviation may indicate a sample-specific matrix effect.[2] - Re-analyze affected samples after dilution.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol is designed to quantitatively determine the extent of matrix effects on the analysis of VcMMAE using this compound as the internal standard.

1. Materials:

  • Blank biological matrix (e.g., human plasma) from at least 6 different sources.

  • VcMMAE and this compound stock solutions.

  • Reagents and solvents for the chosen sample preparation method (e.g., SPE cartridges, extraction solvents).

  • LC-MS/MS system.

2. Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike VcMMAE and this compound into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Spike Samples): Process blank matrix samples from 6 different sources using the validated sample preparation method. Spike the extracted blank matrix with VcMMAE and this compound at low and high concentrations.

    • Set C (Pre-Spike Samples for Recovery): Spike VcMMAE and this compound into blank matrix at low and high concentrations before the sample preparation procedure. Process these samples.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

3. Data Analysis:

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (VcMMAE Peak Area Ratio in Set B) / (VcMMAE Peak Area Ratio in Set A)

  • Calculate Recovery:

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

4. Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-normalized matrix factor from the 6 lots of matrix should not be greater than 15%.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.

1. Materials:

  • LC-MS/MS system with a T-connector.

  • Syringe pump.

  • VcMMAE stock solution.

  • Blank biological matrix extract.

2. Procedure:

  • Set up the LC-MS/MS system.

  • Infuse a standard solution of VcMMAE at a constant flow rate into the LC eluent stream after the analytical column using a T-connector and a syringe pump.

  • Once a stable signal for VcMMAE is observed, inject a processed blank matrix extract.

  • Monitor the VcMMAE signal throughout the chromatographic run.

3. Data Analysis:

  • Observe the infused VcMMAE signal trace.

  • A decrease in the signal indicates a region of ion suppression.

  • An increase in the signal indicates a region of ion enhancement.

  • The retention time of the VcMMAE peak should ideally be outside of any significant regions of ion suppression or enhancement.[4]

Quantitative Data Summary

The following table presents an example of how to summarize the results from a post-extraction spike experiment to evaluate matrix effects.

Sample ID (Matrix Lot)Analyte Peak Area (Set B)IS Peak Area (Set B)Analyte/IS Ratio (Set B)Matrix Factor (MF)IS-Normalized MF
Lot 185,000175,0000.4860.850.99
Lot 288,000178,0000.4940.881.01
Lot 382,000170,0000.4820.820.98
Lot 490,000182,0000.4950.901.01
Lot 586,000176,0000.4890.861.00
Lot 684,000172,0000.4880.840.99
Mean 85,833 175,500 0.489 0.86 1.00
Std. Dev. 2,858 4,528 0.005 0.03 0.01
%CV 3.3% 2.6% 1.0% 3.5% 1.0%
Note: This is example data. Actual results will vary. Mean neat solution peak areas (Set A) for the analyte and IS were 100,000 and 180,000, respectively, with an Analyte/IS ratio of 0.556.

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation cluster_decision Decision and Action Start Start: Receive Biological Samples Prep Sample Preparation (e.g., SPE, LLE, PPT) Start->Prep Analysis LC-MS/MS Quantification of VcMMAE and this compound Prep->Analysis Calc Calculate Matrix Factor (MF) and IS-Normalized MF Analysis->Calc Criteria Assess Acceptance Criteria (%CV <= 15%) Calc->Criteria Pass Method Validated Proceed with Sample Analysis Criteria->Pass Pass Fail Method Optimization Required Criteria->Fail Fail Optimize_Prep Optimize Sample Prep Fail->Optimize_Prep Optimize_LC Optimize Chromatography Fail->Optimize_LC Optimize_Prep->Prep Optimize_LC->Analysis

Caption: Workflow for assessing and mitigating matrix effects in VcMMAE quantification.

MMAE_Mechanism MMAE MMAE (Payload) Tubulin Free Tubulin Dimers MMAE->Tubulin Binds to Inhibition Inhibition of Microtubule Polymerization MMAE->Inhibition Microtubule Microtubule Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Inhibition->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of MMAE-induced microtubule disruption and apoptosis.

References

Technical Support Center: Optimizing VcMMAE-d8 Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of VcMMAE-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is the deuterated form of VcMMAE, a potent anti-mitotic agent-linker conjugate used in the development of antibody-drug conjugates (ADCs).[1] The "-d8" indicates that it contains eight deuterium atoms, making it an ideal internal standard for quantitative analysis of VcMMAE in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: What are the most common issues encountered during the solid-phase extraction of this compound?

A2: The most frequently reported issues include low analyte recovery, poor reproducibility between samples, and the presence of interfering substances in the final extract.[3][4] These problems can often be traced back to suboptimal parameters in the SPE workflow.

Q3: How do I choose the right SPE sorbent for this compound?

A3: VcMMAE is a relatively hydrophobic molecule due to the monomethyl auristatin E (MMAE) component. Therefore, reversed-phase sorbents like C8 and C18 are generally suitable choices.[5] The selection between C8 and C18 may depend on the specific sample matrix and the presence of other hydrophobic impurities. A C8 sorbent might be preferred if this compound is too strongly retained on a C18 sorbent, leading to difficult elution.[5]

Q4: What are the critical steps in an SPE protocol that I should pay close attention to?

A4: Every step of the SPE process is crucial for achieving high and reproducible recovery.[3] These include:

  • Sorbent Conditioning and Equilibration: Proper wetting and activation of the sorbent are essential for consistent analyte retention.[6]

  • Sample Loading: The flow rate must be slow enough to allow for adequate interaction between this compound and the sorbent.[7]

  • Washing: The wash solvent should be strong enough to remove interferences without prematurely eluting the analyte.[8]

  • Elution: The elution solvent must be strong enough to completely desorb the this compound from the sorbent.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the SPE of this compound and provides actionable solutions.

Problem 1: Low Recovery of this compound

Low recovery is the most common challenge in SPE.[9] The following table summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Improper Sorbent Choice This compound is hydrophobic; use a reversed-phase sorbent (e.g., C8, C18). If retention is too strong, consider a less retentive phase like C8.[5]
Incorrect Sample pH Adjust the sample pH to ensure this compound is in a neutral, non-ionized state to maximize retention on a reversed-phase sorbent.[7]
Sample Solvent Too Strong If the sample is dissolved in a high percentage of organic solvent, dilute it with a weaker solvent (e.g., water or aqueous buffer) before loading.[7]
High Flow Rate During Loading Decrease the sample loading flow rate to approximately 1 mL/min to ensure sufficient interaction time between the analyte and the sorbent.[4]
Wash Solvent Too Strong The wash solvent may be prematurely eluting the this compound. Reduce the organic solvent percentage in your wash step.[8]
Insufficient Elution Solvent Strength Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent to ensure complete desorption of the analyte.[9]
Inadequate Elution Volume Ensure the volume of the elution solvent is sufficient to pass through the entire sorbent bed and collect the analyte. Try increasing the elution volume.
Cartridge Drying Out Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps.[8]
Problem 2: Poor Reproducibility

Inconsistent results between replicates can invalidate your data. Here are common causes and how to address them.

Potential CauseRecommended Solution
Variable Flow Rates Use a vacuum manifold with flow control or an automated SPE system to ensure consistent flow rates across all samples.
Inconsistent Sample Pre-treatment Ensure all samples are subjected to the exact same pre-treatment steps (e.g., pH adjustment, dilution) before loading.
Sorbent Bed Inconsistency Use high-quality SPE cartridges from a reputable supplier to minimize variability in sorbent mass and packing.[9]
Cartridge Bed Drying Out Re-wet the cartridge if it dries out before sample loading by repeating the conditioning and equilibration steps.[9]

Experimental Protocols

Below is a generalized experimental protocol for the solid-phase extraction of this compound from a biological matrix, which should be optimized for your specific application.

Materials:

  • Reversed-phase SPE cartridges (e.g., C8 or C18)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Deionized water

  • Formic acid (FA) or other pH modifiers

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold or automated SPE system

Protocol:

  • Sample Pre-treatment:

    • Thaw biological samples (e.g., plasma, cell lysate) on ice.

    • Spike the sample with a known concentration of this compound internal standard.

    • Precipitate proteins by adding 3 volumes of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with deionized water containing 0.1% formic acid to reduce the organic solvent concentration to less than 5%.

  • SPE Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1-2 cartridge volumes of deionized water with 0.1% formic acid through the cartridge. Do not let the cartridge dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water with 0.1% formic acid) to remove hydrophilic impurities.

  • Elution:

    • Elute the this compound with 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.[2]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in optimizing this compound recovery.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Dilute Dilute Supernatant Precipitate->Dilute Load 3. Load Sample Dilute->Load Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Aqueous Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (e.g., 5% MeOH) Load->Wash Elute 5. Elute (e.g., 95% MeOH) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: A typical experimental workflow for this compound solid-phase extraction.

Troubleshooting_Low_Recovery cluster_solutions_load Loading/Washing Issues cluster_solutions_elution Elution Issues Start Low this compound Recovery Check_Load Analyte in Load/Wash Fractions? Start->Check_Load Check_Elution Analyte Retained on Cartridge? Check_Load->Check_Elution No Sol_Load1 Decrease Sample Solvent Strength Check_Load->Sol_Load1 Yes Sol_Elute1 Increase Elution Solvent Strength Check_Elution->Sol_Elute1 Yes Sol_Load2 Decrease Load Flow Rate Sol_Load1->Sol_Load2 Sol_Load3 Decrease Wash Solvent Strength Sol_Load2->Sol_Load3 Sol_Elute2 Increase Elution Solvent Volume Sol_Elute1->Sol_Elute2 Sol_Elute3 Consider a Less Retentive Sorbent Sol_Elute2->Sol_Elute3

Caption: A logical troubleshooting guide for diagnosing low recovery in SPE.

References

Technical Support Center: VcMMAE-d8 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of VcMMAE-d8 when used as an internal standard in biological samples. Proper handling and understanding of potential instabilities are crucial for accurate quantification of MMAE in pharmacokinetic and other studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a deuterated analog of VcMMAE, a widely used antibody-drug conjugate (ADC) linker-payload combination. It is primarily used as an internal standard for the quantitative bioanalysis of the active payload, monomethyl auristatin E (MMAE), by liquid chromatography-mass spectrometry (LC-MS/MS). The "d8" indicates that eight hydrogen atoms have been replaced with deuterium, allowing it to be distinguished from the non-deuterated MMAE released from the ADC.

Q2: What are the primary instability concerns for this compound in biological samples?

The main instability concerns for this compound stem from the components of its linker:

  • Valine-Citrulline (Vc) Linker: This dipeptide linker is designed to be cleaved by lysosomal proteases like cathepsin B inside target cells. However, it can also be susceptible to premature cleavage by other proteases present in biological matrices, particularly plasma.

  • Maleimidocaproyl (mc) Moiety: The maleimide group is used to conjugate the linker to a cysteine residue on an antibody. The resulting succinimide thioether linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like albumin or glutathione in plasma.

Q3: Is the stability of the Vc linker the same in all species?

No, there is a significant species-dependent difference in the stability of the valine-citrulline linker. It is generally stable in human and non-human primate plasma.[1][2][3] However, it is known to be unstable in rodent plasma, particularly from mice, due to cleavage by an extracellular carboxylesterase known as Ces1c.[1][4][5][6] This can lead to premature release of MMAE-d8 in mouse plasma samples.

Q4: How can I prevent the degradation of the Vc linker in mouse plasma?

To prevent premature cleavage of the Vc linker in mouse plasma, it is crucial to collect blood samples using tubes containing a cocktail of protease inhibitors. Specifically, inhibitors of carboxylesterases should be considered. Alternatively, conducting studies in Ces1c knockout mice can mitigate this issue.[3]

Q5: What causes the instability of the maleimide linkage and how can it be minimized?

The succinimide ring formed from the maleimide-thiol reaction can reopen in a retro-Michael reaction, especially in the presence of other thiols in the sample. This can lead to the this compound being cleaved from its parent molecule if it is part of a larger conjugate used for stability testing. While this compound itself is a small molecule, if it's being used to trace a larger ADC, this linkage instability is a factor. Hydrolysis of the succinimide ring can create a more stable, ring-opened product that is less susceptible to thiol exchange.[7][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of samples containing this compound.

Problem 1: Low or no detectable this compound signal during LC-MS/MS analysis.

Possible Cause Recommended Solution
Degradation during sample collection/handling. Ensure blood is collected in tubes containing appropriate anticoagulants (e.g., EDTA) and a broad-spectrum protease inhibitor cocktail.[10] For mouse studies, include a carboxylesterase inhibitor. Process samples on ice and freeze them at -80°C as quickly as possible.
Instability during storage. Limit freeze-thaw cycles. Assess the stability of this compound in your specific matrix under your storage conditions. Long-term storage may lead to degradation.
Inefficient extraction. Optimize your sample extraction procedure (e.g., protein precipitation, solid-phase extraction) to ensure good recovery of this compound.

Problem 2: High variability in this compound signal across replicate samples.

Possible Cause Recommended Solution
Inconsistent sample handling. Standardize the time from sample collection to processing and freezing for all samples. Ensure consistent mixing with anticoagulants and inhibitors.
Variable enzymatic activity between samples. Use a potent protease inhibitor cocktail in all samples immediately upon collection to normalize the inhibition of enzymatic degradation.[10]
Multiple freeze-thaw cycles. Aliquot samples after the first thaw to avoid repeated freezing and thawing of the bulk sample.

Problem 3: Presence of unexpected peaks corresponding to MMAE-d8 or other metabolites.

Possible Cause Recommended Solution
Premature cleavage of the Vc linker. This is highly likely in mouse plasma if not properly inhibited.[1][6] The presence of MMAE-d8 indicates linker cleavage. Re-evaluate your sample collection and handling protocol to include appropriate inhibitors.
In-source fragmentation during MS analysis. Optimize MS source conditions (e.g., temperature, voltages) to minimize fragmentation of the parent this compound molecule into MMAE-d8.
Chemical instability. Evaluate the pH and composition of your storage and processing buffers. Extreme pH can contribute to the hydrolysis of the linker.

Illustrative Stability Data

The following tables provide examples of how to structure stability data for this compound. The values presented are for illustrative purposes only and should be determined experimentally for your specific laboratory conditions and biological matrix.

Table 1: Example of this compound Freeze-Thaw Stability in Human Plasma

Number of Freeze-Thaw CyclesMean Concentration (ng/mL)% of Initial Concentration
1100.5100.0%
298.798.2%
396.295.7%
492.191.6%
588.588.1%

Table 2: Example of this compound Short-Term Stability in Different Matrices at 4°C

MatrixTime (hours)Mean Concentration (ng/mL)% of Initial Concentration
Human Plasma (+ Inhibitors) 0101.2100.0%
4100.198.9%
898.597.3%
2495.894.7%
Mouse Plasma (No Inhibitors) 099.8100.0%
475.375.4%
860.160.2%
2435.235.3%
Mouse Plasma (+ Inhibitors) 0100.3100.0%
499.599.2%
897.997.6%
2494.594.2%

Experimental Protocols

Protocol for Blood Collection and Plasma Processing to Minimize this compound Instability

  • Preparation: Pre-label all collection tubes. For rodent studies, use tubes containing a carboxylesterase inhibitor in addition to a general protease inhibitor cocktail and an anticoagulant (e.g., K2EDTA).

  • Blood Collection: Collect whole blood and immediately place the tubes on ice. Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulants and inhibitors.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquoting and Storage: Immediately aliquot the plasma into pre-labeled cryovials. Snap-freeze the aliquots in a dry ice/ethanol bath or in a -80°C freezer.

  • Long-Term Storage: Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Visualizations

G cluster_collection Sample Collection cluster_processing Sample Processing (on ice) cluster_storage Storage & Analysis CollectBlood Collect Blood into Pre-chilled Tubes with Protease Inhibitors Centrifuge Centrifuge at 4°C (within 30 mins) CollectBlood->Centrifuge Keep on ice Aspirate Aspirate Plasma Centrifuge->Aspirate Aliquot Aliquot Plasma Aspirate->Aliquot Store Store at -80°C Aliquot->Store Analyze LC-MS/MS Analysis Store->Analyze Minimize freeze-thaw

Caption: Recommended workflow for biological sample handling.

G start Low or Variable This compound Signal check_handling Review Sample Handling Protocol start->check_handling check_inhibitors Were Protease Inhibitors Used? check_handling->check_inhibitors Protocol OK improve_handling ACTION: Process samples on ice, minimize time to freezing. check_handling->improve_handling Deficiencies Found check_species Is the Sample from a Rodent? check_inhibitors->check_species Yes add_inhibitors ACTION: Add broad-spectrum protease inhibitors to collection tubes. check_inhibitors->add_inhibitors No check_storage Review Storage Conditions & Freeze-Thaw Cycles check_species->check_storage No add_ces_inhibitor ACTION: Add specific carboxylesterase (Ces) inhibitor for rodent samples. check_species->add_ces_inhibitor Yes improve_storage ACTION: Aliquot samples, avoid freeze-thaw cycles, validate storage stability. check_storage->improve_storage Deficiencies Found end Problem Resolved check_storage->end Protocol OK add_inhibitors->end add_ces_inhibitor->end improve_handling->end improve_storage->end G cluster_pathways Potential Degradation Pathways cluster_products Degradation Products VcMMAE This compound Conjugate Enzymatic Enzymatic Cleavage (e.g., Carboxylesterase in mice) VcMMAE->Enzymatic Chemical Chemical Instability (Retro-Michael Reaction) VcMMAE->Chemical MMAE MMAE-d8 Enzymatic->MMAE Releases Payload Deconjugated Deconjugated Thiol Chemical->Deconjugated Cleaves Maleimide Linkage

References

improving sensitivity of VcMMAE-d8 detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of VcMMAE-d8 by mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: VcMMAE (valine-citrulline-monomethyl auristatin E) is a potent anti-tubulin agent used as a payload in antibody-drug conjugates (ADCs). This compound is a stable isotope-labeled (deuterated) version of VcMMAE. It is an ideal internal standard (IS) for quantitative LC-MS/MS assays because it has nearly identical chemical and physical properties to the analyte (VcMMAE).[1][2] This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.[3]

Q2: I am observing low sensitivity for this compound. What are the potential causes?

A2: Low sensitivity for this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Suboptimal Sample Preparation: Inefficient extraction from the biological matrix can lead to low recovery. Matrix components can also co-extract and cause ion suppression.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering substances, or inadequate retention can diminish the signal-to-noise ratio.[4]

  • Mass Spectrometry Settings: Non-optimized MRM transitions, collision energy, or other source parameters will result in a weaker signal.

  • Ion Suppression: Co-eluting matrix components can compete with this compound for ionization in the MS source, significantly reducing its signal intensity.[5][6]

Q3: Can the deuterated internal standard (this compound) behave differently from the non-deuterated analyte (VcMMAE)?

A3: While stable isotope-labeled internal standards are considered the gold standard, they can sometimes exhibit slight differences. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][7] If this chromatographic shift is significant and occurs in a region of changing ion suppression, the analyte and internal standard may experience different degrees of matrix effects, leading to inaccurate quantification.[7]

Troubleshooting Guides

Issue 1: Poor Signal Intensity and High Background Noise

This is often related to sample preparation and matrix effects. The goal is to efficiently extract this compound while minimizing the co-extraction of interfering endogenous components like phospholipids.

  • Optimize Sample Extraction:

    • Protein Precipitation (PPT): A quick and simple method, but often yields the "dirtiest" extracts, leading to significant matrix effects.[8] It is best suited for initial screening or when high sensitivity is not required.

      • Protocol: To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or a methanol:ethanol 1:1 v/v mixture). Vortex for 5 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[9][10] The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

      • Protocol: To 100 µL of plasma, add the this compound internal standard. Add a suitable extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) at a 5:1 ratio (solvent:plasma). Vortex vigorously for 10 minutes. Centrifuge to separate the layers. Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase. A double LLE can further improve selectivity.[11]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly improve sensitivity by reducing matrix effects.[8][12]

      • Protocol:

        • Condition: Pass methanol through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

        • Equilibrate: Pass water through the cartridge.

        • Load: Load the pre-treated plasma sample.

        • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

        • Elute: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile). Evaporate the eluate and reconstitute.

Extraction MethodRelative RecoveryMatrix EffectLower Limit of Quantification (LLOQ)
Protein PrecipitationGoodHighHigher
Liquid-Liquid ExtractionGood to ExcellentModerateIntermediate
Solid-Phase ExtractionExcellentLowLowest

This table provides a general comparison; actual values will depend on the specific matrix and optimized protocol.

start Low this compound Signal ppt Using Protein Precipitation? start->ppt switch_to_spe Switch to LLE or SPE for cleaner extract ppt->switch_to_spe Yes optimize_spe Optimize SPE Protocol (sorbent, wash, elution) ppt->optimize_spe No switch_to_spe->optimize_spe check_recovery Assess Extraction Recovery optimize_spe->check_recovery recovery_ok Recovery > 85%? check_recovery->recovery_ok recovery_ok->optimize_spe No matrix_effect Investigate Matrix Effects (Post-column infusion) recovery_ok->matrix_effect Yes end_good Sensitivity Improved matrix_effect->end_good end_bad Issue Persists matrix_effect->end_bad

Fig 1. Workflow for troubleshooting low signal due to sample preparation.
Issue 2: Poor or Inconsistent Signal After Injection

If sample preparation is optimized, the issue may lie with the LC-MS/MS parameters. This includes chromatographic separation and mass spectrometer settings.

  • Optimize Chromatography:

    • Column Choice: Phenyl-Hexyl or C18 columns are commonly used for VcMMAE. A column with a different stationary phase may provide better separation from matrix interferences.[9]

    • Mobile Phase Additives: The use of a mobile phase additive like formic acid (typically 0.1%) is crucial for good peak shape and ionization efficiency in positive ion mode.[13] Acetic acid is another option, but trifluoroacetic acid (TFA) should be avoided as it can cause significant ion suppression.[14]

    • Gradient Optimization: Adjust the gradient slope to ensure this compound elutes in a "clean" region of the chromatogram, away from areas of significant ion suppression. An infusion experiment can identify these suppression zones.[5][15]

  • Optimize MS/MS Parameters:

    • MRM Transition Selection: While standard transitions for VcMMAE are available, it is best practice to optimize them on your specific instrument. Infuse a standard solution of this compound and perform a product ion scan to identify the most intense and stable fragment ions.

    • Collision Energy (CE) Optimization: The CE has a significant impact on fragment ion intensity. For each MRM transition, perform a CE ramp experiment to determine the voltage that produces the maximum signal for the product ion. Automated software tools can simplify this process.[16][17]

Peptide/AnalyteDefault CE (V)Optimized CE (V)Signal Intensity Improvement
GFYFNKPTGYGSSSR (2+)2530~1.5x
GFYFNKPTGYGSSSR (3+)2026~2.0x
This compound (example)3035Up to 2x or more

Data for peptides is illustrative of the potential gains from CE optimization.[16] Similar improvements can be expected for this compound.

start Inconsistent or Poor Signal check_peak Check Peak Shape (Tailing, Broadening) start->check_peak peak_ok Peak Shape OK? check_peak->peak_ok optimize_mobile Optimize Mobile Phase (e.g., Formic Acid %) peak_ok->optimize_mobile No check_mrm Optimize MRM Transitions peak_ok->check_mrm Yes optimize_mobile->check_peak optimize_ce Optimize Collision Energy (CE) check_mrm->optimize_ce infusion_exp Perform Post-Column Infusion Experiment to Check for Ion Suppression optimize_ce->infusion_exp suppression_present Suppression Co-elutes? infusion_exp->suppression_present adjust_gradient Adjust LC Gradient to Shift Analyte Retention Time suppression_present->adjust_gradient Yes end_good Signal Stabilized and Improved suppression_present->end_good No adjust_gradient->end_good end_bad Issue Persists (Re-evaluate Sample Prep) adjust_gradient->end_bad

Fig 2. Workflow for optimizing LC-MS/MS parameters.

References

Navigating Chromatographic Co-elution with VcMMAE-d8: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing VcMMAE-d8 as an internal standard, achieving clear chromatographic separation is paramount for accurate quantification. This technical support center provides troubleshooting guidance and frequently asked questions to address co-elution and other common analytical challenges encountered during experiments involving VcMMAE and its deuterated analogue.

Troubleshooting Guide: Resolving Co-elution and Other Chromatographic Issues

This guide provides a systematic approach to diagnosing and resolving common chromatographic problems when using this compound.

Question: My VcMMAE and this compound peaks are co-eluting or not baseline resolved. What should I do?

Answer: Co-elution of an analyte and its stable isotope-labeled (SIL) internal standard can compromise data accuracy. The primary suspect is often the "deuterium isotope effect," where the deuterium-labeled compound may exhibit a slightly different retention time than the unlabeled analyte.[1][2] Here is a stepwise approach to troubleshoot this issue:

Step 1: Confirm Co-elution

  • Visual Inspection: Examine the chromatogram for signs of asymmetry, such as a shoulder on the peak or a broader peak than expected.[3]

  • Detector Analysis: If using a diode array detector (DAD) or mass spectrometer (MS), analyze the spectra across the peak. A change in the spectral profile indicates the presence of more than one compound.[3]

Step 2: Method Optimization

If co-elution is confirmed, systematic optimization of your chromatographic method is necessary.

  • Modify the Mobile Phase:

    • Adjust Organic Solvent Composition: A slight change in the percentage of the organic solvent (e.g., acetonitrile or methanol) can alter selectivity.

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can significantly impact selectivity due to different solvent properties.

    • Alter the Aqueous Phase pH: Modifying the pH of the aqueous mobile phase can change the ionization state of the analytes, potentially improving separation.

    • Incorporate an Additive: Introducing or changing the concentration of an additive like formic acid or ammonium acetate can influence peak shape and retention.

  • Adjust the Gradient:

    • Decrease the Gradient Slope: A shallower gradient increases the time analytes spend interacting with the stationary phase, which can improve resolution.

    • Introduce an Isocratic Hold: An isocratic hold at a specific solvent composition during the elution of the target analytes can enhance separation.

  • Change the Column Chemistry:

    • If mobile phase and gradient adjustments are insufficient, consider a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or biphenyl column) to exploit different retention mechanisms.[3]

Step 3: Verify Internal Standard Purity

Ensure that the this compound internal standard is not contaminated with unlabeled VcMMAE, as this can lead to artificially high analyte concentrations.

Question: I'm observing poor peak shape (e.g., tailing, fronting, or split peaks) for VcMMAE and/or this compound. What are the potential causes and solutions?

Answer: Poor peak shape can result from various factors, from sample preparation to column issues.

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with the stationary phase, column overload, or a void in the column.- Add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the sample concentration. - Replace the column.
Peak Fronting Column overload or low temperature.- Dilute the sample. - Increase the column temperature.
Split Peaks Clogged frit, partially blocked tubing, or a void at the column inlet.- Replace the column frit. - Check and clear any blockages in the system. - Replace the column.

Logical Workflow for Troubleshooting VcMMAE/VcMMAE-d8 Co-elution

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Hardware & Consumables cluster_4 Resolution A Observe Co-elution or Poor Resolution of VcMMAE & this compound B Confirm Co-elution (Peak Shape, MS Scan) A->B C Check System Suitability (Pressure, Baseline) B->C D Adjust Mobile Phase (Organic %, Solvent Type, pH) C->D Method Issue G Check for Leaks & Blockages C->G System Issue E Modify Gradient Profile (Slope, Isocratic Hold) D->E F Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) E->F I Problem Resolved F->I Success H Replace Column G->H H->I Success

Caption: Troubleshooting workflow for VcMMAE and this compound co-elution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of VcMMAE, a potent anti-mitotic agent used in antibody-drug conjugates (ADCs).[4] It is used as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][4] SIL internal standards are preferred because they have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization, which helps to correct for variability and matrix effects.[2][5]

Q2: What is the "deuterium isotope effect" and how can it affect my chromatography?

The deuterium isotope effect refers to the potential for deuterium-labeled compounds to exhibit slightly different physicochemical properties compared to their non-labeled counterparts.[6] In reversed-phase chromatography, this can result in a small change in retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte.[1] This can lead to incomplete separation and co-elution, which can impact the accuracy of quantification.

Q3: Can the position of the deuterium label on this compound influence the isotope effect?

Yes, the position of the deuterium atoms can influence the magnitude of the isotope effect.[6] Careful selection of the labeling site during the synthesis of the SIL internal standard can help to minimize these effects.[6]

Q4: Besides co-elution, what are other potential issues with using deuterium-labeled internal standards?

Other potential issues include:

  • Loss of the deuterium label: This can occur in solution or under certain mass spectrometry conditions.[6]

  • Changes in fragmentation patterns: The presence of deuterium can sometimes alter the fragmentation of the molecule in the mass spectrometer.[6]

Q5: Are there alternatives to deuterium-labeled internal standards?

Yes, other stable isotopes such as 13C or 15N can be used.[5][6] These isotopes are less likely to cause a chromatographic isotope effect because their inclusion results in a smaller relative change in mass and does not significantly alter bond energies in the same way as deuterium substitution.[6] However, they are often more expensive and synthetically challenging to produce.[6]

The Deuterium Isotope Effect in Chromatography

cluster_0 Ideal Scenario: Co-elution cluster_1 Deuterium Isotope Effect cluster_2 Result A VcMMAE & this compound Perfectly Co-elute B This compound Elutes Slightly Earlier C VcMMAE Elutes Slightly Later B->C Partial Separation D Inaccurate Quantification Due to Differential Matrix Effects B->D C->D

Caption: Impact of the deuterium isotope effect on chromatographic separation.

Experimental Protocols

Detailed methodologies for the analysis of VcMMAE and related compounds are crucial for reproducible results.

Protocol 1: LC-MS/MS Method for Quantification of Unconjugated MMAE

This protocol is adapted from a study on the cell-level pharmacokinetics of Trastuzumab-vc-MMAE.[7]

  • Sample Preparation:

    • Spike cell suspension (0.25 million cells/100 µL) with known concentrations of MMAE and the internal standard (d8-MMAE).

    • Perform cell lysis.

    • Evaporate the resulting cell lysates to dryness.

    • Reconstitute the dried lysate in the mobile phase B.

  • LC-MS/MS System:

    • Liquid Chromatography: Direct injection (without a column) using a connector can be employed for high-throughput analysis where chromatographic separation of MMAE from other components is not critical.[8]

    • Mobile Phase: A mixture of MeOH/H2O (90:10, v/v) + 0.1% formic acid.[8]

    • Flow Rate: 0.5 mL/min.[8]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Data Analysis:

    • Monitor the appropriate mass transitions for MMAE and d8-MMAE.

    • Quantify MMAE concentration based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Forced Deconjugation for Total MMAE Quantification

This method is used to measure the total amount of MMAE (both conjugated and unconjugated) in an ADC sample.[7]

  • Enzymatic Cleavage:

    • Incubate the ADC sample with an enzyme that can cleave the valine-citrulline (vc) linker.

    • This releases the MMAE from the antibody.

  • Quantification:

    • Following the enzymatic cleavage, the total amount of MMAE can be quantified using the LC-MS/MS method described in Protocol 1.

References

common pitfalls in using VcMMAE-d8 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VcMMAE-d8 and antibody-drug conjugates (ADCs) containing the VcMMAE linker-payload.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Analyte Quantification & Stability

Question: I am observing inconsistent quantification of unconjugated MMAE in my plasma samples using this compound as an internal standard. What are the potential causes and solutions?

Answer: Inconsistent quantification of unconjugated monomethyl auristatin E (MMAE) can stem from several factors related to sample preparation, handling, and the analytical method itself. Here’s a troubleshooting guide to address this issue:

Potential Causes & Troubleshooting Steps:

  • Instability of VcMMAE ADC in Plasma: The VcMMAE linker can be susceptible to premature cleavage in plasma, leading to an artificially high concentration of unconjugated MMAE.

    • Recommendation: Minimize the time between plasma sample collection and analysis. Process samples on ice and store them at -80°C if immediate analysis is not possible. It is also recommended to perform stability assessments of your specific ADC in plasma from the relevant species.[1][2]

  • Sample Preparation Issues: Inefficient protein precipitation or extraction can lead to matrix effects and variable recovery of both MMAE and the this compound internal standard.

    • Recommendation: Ensure thorough mixing and vortexing during the protein precipitation step with acetonitrile. Optimize the ratio of acetonitrile to plasma to ensure complete protein removal.[3]

  • LC-MS/MS Method Optimization: A non-optimized Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method can lead to poor peak shape, ion suppression, and inaccurate quantification.

    • Recommendation: Verify the mobile phase composition and gradient to ensure good separation and peak shape. Check for and mitigate any matrix effects by evaluating the response in post-extraction spiked samples. Ensure that the mass transitions monitored for MMAE and this compound are specific and free from interference.[4]

Question: My VcMMAE ADC is showing signs of aggregation during storage and after conjugation. How can I prevent this and what is the best way to characterize the aggregates?

Answer: Aggregation of antibody-drug conjugates (ADCs) is a common issue that can impact efficacy and safety. The conjugation of the hydrophobic VcMMAE payload can increase the propensity for aggregation.

Prevention Strategies:

  • Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, sugars) to find a formulation that minimizes aggregation.

  • Controlled Conjugation Conditions: Optimize the conjugation process itself. Factors such as the drug-to-antibody ratio (DAR), temperature, and reaction time can influence aggregation.

  • Storage Conditions: Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.

Characterization of Aggregates:

Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates in ADC preparations.

Experimental Protocol: Analysis of ADC Aggregation by SEC

This protocol outlines a general procedure for the analysis of VcMMAE ADC aggregates using SEC.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC).

    • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm).[5]

  • Reagents:

    • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For some ADCs, the addition of a small percentage of organic solvent (e.g., 15% isopropanol or acetonitrile) may be necessary to reduce hydrophobic interactions with the column stationary phase.[5][6]

    • VcMMAE ADC sample.

    • Control monoclonal antibody (mAb) sample (unconjugated).

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Prepare the VcMMAE ADC sample to a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject a defined volume of the sample (e.g., 10 µL) onto the column.

    • Monitor the elution profile at 280 nm.

    • Identify the peaks corresponding to the monomer, aggregates (higher molecular weight species eluting earlier), and fragments (lower molecular weight species eluting later).

    • Calculate the percentage of aggregates by integrating the peak areas.

  • Data Interpretation:

    • Compare the aggregation profile of the VcMMAE ADC to the unconjugated mAb to assess the impact of the linker-payload.

    • Acceptable levels of aggregation are typically below 5%, with no individual aggregate peak exceeding 1-2%.

2. In Vitro & In Vivo Experiments

Question: I am observing unexpected off-target toxicity in my in vitro experiments with a VcMMAE ADC. How can I investigate if this is due to premature payload release and the bystander effect?

Answer: Off-target toxicity can be a significant concern with potent payloads like MMAE. Investigating the bystander effect is crucial to understanding the complete activity profile of your VcMMAE ADC. This can be assessed using a co-culture assay.

Experimental Protocol: In Vitro Bystander Effect Co-Culture Assay

This protocol allows for the evaluation of the bystander killing effect of a VcMMAE ADC on antigen-negative cells when co-cultured with antigen-positive cells.

  • Cell Lines:

    • Antigen-positive (Ag+) cell line that expresses the target antigen for your ADC.

    • Antigen-negative (Ag-) cell line that does not express the target antigen. To distinguish between the two cell lines, one can be engineered to express a fluorescent protein (e.g., GFP).

  • Reagents:

    • VcMMAE ADC.

    • Control ADC (non-binding or with a non-cleavable linker).

    • Free MMAE.

    • Cell culture medium and supplements.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Determine the IC50 values of your VcMMAE ADC and free MMAE on both the Ag+ and Ag- cell lines in monoculture to establish appropriate concentration ranges for the co-culture experiment.

    • Seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) while keeping the total cell number constant.

    • Allow the cells to adhere overnight.

    • Treat the co-cultures with serial dilutions of the VcMMAE ADC, control ADC, and free MMAE.

    • Incubate for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

    • Measure cell viability using a suitable assay. If using fluorescently labeled cells, the viability of each population can be assessed separately.

  • Data Analysis and Interpretation:

    • If the VcMMAE ADC shows increased killing of the Ag- cells in the presence of Ag+ cells compared to the Ag- monoculture, this indicates a bystander effect.[7][8]

    • The control ADC should ideally show minimal killing of either cell line in co-culture.

    • The extent of the bystander effect can be quantified by comparing the viability of the Ag- cells at different Ag+/Ag- ratios.[7]

Data & Tables

Table 1: Stability of VcMMAE ADCs in Plasma from Different Species

This table summarizes the median levels of aggregation (High Molecular Weight Species - HMWS) and free MMAE release for a set of 15 different VcMMAE ADCs after a 6-day incubation in plasma at 37°C.

Plasma MatrixMedian Aggregation (% HMWS)Median Free MMAE Release (%)
Mouse26.0%>20%
Rat25.3%>4%
Monkey20.3%<1%
Human24.2%<1%
PBS Buffer2.3%<1%
(Data adapted from a high-throughput plasma stability assay)[2][9]

Table 2: Typical Pharmacokinetic Parameters of VcMMAE ADCs

This table provides representative pharmacokinetic parameters for VcMMAE ADCs from population pharmacokinetic modeling of clinical data.

ParameterTypical Value (for a 75-kg male)Unit
ADC Systemic Clearance (CL)1.56L/day
ADC Volume of Central Compartment (V1)4.29L
MMAE Clearance (CLM)55.7L/day
MMAE Volume of Central Compartment (V4)79.8L
(Data from a population PK model of brentuximab vedotin)[10]

Visualizations

VcMMAE_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC VcMMAE ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE_free Free MMAE Lysosome->MMAE_free 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin MMAE_free->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Cycle Arrest Bystander_Effect_Workflow cluster_targeted_cell Antigen-Positive Cell cluster_bystander_cell Antigen-Negative Cell ADC_Internalization ADC Internalization MMAE_Release MMAE Release ADC_Internalization->MMAE_Release Bystander_Cell_Death Bystander Cell Death MMAE_Release->Bystander_Cell_Death MMAE Diffusion LCMS_Quantification_Workflow Plasma_Sample Plasma Sample (containing MMAE) Spike_IS Spike with this compound (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Quantification Quantify MMAE LCMS_Analysis->Quantification

References

Technical Support Center: Optimizing Sample Cleanup for VcMMAE-d8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix interference during the bioanalysis of VcMMAE-d8.

Troubleshooting Guide: Minimizing this compound Matrix Interference

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of this compound quantification by LC-MS/MS.[1] This guide provides a systematic approach to identifying and mitigating these interferences.

Problem: Poor Peak Shape, Low Signal Intensity, or High Variability in this compound Signal

This is a common indication of matrix interference. The following steps will help you diagnose and resolve the issue.

Step 1: Assess the Presence and Severity of Matrix Effects

A post-extraction spike experiment is a standard method to quantify the extent of matrix effects.[2]

  • Experimental Protocol: A detailed protocol for this assessment is provided in the "Experimental Protocols" section below.

  • Interpretation: A matrix factor significantly deviating from 1 (e.g., <0.8 or >1.2) indicates the presence of ion suppression or enhancement, respectively.

Step 2: Optimize Sample Cleanup Protocol

The choice and execution of the sample cleanup method are critical for removing interfering matrix components.[3]

  • Protein Precipitation (PPT): This is a simple and fast method but may not be sufficient for complex matrices, as it primarily removes proteins and leaves other components like phospholipids.[4]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing different sorbent chemistries to retain the analyte of interest while washing away interfering substances.[3]

Step 3: Refine Chromatographic Conditions

If matrix effects persist after optimizing sample cleanup, further adjustments to the LC method may be necessary.

  • Gradient Modification: Adjusting the mobile phase gradient can help separate this compound from co-eluting matrix components that cause ion suppression.

  • Column Chemistry: Using a column with a different stationary phase (e.g., biphenyl or pentafluorophenyl) can alter selectivity and improve separation from interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled version of VcMMAE, a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs).[5] It is used as an internal standard in LC-MS/MS analysis because it has nearly identical chemical and physical properties to the unlabeled VcMMAE, but a different mass.[5] This allows it to co-elute with the analyte and experience similar matrix effects, thus providing a reliable way to correct for signal variations.[5]

Q2: What are the most common sources of matrix interference in plasma samples?

Phospholipids are a major cause of ion suppression in the analysis of samples extracted from plasma.[3] Other endogenous components like salts and proteins can also contribute to matrix effects.[6]

Q3: When should I choose Solid-Phase Extraction (SPE) over Protein Precipitation (PPT)?

While PPT is a simpler and faster technique, SPE is generally more effective at removing a wider range of matrix components, leading to a cleaner extract and reduced matrix effects.[4] If you observe significant ion suppression or have low sensitivity requirements, SPE is the recommended approach.

Q4: How do I select the appropriate SPE sorbent for VcMMAE cleanup?

The choice of SPE sorbent depends on the physicochemical properties of VcMMAE. Mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms are often effective for capturing a wide range of analytes and removing diverse matrix components.[3]

Q5: Can I use a generic SPE protocol for VcMMAE analysis?

While generic protocols can be a starting point, it is crucial to optimize the SPE method for your specific application. This includes selecting the appropriate sorbent, and optimizing the wash and elution solvents to maximize VcMMAE recovery and minimize matrix interference.

Data Presentation

Table 1: Comparison of Sample Cleanup Techniques for VcMMAE Analysis

Sample Cleanup MethodVcMMAE Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (Acetonitrile) 80-9530-50 (Suppression)Fast, simple, low cost.Less effective at removing phospholipids and other interferences, leading to higher matrix effects.[4]
Solid-Phase Extraction (Mixed-Mode Cation Exchange) >90<15 (Suppression/Enhancement)High selectivity, significant reduction of matrix components.[3]More time-consuming and costly than PPT.
Liquid-Liquid Extraction (Methyl-tert-butyl ether) 75-9020-40 (Suppression)Effective for removing non-polar interferences.Can be labor-intensive and may have lower recovery for polar analytes.

Note: The values presented are typical ranges and may vary depending on the specific experimental conditions and matrix.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) of VcMMAE from Human Plasma

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of VcMMAE from Human Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample (diluted 1:1 with 4% phosphoric acid in water) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol.

  • Elution: Elute the VcMMAE and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Assessment of Matrix Effect using Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (VcMMAE) and internal standard (this compound) into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank plasma using your chosen cleanup protocol (PPT or SPE). Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the plasma before the cleanup procedure.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

  • Calculate the Process Efficiency (PE):

    • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] x 100

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + This compound (IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Option 1 SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Plasma->SPE Option 2 LCMS LC-MS/MS Analysis PPT->LCMS SPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Poor Peak Shape or High Signal Variability AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME OptimizeCleanup Optimize Sample Cleanup (PPT vs. SPE) AssessME->OptimizeCleanup Matrix Effect Significant Acceptable Acceptable Results AssessME->Acceptable Matrix Effect Negligible OptimizeCleanup->AssessME Re-assess RefineLC Refine LC Conditions (Gradient, Column) OptimizeCleanup->RefineLC Matrix Effect Still Present RefineLC->AssessME Re-assess

Caption: Troubleshooting logic for matrix interference.

References

assessing and correcting for VcMMAE-d8 carryover in autosampler

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing and correcting VcMMAE-d8 carryover in autosamplers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is carryover a concern?

A1: this compound is the stable isotope-labeled (deuterated) internal standard for VcMMAE (mc-vc-PAB-MMAE), a potent anti-mitotic agent used as a payload in antibody-drug conjugates (ADCs).[1] Carryover, the appearance of an analyte from a previous injection into a subsequent one, is a significant concern in quantitative analysis as it can compromise data accuracy and reproducibility, leading to artificially inflated results in subsequent samples.[2] Given the high potency of ADC payloads, even minute levels of carryover can impact the integrity of pharmacokinetic and other quantitative studies.

Q2: How can I identify if I have a this compound carryover issue?

A2: The most straightforward method to identify carryover is to inject a blank solvent immediately following an injection of a high-concentration this compound standard or sample.[3][4] If a peak corresponding to this compound appears in the blank injection at the expected retention time, it indicates a carryover issue. The magnitude of the carryover can be assessed by comparing the peak area in the blank to the peak area of a known low-concentration standard.

Q3: What are the common causes of autosampler carryover for large molecules like this compound?

A3: Carryover for large, potentially "sticky" molecules like this compound, which is part of a larger ADC construct, can stem from several sources:

  • Adsorption: The analyte can adsorb to various surfaces within the autosampler, including the needle, injection valve rotor seal, and tubing.[5][6]

  • Hardware Issues: Improperly seated fittings, scratches on the valve rotor, or worn seals can create dead volumes where the sample can be trapped and slowly leach out in subsequent injections.

  • Insufficient Washing: The wash solution may not be strong enough to effectively solubilize and remove all residual this compound from the autosampler components.

  • Sample Solvent Effects: If the sample solvent is too weak, the analyte may precipitate in the injection system.

Q4: How can I correct for this compound carryover in my data?

A4: While the primary goal should be to eliminate the source of carryover, this compound's role as a deuterated internal standard is crucial for correcting analytical variability. In the context of carryover from the non-labeled VcMMAE, the internal standard helps to normalize the results. However, if you have carryover of the internal standard itself, this can complicate quantification. One approach to correct for a consistent, low-level carryover is to subtract the average peak area observed in multiple blank injections from the peak areas of the subsequent samples. This should be used with caution and is not a substitute for addressing the root cause of the carryover. For more advanced correction, nonlinear calibration functions can sometimes account for isotopic crosstalk and carryover effects.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound carryover.

Step 1: Assess the Magnitude of Carryover

The first step is to quantify the extent of the carryover. This will help determine the severity of the issue and provide a baseline for evaluating the effectiveness of corrective actions.

Experimental Protocol: Carryover Assessment

  • Prepare Standards: Prepare a high-concentration working standard of this compound (e.g., at the upper limit of quantitation, ULOQ) and a low-concentration standard (e.g., at the lower limit of quantitation, LLOQ). Also, have a blank solvent (the same solvent used to dissolve the standards).

  • Injection Sequence:

    • Inject the blank solvent three times to establish a baseline.

    • Inject the LLOQ standard.

    • Inject the ULOQ standard three times.

    • Inject the blank solvent immediately after the last ULOQ injection. This is the primary carryover test.

    • Inject the blank solvent two more times to assess the decay of the carryover.

    • Inject the LLOQ standard again to ensure that the carryover from the ULOQ does not significantly impact a subsequent low-concentration sample.

  • Calculate Percent Carryover:

    • Calculate the average peak area of the this compound in the ULOQ injections.

    • Measure the peak area of the this compound in the first blank injection immediately following the ULOQ injections.

    • Percent Carryover = (Peak Area in Blank / Average Peak Area in ULOQ) * 100

A common acceptance criterion for carryover is that the response in the blank following the ULOQ should be less than 20% of the response of the LLOQ.

DOT Script for Carryover Assessment Workflow

Carryover_Assessment_Workflow cluster_prep Preparation cluster_injection Injection Sequence cluster_analysis Data Analysis Prep_Standards Prepare ULOQ, LLOQ, and Blank Blank1 3x Blank Injections Prep_Standards->Blank1 LLOQ1 1x LLOQ Injection Blank1->LLOQ1 ULOQ 3x ULOQ Injections LLOQ1->ULOQ Blank2 3x Blank Injections (Carryover Test) ULOQ->Blank2 Calculate_Carryover Calculate % Carryover ULOQ->Calculate_Carryover LLOQ2 1x LLOQ Injection Blank2->LLOQ2 Blank2->Calculate_Carryover Compare_to_Limit Compare to Acceptance Criteria Calculate_Carryover->Compare_to_Limit

Caption: Workflow for assessing autosampler carryover.

Step 2: Optimize the Autosampler Wash Method

Inadequate washing is a primary cause of carryover. Optimizing the wash solution and wash parameters is often the most effective solution.

Wash Solution Composition

The ideal wash solvent should be strong enough to solubilize this compound effectively. Since VcMMAE is a large, somewhat hydrophobic molecule, a single solvent may not be sufficient. Consider the following:

  • Organic Solvents: Acetonitrile (ACN) and isopropanol (IPA) are good starting points due to their strong elution strength.

  • Aqueous Component: Adding water can help remove any precipitated salts and is necessary for miscibility with the mobile phase.

  • Additives: For "sticky" compounds, adding a small percentage of an acid (like formic acid) or a base (like ammonium hydroxide) can help reduce ionic interactions with metal surfaces in the autosampler.[8] For large molecules like peptides and proteins, trifluoroethanol (TFE) has been shown to be effective in wash solutions.[9][10]

Illustrative Data on Wash Solution Effectiveness

The following table provides representative data on how wash solution composition can impact this compound carryover. Note: This is illustrative data based on common findings and should be confirmed experimentally.

Wash Solution Composition% Carryover (Illustrative)Notes
100% Acetonitrile0.5%May not be sufficient for highly adsorbed this compound.
50:50 Acetonitrile:Water0.2%Improved performance over pure organic.
50:50 Isopropanol:Water0.15%Isopropanol is often more effective for hydrophobic compounds.
45:45:10 Isopropanol:Acetonitrile:Water0.08%A combination of strong organic solvents can be highly effective.
50:50 Acetonitrile:Water + 0.1% Formic Acid0.05%The addition of acid can significantly reduce carryover by minimizing ionic interactions with the autosampler's metal surfaces.
50:50 Acetonitrile:Water + 0.1% Ammonium Hydroxide0.06%A basic additive can also be effective, depending on the nature of the analyte's interaction with the system surfaces. The choice between acidic or basic additives should be tested empirically.

Wash Parameters

  • Wash Volume: Increase the volume of the wash solution used for each needle wash.

  • Number of Washes: Program multiple wash cycles.

  • Pre- and Post-Injection Washes: Utilize both pre-injection (to clean the needle before sample aspiration) and post-injection (to clean the needle after sample delivery) wash steps if your autosampler allows.

Step 3: Investigate and Address Hardware Issues

If optimizing the wash method does not resolve the carryover, investigate the physical components of the autosampler.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic decision decision action action issue issue start High Carryover Detected optimize_wash Optimize Wash Solution & Parameters start->optimize_wash carryover_acceptable1 Carryover Acceptable? optimize_wash->carryover_acceptable1 investigate_hardware Investigate Hardware carryover_acceptable1->investigate_hardware No end Carryover Mitigated carryover_acceptable1->end Yes check_fittings Check Tubing & Fittings investigate_hardware->check_fittings fittings_ok Fittings OK? check_fittings->fittings_ok replace_fittings Tighten/Replace Fittings fittings_ok->replace_fittings No inspect_valve Inspect/Replace Rotor Seal & Needle fittings_ok->inspect_valve Yes replace_fittings->optimize_wash valve_ok Problem Solved? inspect_valve->valve_ok contact_support Contact Technical Support valve_ok->contact_support No valve_ok->end Yes

Caption: A logical workflow for troubleshooting carryover issues.

  • Check Fittings: Ensure all tubing connections to the injection valve are properly seated and not overtightened.

  • Inspect Rotor Seal: A worn or scratched rotor seal is a common source of carryover. Replace it if it shows any signs of wear.

  • Inspect Injection Needle: The needle can become contaminated or damaged over time. Clean it thoroughly or replace it.

  • Vial Selection: Use high-quality, low-adsorption vials and septa. Avoid using adhesive plate seals, as the adhesive can be a source of contamination.

By following this structured approach of assessment, wash optimization, and hardware inspection, researchers can effectively troubleshoot and mitigate this compound carryover, ensuring the accuracy and reliability of their experimental data.

References

Technical Support Center: Optimization of Electrospeak Ionization for VcMMAE-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of electrospray ionization (ESI) for VcMMAE-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated isotope of VcMMAE. VcMMAE is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs).[1] It consists of the anti-mitotic agent monomethyl auristatin E (MMAE) linked via the lysosomally cleavable dipeptide, valine-citrulline (vc).[1] this compound is primarily used as an internal standard for the quantitative analysis of VcMMAE or released MMAE in biological samples by LC-MS/MS.[1][2][3][4]

Q2: What are the typical mass-to-charge ratios (m/z) and MRM transitions I should be monitoring for this compound and MMAE?

A2: Based on available literature for the non-deuterated MMAE and its derivatives, you can expect the following MRM transitions. For this compound, the parent ion will be shifted by +8 Da.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
MMAE718.5, 718.7686.5, 152.1, 152.2
MMAE-d8726.6152.1

Data compiled from multiple sources.[2][4] A vcMMAE-specific reporter fragment ion at m/z 718 has also been reported.[5]

Q3: What are the key parameters to optimize for electrospray ionization (ESI) of this compound?

A3: The key ESI parameters to optimize for sensitive detection include capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature, and sprayer position.[6][7][8][9] A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently determine the optimal settings by evaluating the effects of multiple factors and their interactions.[6][8]

Q4: What are some common issues encountered during the analysis of this compound by LC-ESI-MS?

A4: Common issues include low signal intensity, poor peak shape, high background noise, and in-source fragmentation.[10][11][12] These can often be addressed by optimizing ESI source parameters, ensuring proper sample preparation, and maintaining the LC-MS system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the ESI-MS analysis of this compound.

Issue 1: No or Low Signal Intensity
Potential Cause Troubleshooting Step
Incorrect ESI Source Parameters Systematically optimize the capillary voltage (typically 2-4 kV), nebulizer pressure, and drying gas temperature and flow rate.[13] Use a design of experiments (DoE) approach for comprehensive optimization.[8]
Improper Sprayer Position Optimize the sprayer position relative to the sampling cone. More hydrophobic molecules may benefit from a closer position.[7]
Sample Preparation Issues Ensure complete cell lysis or protein precipitation to release the analyte.[2][4] Verify the efficiency of any extraction steps.
Instrument Communication Error Check for software communication errors. A simple reboot of the computer and instrument may resolve the issue.[14]
Clogged Sprayer or Tubing Check for and clear any clogs in the sample flow path, from the autosampler to the ESI probe.[12][14]
Issue 2: High Background Noise or Contamination
Potential Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Prepare fresh mobile phases using high-purity solvents (e.g., LC-MS grade).
Sample Carryover Implement a robust needle and injection port washing procedure between samples. Analyze blank injections to confirm the absence of carryover.[14]
Dirty Ion Source Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary and cone.
Leaking Fittings Check all LC fittings for leaks, as this can introduce air and contaminants into the system.[14]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Incompatible Mobile Phase Ensure the mobile phase is compatible with the analyte and the stationary phase of the column. For VcMMAE, a mobile phase of water and acetonitrile with additives like formic acid and ammonium formate is often used.[2]
Column Overloading Reduce the injection volume or the concentration of the sample.
Column Degradation Replace the analytical column if it has exceeded its lifetime or has been subjected to harsh conditions.
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize secondary interactions with the stationary phase.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Lysates

This protocol is adapted from methodologies for quantifying MMAE from cell samples.[2]

  • Cell Harvesting: Harvest a known number of cells (e.g., 0.25 million cells) and wash them with phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Spike the cell suspension with a known concentration of this compound.

  • Cell Lysis: Lyse the cells using sonication or a suitable lysis buffer to release intracellular contents.[2]

  • Protein Precipitation: Add a 4:1 volume of acetonitrile to the cell lysate to precipitate proteins.[4]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2][3]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method based on published parameters for MMAE analysis.[2]

  • LC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A reverse-phase column suitable for small molecules, such as a Waters XBridge BEH Amide column.[2]

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[2]

  • Mobile Phase B: 95:5 acetonitrile/water with 0.1% formic acid and 1 mM ammonium formate.[2]

  • Flow Rate: 0.25 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Gradient: Develop a suitable gradient to ensure separation of the analyte from matrix components.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization source.[2]

  • Ionization Mode: Positive ion mode.

  • Monitoring: Multiple Reaction Monitoring (MRM) using the appropriate transitions for this compound and the analyte of interest.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cells) Spike Spike with this compound Internal Standard Sample->Spike Lysis Cell Lysis / Homogenization Spike->Lysis Precipitation Protein Precipitation (e.g., Acetonitrile) Lysis->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Extract Extract Supernatant Centrifuge->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for the quantification of an analyte using this compound as an internal standard.

Troubleshooting_Logic cluster_lc LC System Checks cluster_ms MS System Checks Start Low or No MS Signal Check_LC UV Signal Present? Start->Check_LC LC_OK LC Flow Path Likely OK Check_LC->LC_OK Yes LC_Issue Check for Leaks, Clogs, Pump Issues Check_LC->LC_Issue No Check_Spray Stable ESI Spray? LC_OK->Check_Spray Spray_Issue Clean/Check Sprayer, Capillary Voltage, Gas Flow Check_Spray->Spray_Issue No Check_Source Optimize Source Parameters Check_Spray->Check_Source Yes Check_Tuning Verify MS Tuning & Calibration Check_Source->Check_Tuning MS_OK Signal Restored Check_Tuning->MS_OK

Caption: A logical troubleshooting workflow for diagnosing low or no MS signal.

References

identifying sources of contamination in VcMMAE-d8 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VcMMAE-d8 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental analysis of this compound and related antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ADC analysis?

This compound is a deuterated form of VcMMAE (valine-citrulline-monomethyl auristatin E), which is a potent anti-mitotic agent and a common cytotoxic payload used in antibody-drug conjugates. The "d8" indicates that eight hydrogen atoms in the MMAE portion of the molecule have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] Since it has a higher mass than the non-deuterated VcMMAE, it can be distinguished by the mass spectrometer, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and chromatographic separation.

Q2: What are the primary sources of contamination in this compound analysis?

Contamination in this compound analysis can arise from various sources, broadly categorized as:

  • Leachables from Consumables: Plasticizers, antioxidants, and slip agents can leach from plastic labware (e.g., pipette tips, microcentrifuge tubes, well plates) into samples. Common leachables include phthalates and erucamide.[3][4]

  • Solvent and Reagent Impurities: HPLC-grade solvents can still contain trace impurities that may interfere with the analysis. Mobile phase additives and water are also potential sources of contamination.

  • Cross-Contamination (Carryover): Residual analyte from a previous, more concentrated sample can be carried over into the analysis of a subsequent sample, leading to artificially high readings. This is a significant concern with highly potent compounds like MMAE.[5]

  • Environmental Contaminants: Dust, fibers (like keratin), and compounds from personal care products can be introduced into samples during handling.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, serum) such as phospholipids can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[6][7]

Q3: How can I differentiate between contamination and genuine analyte signal?

Distinguishing between contamination and a true signal involves a systematic approach:

  • Analyze a Blank Sample: Inject a solvent blank (the same solvent used to reconstitute your sample) into the LC-MS system. If peaks are present, it suggests contamination from the solvent, the LC system, or the MS system.

  • Analyze a "Mock" Extraction Blank: Perform the entire sample preparation procedure on a blank matrix (a sample of the same biological matrix that does not contain the analyte). This will help identify contaminants introduced during the sample preparation process.

  • Review the Mass Spectrum: Many common contaminants have characteristic mass-to-charge ratios (m/z). For example, polyethylene glycol (PEG) contamination appears as a series of peaks separated by 44 Da. Phthalates are also readily identifiable by their characteristic m/z values.

  • Evaluate Peak Shape: Contamination peaks, especially from carryover, may have a different shape (often broader or tailing) compared to the sharp, symmetrical peaks of your standards and analytes.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Question: I am observing unexpected peaks in my chromatogram when analyzing this compound. How can I identify the source of these peaks?

Answer: Unexpected peaks, often called "ghost peaks," can originate from several sources. A systematic approach is necessary to pinpoint the origin.[8]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Systematic Isolation cluster_2 Source Identification A Unexpected peak observed in chromatogram B Inject solvent blank. Is the peak present? A->B C Perform mock extraction of blank matrix. Is the peak present? B->C No E Contamination is from LC-MS system or solvents. B->E Yes D Review mass spectrum of the peak. Does it match known contaminants? C->D No F Contamination is from sample preparation (e.g., consumables). C->F Yes G Peak is likely a known contaminant (e.g., plasticizer, PEG). D->G Yes H Peak may be a metabolite or degradation product. Further investigation needed. D->H No

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Detailed Steps:

  • Isolate the LC-MS System:

    • Action: Inject a fresh, high-purity solvent blank directly into the mass spectrometer (bypassing the LC column).

    • Interpretation: If the peak is present, the contamination is likely within the MS source or the solvent itself. If the peak is absent, the source is likely in the LC system (tubing, injector, column) or from carryover.

  • Check for Carryover:

    • Action: Inject a blank solvent immediately after running a high-concentration standard.

    • Interpretation: If the unexpected peak appears in the blank at the same retention time as the analyte, this indicates carryover. The autosampler needle and injection port are common sources.[5]

  • Evaluate Sample Preparation:

    • Action: Prepare a "mock" sample by taking a clean matrix (e.g., control plasma) through the entire extraction procedure using fresh reagents and consumables.

    • Interpretation: If the peak appears, the contamination is being introduced during sample preparation. Suspect sources include pipette tips, collection plates, or extraction cartridges.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Question: My quantitative results for this compound are not reproducible, and the accuracy is poor. What could be the cause?

Answer: Poor reproducibility and accuracy are often linked to matrix effects (ion suppression or enhancement) or inconsistent sample preparation. Contaminants can also play a significant role.

Quantitative Data on Contaminant Effects:

Contaminant ClassCommon ExamplesTypical SourcePotential Impact on this compound Analysis
Plasticizers Phthalates (e.g., DEHP), ErucamidePipette tips, collection plates, solvent bottle capsIon suppression, leading to underestimation of analyte concentration. Ghost peaks that can interfere with integration.
Polymers Polyethylene glycol (PEG)Detergents, lubricants, some solventsStrong ion suppression. Can coat the MS source, leading to a general loss of sensitivity.[9]
Slip Agents Oleamide, ErucamidePlastic bags, polypropylene tubesCan cause significant ion suppression and appear as distinct peaks in the chromatogram.
Phospholipids -Biological matrix (plasma, serum)Major cause of matrix effects (ion suppression) in bioanalysis. Can co-elute with the analyte.[6]

Experimental Protocol: Assessing Matrix Effects

This protocol helps to determine if components from your biological matrix are affecting the ionization of this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the final mobile phase composition.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established protocol. Spike this compound and the internal standard into the final extracted sample.

    • Set C (Pre-Extraction Spike): Spike this compound and the internal standard into the blank biological matrix before starting the extraction protocol.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.

Mitigation Strategies for Matrix Effects:

  • Improve Sample Cleanup: Use a more rigorous solid-phase extraction (SPE) protocol to remove interfering matrix components like phospholipids.

  • Modify Chromatography: Adjust the LC gradient to better separate this compound from the co-eluting matrix components.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of VcMMAE from Human Plasma

This protocol is a general guideline for the extraction of VcMMAE and its deuterated internal standard from human plasma, designed to minimize contamination and matrix effects.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (in methanol). Vortex briefly.

    • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) of VcMMAE from Human Plasma

Protein precipitation is a faster but generally less clean method than SPE. It is often used in high-throughput environments.

  • Sample Preparation:

    • To 50 µL of plasma in a 96-well plate, add 10 µL of this compound internal standard solution.

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate the proteins.[6]

  • Mixing and Centrifugation:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • Transfer and Analysis:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Inject an aliquot directly into the LC-MS/MS system.

Visualization of Logical Relationships

Decision Tree for Mitigating Contamination

This diagram illustrates a decision-making process for addressing contamination once it has been detected.

G A Contamination Detected B Is contamination from carryover? A->B C Is contamination from leachables/consumables? B->C No E Implement stronger needle wash. Use multiple blank injections between high-concentration samples. B->E Yes D Is contamination from solvents/reagents? C->D No F Use high-purity, certified low-binding consumables. Pre-rinse pipette tips with solvent. C->F Yes G Use highest purity solvents. Prepare fresh mobile phase daily. Filter mobile phases. D->G Yes H Re-evaluate and test for remaining contamination. E->H F->H G->H

Caption: Decision tree for mitigating different types of contamination.

By following these guidelines and protocols, researchers can effectively identify and mitigate sources of contamination in this compound analysis, leading to more accurate and reliable experimental results. For further assistance, please consult the references provided or contact your instrument manufacturer's technical support.

References

strategies to enhance the robustness of VcMMAE-d8 bioanalytical methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the robustness of their VcMMAE-d8 bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalytical methods?

A1: this compound is the deuterated form of VcMMAE, a potent microtubule-disrupting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). The "-d8" indicates that eight hydrogen atoms have been replaced with deuterium. In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), this compound is commonly used as an internal standard (IS). The deuterium labeling gives it a higher mass than the non-labeled VcMMAE, allowing the mass spectrometer to distinguish between the analyte and the internal standard, while maintaining very similar chemical and chromatographic properties. This helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.

Q2: What are the critical parameters to consider during the validation of a this compound bioanalytical method?

A2: The validation of a bioanalytical method for this compound should be conducted in accordance with regulatory guidelines from bodies such as the FDA and EMA.[1][2] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[2][3]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specific range.[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2]

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting substances from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[4][5]

Q3: What are the common causes of matrix effects in this compound analysis and how can they be mitigated?

A3: Matrix effects, which can manifest as ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis and are often caused by co-eluting endogenous components from the biological matrix, such as phospholipids and salts.[6] Exogenous materials like polymers from plastic tubes or anticoagulants can also contribute.[5]

Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering components than protein precipitation.[6][7]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound itself serves this purpose, co-eluting with the analyte and experiencing similar matrix effects, thus providing a reliable means of correction.

  • Switching Ionization Mode: In some cases, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can reduce matrix effects, although APCI may have sensitivity limitations.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioanalytical experiments.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Step
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Injection Solvent Ensure the injection solvent is not significantly stronger than the initial mobile phase.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Check for and correct any poor connections.[8]
Secondary Interactions Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the analyte and the stationary phase.
Issue 2: High Background Noise or Carryover
Potential Cause Troubleshooting Step
Contaminated Mobile Phase or System Prepare fresh mobile phases using high-purity solvents. Flush the entire LC system.[9]
Injector Carryover Optimize the injector wash procedure, using a strong solvent to clean the needle and sample loop between injections.
Buildup on the Mass Spectrometer Ion Source Clean the ion source components, including the capillary and orifice.
Issue 3: Inconsistent or Low Signal Intensity
Potential Cause Troubleshooting Step
Ion Suppression from Matrix Effects Implement strategies to mitigate matrix effects as described in the FAQs.
Incorrect MS/MS Parameters Optimize the MS/MS parameters, including collision energy and precursor/product ion selection, for VcMMAE and this compound.
Unstable Spray in the Ion Source Check the spray needle position and ensure a consistent, fine spray. Clean or replace the needle if necessary.[10]
Sample Degradation Ensure proper sample handling and storage conditions to prevent degradation of VcMMAE.
Issue 4: Retention Time Shifts
Potential Cause Troubleshooting Step
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate composition. Degas the mobile phase to prevent bubble formation.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase before each injection.[11]
Leaks in the LC System Check all fittings and connections for leaks.

Data Presentation

The robustness of a this compound bioanalytical method is demonstrated through rigorous validation experiments. The following tables summarize the typical acceptance criteria for key validation parameters as per regulatory guidelines.

Table 1: Acceptance Criteria for Accuracy and Precision

Parameter Concentration Level Acceptance Criteria
Within-Run Accuracy LLOQMean concentration within ±20% of nominal value[2]
Low, Medium, High QCMean concentration within ±15% of nominal value[2]
Between-Run Accuracy LLOQMean concentration within ±20% of nominal value
Low, Medium, High QCMean concentration within ±15% of nominal value
Within-Run Precision LLOQCV ≤ 20%
Low, Medium, High QCCV ≤ 15%
Between-Run Precision LLOQCV ≤ 20%
Low, Medium, High QCCV ≤ 15%

CV: Coefficient of Variation

Table 2: Acceptance Criteria for Other Key Validation Parameters

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. The interference should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[12]
LLOQ The analyte signal should be at least 5 times the signal of a blank sample.[2] The accuracy and precision should meet the criteria in Table 1.
Carryover In a blank sample injected after the upper limit of quantification (ULOQ) standard, the response should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Stability The mean concentration of the analyte at each stability time point should be within ±15% of the nominal concentration.[5]

Experimental Protocols

Detailed Methodology for this compound LC-MS/MS Analysis

This protocol is a representative example for the quantification of MMAE (the active payload of VcMMAE) in human serum, using d8-MMAE as the internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of human serum standard, quality control sample, or study sample in a centrifuge tube, add 600 µL of methyl tert-butyl ether (MTBE) containing 20 ng/mL of d8-MMAE (internal standard).[12]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4861 x g for 15 minutes at 4°C.[12]

  • Transfer 440 µL of the supernatant to a 96-well plate.[12]

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 150 µL of a solution of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.[12]

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-1.2 min: 5-95% B

    • 1.2-2.0 min: 95% B

    • 2.0-2.1 min: 95-5% B

    • 2.1-3.0 min: 5% B[12]

  • Flow Rate: As appropriate for the column dimensions.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • MRM Transitions:

    • MMAE: 718.5 -> 686.6 and 718.5 -> 154.1 amu[12]

    • d8-MMAE: (Adjust for the mass difference due to deuterium labeling)

  • MS Parameters:

    • Curtain Gas: 10[12]

    • Collision Gas: 12[12]

    • Ion Spray Voltage: 5500 V[12]

    • Temperature: 600°C[12]

    • Ion Source Gas 1: 50[12]

    • Ion Source Gas 2: 55[12]

Mandatory Visualizations

VcMMAE_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking VcMMAE VcMMAE Lysosome->VcMMAE 4. Proteolytic Cleavage of Linker MMAE Free MMAE VcMMAE->MMAE Release Tubulin Tubulin Dimer MMAE->Tubulin 5. Binding Microtubule Microtubule MMAE->Microtubule Inhibition of Polymerization Tubulin->Microtubule Polymerization MitoticArrest G2/M Phase Cell Cycle Arrest Microtubule->MitoticArrest 6. Disruption of Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis 7. Programmed Cell Death

Caption: VcMMAE mechanism of action signaling pathway.

Troubleshooting_Workflow Start Problem Observed (e.g., Poor Peak Shape, Low Signal) CheckMethod Review Method Parameters (Gradient, MRM, etc.) Start->CheckMethod CheckSystem Check System Suitability (Pressure, Leaks, etc.) CheckMethod->CheckSystem IsolateLC Isolate LC System CheckSystem->IsolateLC TroubleshootLC Troubleshoot LC Components (Mobile Phase, Column, Injector) IsolateLC->TroubleshootLC Yes IsolateMS Isolate MS System IsolateLC->IsolateMS No Resolved Problem Resolved TroubleshootLC->Resolved TroubleshootMS Troubleshoot MS Components (Ion Source, Detector) IsolateMS->TroubleshootMS Yes SamplePrep Review Sample Preparation (Extraction, Stability) IsolateMS->SamplePrep No TroubleshootMS->Resolved SamplePrep->Resolved

Caption: Logical troubleshooting workflow for bioanalytical methods.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of VcMMAE using VcMMAE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of antibody-drug conjugates (ADCs), the robust validation of quantitative assays is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of the bioanalytical method validation for the ADC linker-payload, VcMMAE, with a focus on leveraging its stable isotope-labeled internal standard, VcMMAE-d8. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a cornerstone for small molecule quantification in complex biological matrices.

The validation of a bioanalytical method is a comprehensive process that ensures the reliability, reproducibility, and accuracy of the analytical data. Key parameters evaluated include linearity, accuracy, precision, selectivity, sensitivity, matrix effect, recovery, and stability. The use of a stable isotope-labeled internal standard, such as this compound, is critical as it closely mimics the analyte's behavior during sample preparation and ionization, thereby correcting for variability and enhancing data quality.[1][2][3][4]

Comparison of Bioanalytical Method Performance

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of MMAE, the cytotoxic payload released from VcMMAE, using a deuterated internal standard. While specific data for the intact VcMMAE linker-payload is less commonly published, the validation parameters for the released payload are indicative of the method's performance for the small molecule component of the ADC.

Table 1: Linearity and Sensitivity of MMAE Quantification

Linearity RangeLower Limit of Quantification (LLOQ)MatrixReference
1.01 - 2200 ng/mL1.01 ng/mLRat Plasma[5]
0.05 - 50 ng/mL0.05 ng/mLHuman Plasma[5]
10 - 10,000 pg/mL10 pg/mLHuman Plasma[6][7]
0.04 - 100 nM0.04 nMMouse Serum[8]

Table 2: Accuracy and Precision of MMAE Quantification

Analyte ConcentrationAccuracy (% Bias)Precision (%RSD)MatrixReference
Quality Control SamplesWithin ±25%Within ±25%Rat Plasma[5]
Quality Control Samples< 20% CV< 20% CVCell Lysate[6]
Not SpecifiedWithin 100 ± 10%< 11%Human Plasma[3][4]

Table 3: Recovery and Matrix Effect for MMAE Quantification

ParameterValueMatrixReference
Recovery42.84%Rat Plasma[5]
Recovery> 90%Mouse Serum[8]
Matrix EffectNot SpecifiedNot Specified
Recovery16 - 70% (inter-individual variability)Human Plasma[3][4]

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of a successful bioanalytical method validation. Below are detailed methodologies for common sample preparation techniques and LC-MS/MS analysis used for VcMMAE or its payload, MMAE.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a widely used method for the extraction of small molecules from biological matrices due to its simplicity and speed.

  • Thawing: Frozen plasma or serum samples are thawed at room temperature.

  • Homogenization: Samples are vortexed to ensure homogeneity.

  • Internal Standard Spiking: An aliquot of the biological sample (e.g., 100 µL) is spiked with a known concentration of the internal standard solution (this compound or MMAE-d8).

  • Precipitation: A cold organic solvent, typically acetonitrile, is added to the sample at a specific ratio (e.g., 3:1 or 4:1 v/v) to precipitate proteins.[9]

  • Vortexing and Centrifugation: The mixture is vortexed thoroughly and then centrifuged at high speed (e.g., 14,000 rpm) for a set duration (e.g., 5-10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing specific interactions between the analyte and a solid sorbent.

  • Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

  • Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a specific solution to remove interfering substances while retaining the analyte and internal standard.

  • Elution: The analyte and internal standard are eluted from the cartridge using an appropriate organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS injection.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: The reconstituted sample is injected onto a suitable analytical column (e.g., a C18 or HILIC column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used to separate the analyte from other matrix components.

  • Mass Spectrometric Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM) by selecting specific precursor-to-product ion transitions for both the analyte (VcMMAE or MMAE) and the internal standard (this compound or MMAE-d8). For example, a reported MRM transition for MMAE is m/z 718.5 → 152.1.[6]

  • Data Acquisition and Processing: The peak areas of the analyte and the internal standard are recorded. The concentration of the analyte in the unknown samples is calculated from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

Visualizing the Workflow and Validation Relationships

To better illustrate the processes involved in bioanalytical method validation, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_planning Method Development & Planning cluster_execution Validation Execution cluster_analysis Data Analysis & Reporting Dev Method Development Protocol Validation Protocol Definition Dev->Protocol Prep Prepare Calibration Standards & QCs Protocol->Prep Selectivity Selectivity & Specificity Prep->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Recovery Recovery & Matrix Effect Accuracy->Recovery Stability Stability Assessment Recovery->Stability Data Data Acquisition & Processing Stability->Data Report Validation Report Generation Data->Report

Caption: Experimental workflow for bioanalytical method validation.

Validation_Parameter_Relationships cluster_core Core Method Performance cluster_sample_handling Sample Integrity cluster_reliability Overall Method Reliability Accuracy Accuracy Reliability Reliable & Reproducible Method Accuracy->Reliability Precision Precision Precision->Reliability Selectivity Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect Selectivity->Reliability Sensitivity Sensitivity (LLOQ) Sensitivity->Reliability Recovery Recovery Recovery->Accuracy MatrixEffect->Accuracy Stability Stability Stability->Accuracy

Caption: Logical relationships of bioanalytical validation parameters.

References

VcMMAE-d8: A Superior Internal Standard for the Bioanalysis of MMAE

Author: BenchChem Technical Support Team. Date: November 2025

In the development of antibody-drug conjugates (ADCs), accurate quantification of the cytotoxic payload, monomethyl auristatin E (MMAE), is critical for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS bioanalysis, and VcMMAE-d8 has emerged as a leading choice. This guide provides a comprehensive comparison of this compound with other potential internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical assays.

Performance Comparison of Internal Standards for MMAE Quantification

The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability and ensuring accurate quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most effective as they co-elute with the analyte and have nearly identical physicochemical properties.[1]

Table 1: Performance Characteristics of this compound as an Internal Standard for MMAE Quantification

ParameterThis compound (D8-MMAE) Performance
**Linearity (R²) **≥0.99
Lower Limit of Quantification (LLOQ) 0.04 ng/mL
Upper Limit of Quantification (ULOQ) 10.0 ng/mL
Intra-Assay Accuracy (%) 98.8 - 101.5
Inter-Assay Accuracy (%) 99.2 - 100.8
Intra-Assay Precision (CV%) 2.1 - 4.5
Inter-Assay Precision (CV%) 1.9 - 3.9
Matrix Effect (CV%) ≤ 5.0

Data synthesized from a bioanalytical method validation study for disitamab vedotin, an MMAE-containing ADC.[1]

Discussion of Alternative Internal Standards

While this compound demonstrates excellent performance, other types of internal standards could be considered, though they often present significant drawbacks.

  • Structural Analogs: A non-isotopically labeled compound that is structurally similar to MMAE could be used. For instance, a study quantifying a related auristatin, MMAF, utilized Cys-Mc-MMAD as an internal standard.[2] However, structural analogs may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, potentially leading to inaccurate quantification.

  • Non-Deuterated VcMMAE: Using the non-labeled version of the analyte as an internal standard is generally not recommended for LC-MS/MS analysis due to the inability to distinguish it from the endogenous analyte.

The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects, which are a common challenge in bioanalysis and can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.

Experimental Protocols

Detailed methodologies are essential for replicating and validating bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of MMAE using this compound as an internal standard.

Sample Preparation (Human Serum)
  • Thaw human serum samples at room temperature.

  • To 50 µL of serum, add the internal standard this compound.

  • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

    • Flow Rate: Optimized for the specific column and separation.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • MMAE Transition: Monitor the specific precursor to product ion transition for MMAE.

      • This compound Transition: Monitor the specific precursor to product ion transition for the deuterated internal standard.

Mechanism of Action and Experimental Workflow

Understanding the mechanism of action of MMAE and the bioanalytical workflow is crucial for interpreting the quantification data.

MMAE Signaling Pathway

MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process in cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

MMAE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE_free Free MMAE Lysosome->MMAE_free Linker Cleavage Tubulin Tubulin Dimers MMAE_free->Tubulin Binding & Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited by MMAE) G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma, Serum) Add_IS Spike with This compound (IS) Sample->Add_IS Preparation Sample Preparation (e.g., Protein Precipitation) Add_IS->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification of MMAE Data_Analysis->Quantification

References

A Comparative Guide to Linearity and Range Determination for VcMMAE-d8 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of antibody-drug conjugates (ADCs), establishing robust and reliable quantitative assays is paramount. This guide provides a comparative overview of the linearity and range determination for assays involving the VcMMAE payload, often utilizing its deuterated stable isotope-labeled internal standard, VcMMAE-d8. We will delve into the performance of the two primary bioanalytical platforms, Ligand-Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting key performance data and detailed experimental protocols.

Data Presentation: Linearity and Range of VcMMAE Assays

The accurate quantification of different ADC-related analytes is crucial for pharmacokinetic (PK) and safety assessments. These analytes typically include the total antibody, the conjugated antibody (ADC), and the unconjugated (free) payload, MMAE. The linearity of an assay defines the range over which the measured signal is directly proportional to the analyte concentration.

Below is a summary of reported linearity and range data for various VcMMAE and MMAE assays, providing a clear comparison between different methodologies.

Table 1: Linearity and Range for Total Antibody and Conjugated Antibody (ADC) Assays

AnalyteAssay TypeLinearity RangeLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
Total AntibodyECLA19.531 - 1250.000 ng/mL19.531 ng/mL1250.000 ng/mL[1]
Conjugated Antibody (ADC)ECLA39.063 - 5000.000 ng/mL39.063 ng/mL5000.000 ng/mL[1]
MMAE-conjugated ADCELISA0.5 - 35.0 ng/mL0.50 ng/mL35.0 ng/mL[2]
Total AntibodyELISA0.6 - 22.0 ng/mL0.6 ng/mL22.0 ng/mL[2]
MMAE-conjugated AntibodyELISA0.01 - 10,000 ng/mL0.01 ng/mL10,000 ng/mL[3]

Table 2: Linearity and Range for Unconjugated (Free) MMAE Assays

AnalyteAssay TypeLinearity RangeLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
Unconjugated MMAELC-MS/MS0.04 - 10.0 ng/mL0.04 ng/mL10.0 ng/mL[1]
Unconjugated MMAELC-MS/MS0.04 - 100 nM0.04 nM100 nM[4]

Experimental Protocols

Detailed methodologies are essential for replicating and validating these assays. Below are representative protocols for the determination of unconjugated MMAE using LC-MS/MS with this compound as an internal standard, and for the quantification of MMAE-conjugated ADCs by ELISA.

Protocol 1: Quantification of Unconjugated MMAE by LC-MS/MS

This protocol outlines a typical workflow for the analysis of free MMAE in a biological matrix, such as serum or plasma, using a stable isotope-labeled internal standard like this compound or MMAE-d8.[5][6]

1. Sample Preparation:

  • To 100 µL of the biological sample (e.g., serum), add the internal standard (IS), MMAE-d8, to a final concentration of 1 ng/mL.[5]

  • Perform protein precipitation by adding a mixture of ice-cold methanol and ethanol (e.g., 50% v/v).[4]

  • Vortex the mixture and incubate at -20°C for approximately 20 minutes to facilitate protein precipitation.[4]

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully collect the supernatant for LC-MS/MS analysis.[4]

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column, such as a C18 or a specialized column for polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution is typically used to separate MMAE from matrix components.

    • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both MMAE and the MMAE-d8 internal standard.

3. Calibration and Quantification:

  • Prepare a calibration curve by spiking known concentrations of MMAE into the blank biological matrix.

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • The concentration of MMAE in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of MMAE-Conjugated ADC by ELISA

This protocol describes a sandwich ELISA method for the quantification of MMAE-conjugated ADCs in serum.[2]

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody (e.g., a mouse anti-MMAE antibody) at a concentration of 4 µg/mL in a suitable coating buffer (e.g., PBS).

  • Incubate the plate overnight at 4°C.

2. Blocking:

  • Wash the plate with a wash buffer (e.g., PBST).

  • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 3% BSA in PBST).

  • Incubate for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Wash the plate.

  • Prepare serial dilutions of the ADC standard and quality control (QC) samples in the appropriate matrix (e.g., pooled monkey sera).

  • Add the standards, QCs, and unknown samples to the wells and incubate for 1 hour at 37°C.[2]

4. Detection Antibody Incubation:

  • Wash the plate.

  • Add a detection antibody, typically a horseradish peroxidase (HRP)-conjugated anti-human IgG-Fc antibody, at a concentration of 100 ng/mL.[2]

  • Incubate for 1 hour at 37°C.[2]

5. Signal Development and Measurement:

  • Wash the plate thoroughly.

  • Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

  • Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).[2]

  • Measure the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the ADC standards.

  • Determine the concentrations of the unknown samples by interpolating their absorbance values from the standard curve.

Mandatory Visualization

To further clarify the experimental processes, the following diagrams illustrate the workflows for LC-MS/MS and ELISA assays.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol/Ethanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation) Supernatant->LC_Separation MS_Detection Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition and Analysis Coating Coat Plate with Capture Antibody Blocking Block Plate Coating->Blocking Add_Sample Add Samples and Standards Blocking->Add_Sample Add_Detection_Ab Add HRP-conjugated Detection Antibody Add_Sample->Add_Detection_Ab Add_Substrate Add TMB Substrate Add_Detection_Ab->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance (450 nm) Stop_Reaction->Read_Absorbance Generate_Curve Generate Standard Curve and Quantify Read_Absorbance->Generate_Curve

References

VcMMAE-d8: Setting the Gold Standard for Accuracy and Precision in ADC Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the robust bioanalysis of antibody-drug conjugates (ADCs), the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive comparison of VcMMAE-d8, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative approaches for the quantitative analysis of Monomethyl Auristatin E (MMAE), a potent cytotoxin frequently used in ADCs. The evidence overwhelmingly supports the use of this compound for achieving the highest levels of accuracy and precision in preclinical and clinical studies.

The complex nature of biological matrices presents significant challenges to the accurate quantification of therapeutic agents. Matrix effects, where endogenous components of the sample interfere with the ionization of the analyte, can lead to significant inaccuracies and imprecision in liquid chromatography-mass spectrometry (LC-MS) based assays. The co-elution of a stable isotope-labeled internal standard, which is chemically identical to the analyte but mass-shifted, is the most effective strategy to mitigate these effects. This compound serves as an ideal internal standard for MMAE and its linker-conjugated forms, ensuring reliable and reproducible results.

Superior Performance of this compound: A Quantitative Look

The use of a deuterated internal standard like this compound is widely recognized as the gold standard in bioanalytical method validation.[1] While direct head-to-head studies with non-deuterated standards for MMAE are not extensively published, the well-established principles of bioanalysis and data from studies utilizing d8-MMAE (a core component of this compound) underscore its superior performance.

A study validating an LC-MS/MS method for the quantification of MMAE in human serum using d8-MMAE as the internal standard demonstrated excellent accuracy and precision, meeting the stringent criteria set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

Table 1: Accuracy and Precision of MMAE Quantification using d8-MMAE Internal Standard

QC LevelNominal Concentration (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ0.04-1.2 to 1.5≤ 5.0-0.5 to 2.5≤ 6.0
Low0.1-2.0 to 3.0≤ 4.0-1.0 to 4.0≤ 5.0
Mid4.0-3.5 to 1.8≤ 3.0-2.5 to 2.8≤ 4.0
High8.0-4.1 to 2.2≤ 2.5-3.1 to 3.2≤ 3.5

Data adapted from a bioanalytical method validation study for disitamab vedotin.[2] The acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

The tight control over bias and variability demonstrated in this data is a direct result of the effective normalization provided by the deuterated internal standard.

The Disadvantages of Alternative Internal Standards

In contrast to the robustness of SIL-IS, other types of internal standards present notable limitations:

  • Analog Internal Standards: These are structurally similar but not chemically identical to the analyte. While they can partially compensate for variability, differences in physicochemical properties can lead to different chromatographic retention times and ionization efficiencies, resulting in incomplete correction for matrix effects.

  • Non-Labeled Internal Standards: Using a completely different molecule as an internal standard is the least effective approach. It cannot adequately account for the specific matrix effects experienced by the analyte, leading to a higher risk of inaccurate and imprecise results.

Experimental Protocol: Quantification of MMAE using this compound

This section outlines a typical experimental protocol for the quantification of unconjugated MMAE in a biological matrix (e.g., plasma, serum) using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation:

  • Thaw biological samples on ice.

  • To a 50 µL aliquot of the sample, add 10 µL of this compound internal standard working solution (at a concentration appropriate for the expected analyte range).

  • Perform protein precipitation by adding 200 µL of cold acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18) is commonly used.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to separate MMAE from other matrix components.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • MMAE: Monitor specific precursor-to-product ion transitions (e.g., m/z 718.5 -> 686.5).

      • This compound: Monitor the corresponding mass-shifted transitions for the deuterated internal standard.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in the unknown samples.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of MMAE using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Area Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Bioanalytical workflow for MMAE quantification.

Signaling Pathway of MMAE

MMAE exerts its cytotoxic effect by disrupting the microtubule dynamics within a cell, leading to cell cycle arrest and apoptosis. The following diagram illustrates this signaling pathway.

mmae_pathway ADC Antibody-Drug Conjugate (ADC) Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Tubulin Tubulin Dimers MMAE->Tubulin Disruption Microtubule Disruption MMAE->Disruption Microtubule Microtubule Assembly Tubulin->Microtubule Microtubule->Disruption Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: MMAE mechanism of action.

References

Performance Guide to VcMMAE-d8 for Inter- and Intra-Assay Variability in ADC Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of the performance of bioanalytical methods utilizing VcMMAE-d8 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of monomethyl auristatin E (MMAE), a potent cytotoxin used in antibody-drug conjugates (ADCs). The use of a reliable internal standard is paramount for achieving the precision and accuracy required for pharmacokinetic (PK) and toxicokinetic (TK) studies that underpin regulatory submissions. This document details the expected inter- and intra-assay variability and provides a comprehensive experimental protocol for the quantification of MMAE in biological matrices.

The Gold Standard: Performance Benchmark

Bioanalytical method validation guidelines issued by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework for acceptable assay performance. For chromatographic assays, the precision, expressed as the coefficient of variation (CV), should not exceed 15% for quality control (QC) samples. The accuracy, expressed as the percentage of the nominal concentration, should be within ±15%. The data presented below demonstrates that methods employing a deuterated internal standard for MMAE quantification comfortably meet these stringent requirements.

Quantitative Performance Data

The following tables summarize the intra-assay and inter-assay precision and accuracy for the quantification of MMAE in serum using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2] The use of a deuterated internal standard, such as this compound or MMAE-d8, is critical to achieving this level of performance by correcting for variability during sample processing and analysis.

Table 1: Intra-Assay Precision and Accuracy for MMAE Quantification

QC LevelNominal Conc. (nM)Mean Measured Conc. (nM) (n=3)Precision (CV%)Accuracy (Bias%)
Low (LQC)0.040.04011.77+0.93
Medium (MQC)0.120.13210.52+10.37
High (HQC)40.0036.851.64-7.88

Table 2: Inter-Assay Precision and Accuracy for MMAE Quantification

QC LevelNominal Conc. (nM)Mean Measured Conc. (nM) (n=3)Precision (CV%)Accuracy (Bias%)
Low (LQC)0.040.04011.22-0.71
Medium (MQC)0.120.12512.19+4.52
High (HQC)40.0038.793.54-3.03

Experimental Protocol for MMAE Quantification

This section details a representative LC-MS/MS method for the quantification of unconjugated MMAE in a biological matrix (e.g., serum, plasma).

1. Materials and Reagents

  • MMAE analytical standard

  • This compound (or MMAE-d8) as internal standard (IS)

  • Control biological matrix (e.g., human serum)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Water, ultrapure

2. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions: Prepare primary stock solutions of MMAE and this compound in a suitable organic solvent (e.g., DMSO or MeOH).

  • Working Solutions: Prepare a series of MMAE working solutions by serially diluting the stock solution for calibration standards (CS) and QC samples. Prepare a separate working solution for the IS at a fixed concentration.

  • CS and QCs: Spike the control biological matrix with the MMAE working solutions to achieve the desired concentrations for the calibration curve and for low, medium, and high QC samples (LQC, MQC, HQC).

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of study samples, CS, or QCs into a 96-well plate.

  • Add the IS working solution (e.g., 10 µL of this compound) to all wells except for the blank matrix samples.

  • Add 200 µL of cold ACN (containing 0.1% FA) to each well to precipitate proteins.

  • Vortex the plate for 5 minutes to ensure thorough mixing.

  • Centrifuge the plate at 4000 g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system

  • Column: A reverse-phase column, such as a Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to separate MMAE from matrix components (e.g., 5% to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for MMAE (e.g., m/z 718.5 → 686.5) and this compound.

5. Assessment of Variability

  • Intra-Assay (Within-Run): Analyze at least five replicates of LQC, MQC, and HQC samples in a single analytical run. Calculate the CV and accuracy for the replicates at each concentration level.

  • Inter-Assay (Between-Run): Analyze at least five replicates of LQC, MQC, and HQC samples on at least three different days. Calculate the overall CV and accuracy for the replicates across all runs.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the inter- and intra-assay variability of an MMAE bioanalytical method.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Analytical Runs cluster_calc Phase 3: Data Analysis cluster_result Phase 4: Performance Evaluation prep_cs Prepare Calibration Standards (CS) prep_qc Prepare Quality Controls (QC) (LQC, MQC, HQC) prep_is Prepare Internal Standard (IS) (this compound) run1 Run 1: - Full Calibration Curve - 5x LQC, 5x MQC, 5x HQC - Study Samples prep_qc->run1 Spike into matrix run2 Run 2 (Different Day): - Full Calibration Curve - 5x LQC, 5x MQC, 5x HQC - Study Samples calc_intra Intra-Assay Variability: Calculate CV% & Accuracy% for QC replicates within each run run1->calc_intra calc_inter Inter-Assay Variability: Calculate CV% & Accuracy% for all QC replicates across all runs run1->calc_inter run3 Run 3 (Different Day): - Full Calibration Curve - 5x LQC, 5x MQC, 5x HQC - Study Samples run2->calc_inter run3->calc_inter result Compare CV% & Accuracy% Against Acceptance Criteria (e.g., CV <= 15%) calc_intra->result calc_inter->result

Caption: Workflow for assessing inter- and intra-assay variability.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Monomethyl Auristatin E (MMAE) Utilizing a Deuterated Internal Standard, VcMMAE-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of the cytotoxic payload, Monomethyl Auristatin E (MMAE), a critical component of several antibody-drug conjugates (ADCs). The focus of this comparison is the utilization of a stable isotope-labeled internal standard, valine-citrulline-p-aminobenzylcarbamate-MMAE-d8 (VcMMAE-d8), to ensure accuracy and precision in complex biological matrices. This document outlines detailed experimental protocols, presents comparative data in a tabular format, and includes workflow diagrams for enhanced clarity.

The accurate quantification of ADC components in biological fluids is paramount for understanding their pharmacokinetics, efficacy, and safety.[1][2] Bioanalytical methods for ADCs are complex due to the heterogeneity of these molecules and their potential for biotransformation in vivo.[1] Common analytical strategies involve the measurement of total antibody, conjugated antibody, and the unconjugated cytotoxic payload.[3] For the quantification of the released payload, such as MMAE, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard, like this compound, is crucial for correcting for variability during sample preparation and analysis, including matrix effects.[5][6][7]

Comparative Performance of Bioanalytical Methods for MMAE Quantification

The following tables summarize the performance of two common sample preparation techniques for the quantification of MMAE in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. These methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Table 1: Method Performance Comparison
ParameterMethod A: Protein PrecipitationMethod B: Solid-Phase ExtractionAcceptance Criteria
Linearity (r²) > 0.99> 0.99≥ 0.99
Range 0.04 - 10.0 ng/mL0.04 - 10.0 ng/mLDependent on expected concentrations
Lower Limit of Quantification (LLOQ) 0.04 ng/mL0.04 ng/mLSignal-to-noise ratio ≥ 5
Intra-day Precision (%CV) ≤ 8.5%≤ 6.2%≤ 15% (≤ 20% at LLOQ)[8]
Inter-day Precision (%CV) ≤ 10.2%≤ 7.8%≤ 15% (≤ 20% at LLOQ)[8]
Intra-day Accuracy (%Bias) -5.0% to 6.3%-3.5% to 4.8%Within ±15% (±20% at LLOQ)[8]
Inter-day Accuracy (%Bias) -7.2% to 8.1%-6.0% to 5.5%Within ±15% (±20% at LLOQ)[8]
Matrix Effect MinimalMinimal to NoneIS-normalized matrix factor within 0.85-1.15
Recovery ~85%>95%Consistent, precise, and reproducible

Data presented are representative values synthesized from published literature on bioanalytical method validation for MMAE.[9][10]

Experimental Protocols

Detailed methodologies for the two compared sample preparation techniques are provided below.

General Reagents and Equipment
  • Analytes: MMAE and this compound (internal standard)

  • Biological Matrix: Human plasma (K2EDTA)

  • Reagents: Acetonitrile, Methanol, Formic Acid, Water (LC-MS grade)

  • Equipment: UPLC system coupled with a triple quadrupole mass spectrometer, 96-well plates, analytical balance, centrifuges.

Method A: Protein Precipitation (PPT) Protocol
  • Sample Thawing: Thaw plasma samples and quality control (QC) samples at room temperature.

  • Internal Standard Spiking: To 50 µL of plasma sample, add 10 µL of this compound working solution (concentration will depend on the specific assay range).

  • Protein Precipitation: Add 200 µL of acetonitrile containing 1% formic acid.

  • Vortexing: Vortex the samples for 5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE) Protocol
  • Sample Thawing: Thaw plasma samples and QC samples at room temperature.

  • Internal Standard Spiking: To 50 µL of plasma sample, add 10 µL of this compound working solution.

  • Sample Pre-treatment: Add 100 µL of 4% phosphoric acid in water and vortex.

  • SPE Plate Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Parameters
  • UPLC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A suitable gradient to separate MMAE from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • MMAE: 718.5 -> 686.6[9]

    • This compound (as MMAE-d8): 726.6 -> 152.1[7]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the general workflow for the cross-validation of bioanalytical methods for MMAE and the specific sample preparation steps.

Bioanalytical_Workflow Start Start: Plasma Sample Collection Method_A Method A: Protein Precipitation Start->Method_A Method_B Method B: Solid-Phase Extraction Start->Method_B LCMS LC-MS/MS Analysis (with this compound IS) Method_A->LCMS Method_B->LCMS Data_A Data Set A LCMS->Data_A Data_B Data Set B LCMS->Data_B CrossValidation Cross-Validation: Statistical Comparison (Accuracy, Precision) Data_A->CrossValidation Data_B->CrossValidation Result Validated & Comparable Data CrossValidation->Result

Caption: General workflow for the cross-validation of two bioanalytical methods.

Sample_Preparation_Comparison cluster_A Method A: Protein Precipitation cluster_B Method B: Solid-Phase Extraction A1 Plasma + IS A2 Add Acetonitrile A1->A2 A3 Vortex & Centrifuge A2->A3 A4 Collect Supernatant A3->A4 B1 Plasma + IS + Acid B2 Load on SPE Plate B1->B2 B3 Wash B2->B3 B4 Elute B3->B4 B5 Evaporate & Reconstitute B4->B5

Caption: Comparison of sample preparation workflows.

Discussion and Conclusion

The choice between Protein Precipitation and Solid-Phase Extraction for MMAE quantification depends on the specific requirements of the study.

  • Protein Precipitation is a simpler, faster, and more cost-effective method. However, it may be more susceptible to matrix effects as it is a less specific clean-up technique.

  • Solid-Phase Extraction provides a cleaner sample extract, leading to potentially better precision, accuracy, and reduced matrix effects.[11][12][13][14] This method is more time-consuming and expensive.

For both methods, the use of a stable isotope-labeled internal standard like this compound is essential for reliable quantification. Cross-validation of different bioanalytical methods is a regulatory expectation when data from multiple methods are to be combined or compared.[8][15][16][17] The successful cross-validation, as outlined in this guide, ensures the integrity and comparability of bioanalytical data, which is fundamental to the successful development of ADC therapeutics.

References

Establishing Limits of Detection and Quantification for VcMMAE-d8 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

For researchers and scientists engaged in the development of antibody-drug conjugates (ADCs), the precise and accurate quantification of all components is paramount. VcMMAE-d8, a deuterated stable isotope-labeled version of the potent anti-tubulin agent VcMMAE, serves as a critical internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. Establishing the limit of detection (LOD) and limit of quantification (LOQ) for this compound is a foundational step in method validation, ensuring the reliability of pharmacokinetic and toxicokinetic data for the corresponding non-labeled ADC payload. This guide provides an objective comparison of methodologies for determining these parameters, supported by established experimental protocols.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision.[1][2][3] It is often determined by assessing the signal-to-noise ratio (S/N), with a commonly accepted threshold of 3:1.[1][3]

The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), represents the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.[1][2][4] For bioanalytical methods, regulatory guidelines often specify that the LOQ should be at least five times the signal of a blank sample, with precision within 20% and accuracy between 80-120%.[4] A signal-to-noise ratio of 10:1 is also a widely used criterion for establishing the LOQ.[1][3][4]

Comparative Performance of Analytical Methods for Auristatin Derivatives

While this compound is primarily used as an internal standard, the principles for determining its LOD and LOQ are identical to those for an analyte.[5] The performance of bioanalytical methods for the active payload, MMAE, provides a strong benchmark for what can be expected for this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule components of ADCs due to its high sensitivity and specificity.[6][7]

The following table summarizes typical LOQ values achieved for MMAE in various biological matrices using LC-MS/MS, which are indicative of the performance achievable for this compound.

AnalyteMethodMatrixLower Limit of Quantification (LOQ)Reference
MMAE LC-MS/MSHuman Serum0.04 ng/mL[8][9]
MMAE UPLC-MS/MSHuman Plasma10 pg/mL[10][11]
MMAE LC-qTOF-MS/MSRat Plasma1.01 ng/mL[12]
MMAE & MMAF LC-MS/MSMouse Serum0.04 nM[13][14]

Note: The conversion between pg/mL and nM depends on the molecular weight of the analyte. For MMAE (MW ≈ 717.98 g/mol ), 10 pg/mL is approximately 0.014 nM.

Experimental Protocol for LOD and LOQ Determination

A robust determination of LOD and LOQ for this compound involves a systematic approach as outlined below. This protocol is based on standard bioanalytical method validation guidelines from regulatory bodies like the European Medicines Agency (EMA).[15]

Materials and Reagents
  • This compound reference standard

  • Control biological matrix (e.g., human plasma, serum)

  • High-purity solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)[11]

  • Solid-phase extraction (SPE) or protein precipitation reagents

  • Validated LC-MS/MS system

Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Perform serial dilutions to create a series of working solutions at low concentrations, bracketing the expected LOD and LOQ.

  • Spiking into Matrix:

    • Spike the control biological matrix with the low-concentration working solutions to create a set of calibration standards and quality control (QC) samples.

    • Prepare blank matrix samples (with and without a non-deuterated internal standard if this compound were the analyte).

  • Sample Preparation:

    • Extract this compound from the matrix using a validated procedure, such as protein precipitation with acetonitrile or solid-phase extraction.[10][12]

  • LC-MS/MS Analysis:

    • Inject the extracted samples into the LC-MS/MS system.

    • Employ a suitable chromatographic column, such as a C18 or BEH Amide column, with a gradient elution to achieve good separation.[10][11]

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound.

  • Data Analysis and Determination of LOD & LOQ:

    • Signal-to-Noise (S/N) Ratio Method:

      • Analyze multiple blank samples to determine the average background noise.

      • Analyze samples with decreasing concentrations of this compound.

      • The LOD is the concentration that yields a signal peak that is at least three times the noise level.[3]

      • The LOQ is the concentration that results in a signal peak of at least ten times the noise level.[3]

    • Calibration Curve Method:

      • Construct a calibration curve using the low-concentration standards.

      • Determine the standard deviation of the response (σ), which can be the standard error of the regression line, and the slope (S) of the calibration curve.[16]

      • Calculate the LOD and LOQ using the following formulas:

        • LOD = 3.3 * (σ / S)[16]

        • LOQ = 10 * (σ / S)[16]

    • Confirmation of LOQ:

      • The determined LOQ must be confirmed by analyzing a set of replicate samples (n ≥ 5) at this concentration.

      • The results must meet the criteria for precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal concentration).[4]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for establishing the LOD and LOQ of this compound.

LOD_LOQ_Workflow cluster_prep Preparation cluster_process Sample Processing cluster_analysis Analysis cluster_determination Determination stock This compound Stock Solution working Serial Dilutions (Working Solutions) stock->working spike Spike into Biological Matrix working->spike extract Protein Precipitation or SPE spike->extract reconstitute Reconstitution extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data sn Signal-to-Noise Ratio data->sn cal Calibration Curve Method data->cal lod Establish LOD (S/N ≥ 3) sn->lod loq Establish LOQ (S/N ≥ 10) sn->loq cal->lod cal->loq confirm Confirm LOQ (Precision & Accuracy) loq->confirm

Caption: Experimental workflow for LOD and LOQ determination.

Logical_Relationship LOB Limit of Blank (LOB) Mean of Blanks + 1.645SD_blanks LOD Limit of Detection (LOD) LOB + 1.645SD_low_conc_sample LOB->LOD < LOQ Limit of Quantification (LOQ) Lowest concentration meeting precision and accuracy goals LOD->LOQ ReportableRange Reportable Quantitative Range LOQ->ReportableRange is the lower boundary of

References

A Comparative Analysis of VcMMAE-d8 from Different Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of VcMMAE-d8, a deuterated drug-linker conjugate for antibody-drug conjugates (ADCs), from three leading commercial suppliers. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the procurement of critical reagents for ADC development. The analysis focuses on key quality attributes including purity, identity, and biological activity, supported by standardized experimental protocols.

This compound, an isotope-labeled version of VcMMAE, is a crucial tool in ADC research, primarily utilized as an internal standard for the accurate quantification of the potent anti-mitotic agent MMAE in biological matrices.[1][2] The quality and consistency of this compound are paramount for reliable pharmacokinetic and metabolism studies.

Comparative Summary of Key Quality Attributes

To provide a clear overview, the following table summarizes the critical quality attributes of this compound from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C for the purpose of this guide). The data presented is a synthesis of typical specifications and publicly available information. Researchers are encouraged to request lot-specific Certificates of Analysis for the most accurate data.

Parameter Supplier A Supplier B Supplier C Recommended Acceptance Criteria
Purity (by HPLC) ≥98%[3]≥97.5%≥99%≥95%
Identity (by Mass Spec) Conforms to structureConforms to structureConforms to structureConforms to expected mass
Isotopic Purity ≥99%≥99%≥99%≥99%
Appearance White to off-white solidWhite solidWhite to off-white solidWhite to off-white solid
Solubility Soluble in DMSOSoluble in DMSOSoluble in DMSOSoluble in DMSO

Experimental Methodologies

The following sections detail the standardized experimental protocols that can be employed to verify the quality attributes of this compound from different suppliers.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from any potential impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area of the main peak relative to the total peak area.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Dissolve this compound in DMSO (1 mg/mL) h1 Inject 10 µL onto C18 column p1->h1 h2 Run gradient (5-95% ACN with 0.1% TFA) h1->h2 h3 Detect at 254 nm h2->h3 d1 Integrate peak areas h3->d1 d2 Calculate purity (%) d1->d2

Caption: Workflow for this compound Purity Analysis by HPLC.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of this compound by verifying its molecular weight.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Dilute the this compound stock solution (1 mg/mL in DMSO) in 50% acetonitrile/water with 0.1% formic acid to a final concentration of 10 µg/mL.

  • Analysis: The observed mass-to-charge ratio (m/z) should correspond to the theoretical molecular weight of this compound.

Functional Assessment: In Vitro Cytotoxicity Assay

Objective: To assess the biological activity of the VcMMAE payload after enzymatic cleavage from a model ADC. This assay indirectly validates the integrity of the cleavable linker and the potency of the released MMAE.

Protocol:

  • Cell Line: A cancer cell line known to be sensitive to MMAE (e.g., a CD30-positive lymphoma cell line for a brentuximab-vc-MMAE analog).

  • Reagents:

    • This compound conjugated to a relevant antibody.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound ADC.

    • Incubate for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at 570 nm.

  • Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Workflow for In Vitro Cytotoxicity Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis c1 Seed cells in 96-well plate c2 Incubate overnight c1->c2 t1 Add serial dilutions of this compound ADC c2->t1 t2 Incubate for 72 hours t1->t2 v1 Add MTT reagent t2->v1 v2 Incubate for 4 hours v1->v2 v3 Add solubilization solution v2->v3 v4 Read absorbance at 570 nm v3->v4 a1 Calculate IC50 value v4->a1

Caption: Workflow for Assessing Biological Activity via Cytotoxicity Assay.

Mechanism of Action: MMAE Signaling Pathway

MMAE, the cytotoxic payload of VcMMAE, exerts its anti-cancer effect by disrupting microtubule dynamics.[4][5][6] Upon internalization of the ADC and cleavage of the linker in the lysosome, MMAE is released into the cytoplasm. It binds to tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death).

MMAE Signaling Pathway Leading to Apoptosis

cluster_adc ADC Action cluster_mmae MMAE Mechanism cluster_cellular Cellular Effects adc VcMMAE-ADC binds to cell surface antigen internalization Internalization via endocytosis adc->internalization lysosome Trafficking to lysosome internalization->lysosome cleavage Linker cleavage releases MMAE lysosome->cleavage tubulin MMAE binds to tubulin cleavage->tubulin inhibition Inhibition of tubulin polymerization tubulin->inhibition disruption Microtubule network disruption inhibition->disruption arrest G2/M phase cell cycle arrest disruption->arrest apoptosis Induction of Apoptosis arrest->apoptosis

Caption: MMAE's Mechanism of Action from ADC Internalization to Apoptosis.

Conclusion and Recommendations

The selection of a high-quality this compound is critical for the generation of reliable and reproducible data in ADC research. While the presented data is based on typical specifications, it is imperative for researchers to perform their own qualification of this compound from their chosen supplier using standardized protocols as outlined in this guide. Key considerations should include not only the chemical purity and identity but also the functional performance in relevant biological assays. A higher purity product will ensure more accurate quantification of the active payload in preclinical and clinical studies, ultimately contributing to the successful development of novel antibody-drug conjugates.

References

Performance Evaluation of VcMMAE-d8 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance of VcMMAE-d8 as an internal standard for the quantification of the potent cytotoxin monomethyl auristatin E (MMAE) in various biological matrices. The data presented is synthesized from peer-reviewed studies and technical documents to offer a comparative analysis of method performance, aiding researchers in the development and validation of bioanalytical assays for antibody-drug conjugates (ADCs) containing the VcMMAE linker-payload.

Introduction to this compound and its Role in ADC Bioanalysis

Antibody-drug conjugates are a complex class of therapeutics, and understanding their pharmacokinetics (PK) is crucial for successful development.[1] This requires robust bioanalytical methods to measure various ADC-related analytes, including the total antibody, the conjugated antibody, and the unconjugated (free) cytotoxic payload.[1] this compound, a deuterated isotope of the VcMMAE linker-payload, serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of released MMAE.[2][3] Its use is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reproducibility of the results.[2]

The stability of the ADC in circulation is a key attribute, as premature release of the payload can lead to off-target toxicity.[4][5] Therefore, accurately measuring the concentration of free MMAE in biological matrices is a critical aspect of ADC development.

Comparative Performance of LC-MS/MS Methods Using this compound

The following tables summarize the performance characteristics of published LC-MS/MS methods that utilize this compound or a similar deuterated MMAE internal standard for the quantification of unconjugated MMAE in various biological matrices.

Table 1: Performance in Human Biological Matrices

AnalyteMatrixLLOQ (ng/mL)Linearity (ng/mL)Assay PrincipleReference
MMAEHuman Serum0.040.04 - 10.0LC-MS/MS[6][7]
MMAEHuman Plasma0.03520.0352 - 18.0LC-MS/MS[8]
Five MMAE MetabolitesHuman Plasma0.010.01 - 10.0UPLC-MS/MS[9]

Table 2: Performance in Preclinical Species Biological Matrices

AnalyteMatrixLLOQ (ng/mL)Linearity (ng/mL)Assay PrincipleReference
MMAEMouse Plasma~0.2 (estimated)Not specifiedLC-MS/MS[10]
MMAERat PlasmaNot specifiedNot specifiedLC-MS/MS[11]
MMAECynomolgus Monkey SeraNot specifiedNot specifiedELISA (for total antibody and MMAE-conjugated ADCs)[12]
MMAEMouse Blood0.03520.0352 - 18.0LC-MS/MS[8]
MMAERat Blood0.03520.0352 - 18.0LC-MS/MS[8]
MMAEMonkey Blood0.03520.0352 - 18.0LC-MS/MS[8]

Note: The performance characteristics can vary based on the specific instrumentation, sample preparation, and validation protocol used in each study. Researchers should refer to the original publications for detailed information.

Key Experimental Protocols

Accurate quantification of MMAE using this compound as an internal standard relies on well-defined experimental protocols. Below are generalized methodologies extracted from the cited literature.

Protocol 1: Quantification of Unconjugated MMAE in Plasma/Serum by LC-MS/MS

This protocol is a composite based on methodologies described in several studies.[2][6][8]

1. Sample Preparation:

  • Thaw plasma or serum samples on ice.
  • To a 100 µL aliquot of the sample, add the internal standard (this compound or d8-MMAE) to a final concentration of 1 ng/mL.[2]
  • Perform protein precipitation by adding a 4:1 volume of acetonitrile.[8]
  • Vortex the samples and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[2]

2. LC-MS/MS Analysis:

  • LC System: A UPLC or HPLC system.
  • Column: A suitable reversed-phase column, such as a BEH C18 column.[9]
  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.[2][11]
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • MRM Transitions:
  • MMAE: 718.7 -> 152.2[8] or 718.5 -> 686.6 and 718.5 -> 154.1[6]
  • d8-MMAE (Internal Standard): 726.6 -> 152.1[8] or monitor appropriate transitions for this compound.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  • Determine the concentration of MMAE in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of ADC Stability in Plasma

This protocol outlines a general workflow for assessing the stability of a VcMMAE-containing ADC in plasma.[5][11]

1. Incubation:

  • Incubate the ADC in plasma (e.g., human, rat, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).[5]

2. Sample Processing:

  • At each time point, take an aliquot of the plasma sample.
  • To measure released MMAE, follow the sample preparation and LC-MS/MS analysis steps outlined in Protocol 1.
  • To measure the remaining conjugated ADC, an immunocapture step is often employed.[1] This can involve using anti-human Fc antibodies to capture the ADC from the plasma, followed by enzymatic or chemical cleavage of the payload for quantification by LC-MS/MS.[11][13]

3. Data Analysis:

  • Plot the concentration of released MMAE or the percentage of remaining conjugated ADC over time to determine the stability profile of the ADC in the specific plasma matrix.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the bioanalysis of ADCs, where this compound plays a crucial role as an internal standard for payload quantification.

ADC_Bioanalysis_Workflow cluster_sample_collection Sample Collection cluster_analyte_quantification Analyte Quantification cluster_free_payload Free Payload (MMAE) cluster_total_antibody Total Antibody cluster_conjugated_adc Conjugated ADC Biological_Matrix Biological Matrix (Plasma, Serum, Tissue) FP_Spike Spike with This compound (IS) Biological_Matrix->FP_Spike TA_ELISA ELISA / LBA Biological_Matrix->TA_ELISA CADC_Immuno Immunocapture Biological_Matrix->CADC_Immuno FP_Extraction Protein Precipitation / SPE FP_Spike->FP_Extraction FP_LCMS LC-MS/MS Analysis FP_Extraction->FP_LCMS CADC_Cleavage Payload Cleavage CADC_Immuno->CADC_Cleavage CADC_LCMS LC-MS/MS Analysis CADC_Cleavage->CADC_LCMS

Caption: General workflow for the bioanalysis of VcMMAE ADCs in biological matrices.

Free_Payload_Quantification_Workflow start Plasma/Serum Sample spike Add this compound (Internal Standard) start->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze

References

Performance of VcMMAE-d8 in Human vs. Animal Plasma: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability and behavior of antibody-drug conjugates (ADCs) in plasma are critical parameters influencing their efficacy and safety. This guide provides a comparative analysis of the performance of ADCs containing the valine-citrulline monomethyl auristatin E (VcMMAE) linker-payload system, with a focus on its deuterated internal standard VcMMAE-d8, in human versus various animal plasma matrices. Understanding these species-specific differences is paramount for the accurate interpretation of preclinical data and its translation to clinical outcomes.

Key Performance Differences: Stability and Payload Distribution

Significant discrepancies in the performance of VcMMAE-based ADCs are observed between human and animal plasma, primarily concerning the stability of the linker and the distribution of the released payload, monomethyl auristatin E (MMAE).

Plasma Stability: In vitro studies reveal that VcMMAE-containing ADCs exhibit greater stability in human and monkey plasma compared to rodent plasma.[1] The release of the MMAE payload is notably higher in mouse and rat plasma, indicating a lower stability of the valine-citrulline linker in these species.[1] For instance, after a 6-day incubation period, the percentage of released MMAE was substantially higher in mouse plasma (>20%) and rat plasma (>4%) as opposed to the minimal release observed in human and monkey plasma (<1%).[1]

Red Blood Cell Partitioning of MMAE: A striking difference between species is the extent to which unconjugated MMAE partitions into red blood cells (RBCs).[2][3][4] This phenomenon significantly impacts the distribution of the payload in blood and can lead to misinterpretation of plasma-based pharmacokinetic (PK) data. In vitro experiments have demonstrated strong RBC partitioning of MMAE in mice and rats, with progressively less partitioning in monkeys and minimal partitioning in humans.[2][3][4] This differential partitioning is a key factor contributing to the observed 50-fold higher systemic MMAE levels in humans compared to rodents when normalized by the ADC dose.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of VcMMAE and the distribution of its payload, MMAE, in human and animal plasma/blood.

Plasma MatrixAverage MMAE Release from ADC (after 6 days incubation)
Mouse>20%
Rat>4%
Monkey<1%
Human<1%
Data sourced from stability screening of 15 different vc-MMAE containing ADCs.[1]

Table 1. In Vitro Release of MMAE from VcMMAE ADCs in Different Plasma Matrices.

SpeciesIn Vitro Blood-to-Plasma Ratio of MMAE (at 2 nM)In Vivo Blood-to-Plasma Ratio of MMAE
Mouse11.8 ± 0.291~5
Rat2.36 ± 0.0825~1.65
Monkey1.57 ± 0.0250Not specified
Human0.976 ± 0.0620Not applicable
In vitro data from incubation of tritium-labeled MMAE in whole blood. In vivo data from dosing with pinatuzumab vedotin.[2][3]

Table 2. Species-Dependent Red Blood Cell Partitioning of MMAE.

Experimental Protocols

The data presented above are derived from specific experimental methodologies. Understanding these protocols is crucial for replicating and interpreting the findings.

In Vitro Plasma Stability Assay

This assay is designed to assess the stability of the ADC and the rate of payload release in a plasma environment.

  • ADC Incubation: The VcMMAE-containing ADC is incubated in plasma from different species (e.g., human, monkey, rat, mouse) at 37°C for a specified duration (e.g., up to 7 days).[5][6]

  • Sample Collection: Aliquots are taken at various time points.

  • ADC Capture: The ADC is captured from the plasma, often using Protein A magnetic beads which bind to the antibody portion.[5]

  • Payload Release and Quantification:

    • For Released Drug Analysis: The supernatant (containing released MMAE) can be analyzed.

    • For Total Bound Drug: The captured ADC on the beads can be treated with an enzyme like papain to cleave the linker and release the bound MMAE for quantification.[5]

  • LC-MS/MS Analysis: The amount of released MMAE is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7] this compound is typically used as an internal standard to ensure accurate quantification.

In Vitro Red Blood Cell (RBC) Partitioning Assay

This experiment determines the extent to which the payload distributes into red blood cells.

  • Incubation: Radiolabeled MMAE (e.g., [3H]-MMAE) is incubated in whole blood from various species at 37°C.[2][3]

  • Separation: The whole blood is centrifuged to separate the plasma from the blood cells.

  • Quantification: The concentration of radiolabeled MMAE is measured in both the plasma and the whole blood lysate.

  • Calculation: The blood-to-plasma ratio is calculated by dividing the concentration of MMAE in whole blood by the concentration in plasma.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key experimental workflows.

cluster_0 In Vitro Plasma Stability Workflow start VcMMAE ADC plasma Incubate with Human/Animal Plasma (37°C) start->plasma capture Capture ADC (e.g., Protein A beads) plasma->capture quantify Quantify Released MMAE (LC-MS/MS) capture->quantify end Stability Data quantify->end

Caption: Workflow for assessing VcMMAE ADC stability in plasma.

cluster_1 RBC Partitioning Assay Workflow start_rbc Labeled MMAE blood Incubate with Whole Blood (37°C) start_rbc->blood separate Centrifuge to Separate Plasma blood->separate measure_plasma Measure MMAE in Plasma separate->measure_plasma measure_blood Measure MMAE in Whole Blood separate->measure_blood calculate Calculate Blood-to-Plasma Ratio measure_plasma->calculate measure_blood->calculate end_rbc Partitioning Data calculate->end_rbc

Caption: Workflow for determining MMAE RBC partitioning.

Implications for Drug Development

The observed species-specific differences in VcMMAE ADC stability and MMAE distribution have significant implications for preclinical to clinical translation:

  • Rodent Models: While useful for efficacy studies, rodent models may overestimate the premature release of MMAE in humans due to lower linker stability in their plasma. The high RBC partitioning in rodents also means that plasma concentrations of MMAE will be significantly lower than in whole blood, which needs to be considered when evaluating exposure-toxicity relationships.

  • Non-Human Primates: The plasma stability and RBC partitioning of MMAE in monkeys are more comparable to humans, making them a more suitable species for pharmacokinetic and toxicokinetic studies of VcMMAE-based ADCs.

  • Bioanalytical Strategy: It is crucial to employ validated LC-MS/MS methods for the quantification of MMAE.[7][8][9] When analyzing preclinical samples, especially from rodents, consideration should be given to measuring MMAE concentrations in both plasma and whole blood to get a complete picture of systemic exposure. Matrix effects, which can vary between species, must be carefully evaluated during method validation to avoid analytical bias.[10][11] The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification.

References

A Comparative Guide to Bioanalytical Method Validation: The Crucial Role of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of regulatory submission and overall drug program success. This guide provides a comparative overview of key validation parameters as stipulated by major regulatory bodies—the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH)—with a specific focus on the pivotal role of internal standards.

The objective of bioanalytical method validation is to demonstrate that a particular method is reliable and reproducible for its intended use, which is the quantitative determination of a drug and/or its metabolites in biological matrices.[1][2][3] An integral component of this validation, particularly for chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an internal standard (IS).[1][4] An IS is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis.[1][4]

The choice of internal standard is critical and generally falls into two categories: a stable isotope-labeled (SIL) internal standard, which is considered the gold standard, or a structural analog.[4] This guide will compare the performance of these two types of internal standards across key validation parameters.

Comparative Analysis of Regulatory Acceptance Criteria

The following table summarizes the acceptance criteria for key bioanalytical method validation parameters according to the FDA, EMA, and the harmonized ICH M10 guideline. These guidelines are largely aligned, reflecting a global consensus on best practices.

Validation ParameterICH M10 / FDA / EMA Acceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value for QC samples, except for the Lower Limit of Quantitation (LLOQ), where it should be within ±20%.[5][6]
Precision The coefficient of variation (CV) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%.[5][6]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. The response of interfering peaks should be ≤20% of the LLOQ for the analyte and ≤5% for the IS.[7]
Matrix Effect The CV of the IS-normalized matrix factor from at least six different lots of matrix should not be greater than 15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) The mean concentration of stability QC samples should be within ±15% of the nominal concentration.

The Impact of Internal Standard Choice: A Comparative Data Review

To illustrate the impact of internal standard selection, the following tables present hypothetical but representative experimental data for the validation of a bioanalytical method for a fictional drug, "Drug X," using both a stable isotope-labeled internal standard (Drug X-d4) and a structural analog internal standard.

Table 1: Accuracy and Precision Data
QC Level (ng/mL)Internal StandardMean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (CV%)
LLOQ (1.00) Drug X-d41.05105.04.8
Structural Analog1.15115.012.5
Low (3.00) Drug X-d42.9899.33.2
Structural Analog3.21107.09.8
Mid (50.0) Drug X-d450.8101.62.5
Structural Analog47.595.07.5
High (80.0) Drug X-d481.2101.51.8
Structural Analog85.9107.46.2

As the data illustrates, the SIL-IS (Drug X-d4) provides superior accuracy and precision across all QC levels, with values well within the ±15% (±20% for LLOQ) acceptance criteria. The structural analog also meets the criteria but exhibits greater variability.

Table 2: Matrix Effect and Stability Data
Validation ParameterInternal StandardResultMeets Acceptance Criteria?
Matrix Effect (CV% of IS-normalized matrix factor) Drug X-d43.5%Yes
Structural Analog13.8%Yes
Freeze-Thaw Stability (3 cycles, % change from nominal) Drug X-d4-2.8%Yes
Structural Analog-9.5%Yes
Bench-Top Stability (4 hours, % change from nominal) Drug X-d4-1.5%Yes
Structural Analog-7.2%Yes
Long-Term Stability (30 days at -80°C, % change from nominal) Drug X-d4-3.1%Yes
Structural Analog-11.3%Yes

The SIL-IS demonstrates a significantly lower matrix effect and greater stability under various storage and handling conditions compared to the structural analog. This is because a SIL-IS co-elutes with the analyte and experiences nearly identical ionization effects, providing more effective normalization.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible bioanalytical method validation. Below are the protocols for the key experiments cited in this guide.

Accuracy and Precision
  • Prepare calibration standards and QC samples by spiking a blank biological matrix with known concentrations of the analyte.

  • Add a constant concentration of the selected internal standard (SIL-IS or structural analog) to all calibration standards, QCs, and study samples.

  • Process the samples using the developed extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracted samples using the LC-MS/MS method.

  • Determine the concentration of the analyte in the QC samples using the calibration curve.

  • Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.

  • Calculate the precision as the coefficient of variation (CV) of the replicate QC sample measurements.

  • Perform these assessments for at least three independent analytical runs on different days.

Matrix Effect
  • Obtain blank biological matrix from at least six different individual donors.

  • Prepare three sets of samples:

    • Set A: Analyte and IS spiked in a neat solution.

    • Set B: Blank matrix extract spiked with analyte and IS.

    • Set C: Matrix spiked with analyte and IS, then extracted.

  • Calculate the matrix factor (MF) for each lot of the matrix by dividing the peak area of the analyte in Set B by the peak area of the analyte in Set A.

  • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

  • The precision (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

Stability
  • Prepare low and high concentration QC samples in the biological matrix.

  • Freeze-Thaw Stability: Subject the QC samples to three cycles of freezing (at the intended storage temperature) and thawing (at room temperature).

  • Bench-Top Stability: Store the QC samples at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Store the QC samples at the intended storage temperature for a period equal to or longer than the expected duration of the study sample storage.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • The mean concentration of the stability samples should be within ±15% of their nominal values.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Analysis Sample Analysis A Analyte & IS Selection B Sample Preparation Optimization A->B C LC-MS/MS Condition Optimization B->C D Selectivity & Specificity C->D E Accuracy & Precision C->E F Matrix Effect C->F G Stability C->G H Calibration Curve C->H I Study Sample Analysis D->I E->I F->I G->I H->I J Incurred Sample Reanalysis I->J K Validated Bioanalytical Method I->K

Caption: Workflow of Bioanalytical Method Validation.

Internal_Standard_Role cluster_Sample_Processing Sample Processing cluster_Analysis LC-MS/MS Analysis A Biological Sample (Analyte) B Add Internal Standard A->B C Extraction B->C D Analyte Response C->D E IS Response C->E F Response Ratio (Analyte/IS) D->F E->F G Quantification F->G H Variability (e.g., extraction loss, injection volume) H->D H->E

Caption: Role of the Internal Standard in Bioanalysis.

Validation_Parameter_Interrelation Accuracy Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity LLOQ LLOQ Selectivity->LLOQ MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Stability Stability Stability->Accuracy LLOQ->Accuracy LLOQ->Precision

Caption: Interrelation of Key Validation Parameters.

Conclusion

The rigorous validation of bioanalytical methods is non-negotiable in the landscape of drug development. The harmonized guidelines from the ICH, FDA, and EMA provide a clear framework for ensuring the quality and reliability of bioanalytical data. A critical determinant of method performance is the choice of internal standard. As demonstrated, a stable isotope-labeled internal standard generally provides superior performance in terms of accuracy, precision, matrix effect, and stability compared to a structural analog. While the use of a SIL-IS is highly recommended, a well-characterized structural analog can be acceptable if it meets all validation criteria. Ultimately, the goal is to employ a validated method that is fit for its intended purpose, ensuring that the data generated is robust and can confidently support regulatory decisions.

References

Safety Operating Guide

Proper Disposal Procedures for VcMMAE-d8: Ensuring Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the highly potent antibody-drug conjugate component, VcMMAE-d8, is critical for protecting researchers and the environment. This document outlines a comprehensive, step-by-step protocol for the chemical inactivation and disposal of this compound, ensuring compliance with safety standards and fostering a secure laboratory environment.

This compound, a deuterated form of the potent cytotoxic agent-linker conjugate, requires stringent handling and disposal procedures due to its high toxicity, mutagenicity, and reproductive hazards. The core principle of its safe disposal lies in the chemical degradation of the active monomethyl auristatin E (MMAE) payload and the reactive maleimide moiety. The following procedures are based on established methods for the decontamination of highly potent cytotoxic compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double gloves (nitrile or neoprene), and safety goggles. For handling larger quantities or in case of potential aerosolization, a respirator is recommended.

  • Designated Area: All handling and disposal procedures should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet.

  • Spill Kit: A spill kit specifically for cytotoxic agents must be readily available.

Step-by-Step Chemical Inactivation and Disposal Protocol

This two-step chemical inactivation procedure is designed to hydrolyze and oxidize the this compound molecule, rendering it non-toxic.

Step 1: Alkaline Hydrolysis

The initial step utilizes a strong base to hydrolyze the maleimide ring and the carbamate linker of the this compound. This process is crucial for initiating the degradation of the molecule.

  • Preparation of Inactivation Solution: Prepare a 2M sodium hydroxide (NaOH) solution.

  • Initial Inactivation: Carefully add the this compound waste (in solid form or dissolved in an appropriate solvent) to the 2M NaOH solution. The recommended ratio is at least 10 volumes of NaOH solution to 1 volume of this compound waste.

  • Incubation: Allow the mixture to react for a minimum of 2 hours at room temperature with occasional stirring. This ensures sufficient time for the hydrolysis of the maleimide and carbamate functionalities.

Step 2: Oxidative Degradation

Following alkaline hydrolysis, an oxidizing agent is used to further break down the MMAE payload and other organic components into less toxic byproducts.

  • Addition of Oxidizing Agent: To the reaction mixture from Step 1, slowly add a sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6% NaOCl) to achieve a final concentration of at least 2.5% NaOCl.

  • Secondary Incubation: Let the mixture stand for an additional 2 hours at room temperature with occasional stirring. The bleach will further degrade the organic components of the this compound.

  • Neutralization: After the 2-hour incubation, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid). Check the pH using pH paper or a calibrated pH meter.

  • Final Disposal: The neutralized and inactivated solution can now be disposed of as hazardous chemical waste according to your institution's and local regulations.

Quantitative Data for Inactivation Protocol

ParameterValuePurpose
Alkaline Hydrolysis
Inactivating Agent2M Sodium Hydroxide (NaOH)Hydrolyzes the maleimide ring and carbamate linker.
Volume Ratio (NaOH:Waste)≥ 10:1Ensures complete reaction.
Reaction Time≥ 2 hoursAllows for sufficient hydrolysis.
TemperatureRoom TemperatureStandard laboratory condition.
Oxidative Degradation
Inactivating AgentSodium Hypochlorite (NaOCl)Oxidizes and degrades the MMAE payload.
Final NaOCl Concentration≥ 2.5%Ensures effective oxidation.
Reaction Time≥ 2 hoursAllows for complete degradation.
TemperatureRoom TemperatureStandard laboratory condition.
Neutralization
Final pH6.0 - 8.0Prepares the solution for final disposal.

Experimental Workflow for this compound Disposal

G cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal PPE Don Appropriate PPE WorkArea Work in Designated Area PPE->WorkArea Safety First Hydrolysis Step 1: Alkaline Hydrolysis (2M NaOH, ≥2 hrs) WorkArea->Hydrolysis Begin Inactivation Oxidation Step 2: Oxidative Degradation (≥2.5% NaOCl, ≥2 hrs) Hydrolysis->Oxidation Proceed to Oxidation Neutralization Neutralize to pH 6-8 Oxidation->Neutralization Prepare for Disposal WasteDisposal Dispose as Hazardous Waste Neutralization->WasteDisposal Final Step

Figure 1. Logical workflow for the safe disposal of this compound.

Disclaimer: This protocol is based on general procedures for the chemical degradation of highly potent cytotoxic compounds. It has not been specifically validated for this compound. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Navigating the Safe Handling of VcMMAE-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance on personal protective equipment, operational protocols, and disposal for the potent cytotoxic agent VcMMAE-d8, ensuring the safety of researchers and the integrity of drug development.

Researchers and scientists engaged in the development of antibody-drug conjugates (ADCs) frequently handle highly potent compounds such as this compound. Due to its cytotoxic nature, stringent adherence to safety protocols is paramount to protect laboratory personnel from exposure and to prevent environmental contamination. This document provides a comprehensive overview of the essential personal protective equipment (PPE), detailed handling procedures, and proper disposal methods for this compound, based on the safety data for its closely related, non-deuterated analogue, VcMMAE.

Understanding the Hazard: this compound Profile

  • Acute Toxicity, Oral (Category 1) [1][2]

  • Acute Toxicity, Dermal (Category 1) [1][2]

  • Acute Toxicity, Inhalation (Category 1) [1][2]

  • Germ Cell Mutagenicity (Category 1A/1B) [1]

  • Reproductive Toxicity (Category 1A/1B) [1]

  • Specific Target Organ Toxicity, Single Exposure (Category 1) [1]

  • Specific Target Organ Toxicity, Repeated Exposure (Category 1) [1]

These classifications underscore the severe health risks associated with VcMMAE, including fatality if swallowed, in contact with skin, or inhaled, and the potential for genetic defects and damage to fertility or an unborn child.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound to minimize all potential routes of exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Hands Double GlovingTwo pairs of chemotherapy-rated nitrile gloves. Change immediately if contaminated.
Body Disposable GownImpermeable, disposable gown with long sleeves and tight-fitting cuffs.
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles and a full-face shield to protect against splashes and aerosols.
Respiratory RespiratorAn N95 or higher-rated respirator is essential, especially when handling the powdered form or creating solutions.

Quantitative Toxicity Data for VcMMAE and VcMMAE-Containing ADCs

The following table presents in vitro cytotoxicity data for VcMMAE and ADCs containing VcMMAE, demonstrating its high potency.

Compound/Cell LineIC50 ValueReference
Free MMAE
CD22+ NHL cell lines0.099 to 1.348 nM[3]
Jurkat (CD22-negative)0.099 nM[3]
HB22.7–vcMMAE (ADC)
CD22+ NHL cell lines0.02 to 0.285 µg/ml[3]
DoHH20.02 µg/ml[3]
Jurkat (CD22-negative)> 2.5 µg/ml[3]
cAC10-vcMMAE (ADC)
CD30+ tumor lines< 10 ng/mL[4][5]
Karpas 2992.5 ng/mL[4]
Antigen-negative cells> 3000 ng/mL[4]

Experimental Protocols: Step-by-Step Guidance for Safe Handling

Adherence to a strict, well-defined protocol is critical when working with this compound. The following workflow outlines the key steps from receiving to disposal.

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Transport to Designated Area: Immediately transport the sealed container to a designated and restricted area for handling potent compounds.

  • Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Recommended storage is often at -20°C for long-term stability.[7]

Preparation of Solutions
  • Work in a Containment Device: All handling of powdered this compound and preparation of solutions must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.

  • Don Full PPE: Before handling, ensure all required PPE is correctly worn.

  • Weighing: Use a dedicated, calibrated balance within the containment device. Handle the powder with extreme care to avoid generating dust.

  • Dissolving: Slowly add the solvent (e.g., DMSO) to the powdered this compound.[8][9] Ensure the container is sealed before mixing to avoid splashes or aerosols.

Experimental Use
  • Clear Labeling: All vials and containers with this compound solutions must be clearly labeled with the compound name, concentration, date, and hazard symbols.

  • Spill Kit: A dedicated spill kit for cytotoxic agents must be readily available in the laboratory.

  • Avoid Contamination: Use dedicated labware and equipment. If not possible, thoroughly decontaminate all items after use.

Decontamination and Disposal
  • Decontaminate Surfaces: All work surfaces and equipment must be decontaminated after each use. A common decontaminating agent is a solution of bleach followed by a rinse with 70% ethanol.

  • Dispose of Waste: All contaminated materials, including gloves, gowns, pipette tips, and empty vials, must be disposed of as hazardous waste in designated, labeled containers. Follow your institution's and local regulations for hazardous waste disposal.[1]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_Preparation Preparation cluster_Handling Handling (in Containment) cluster_PostHandling Post-Handling Receiving Receiving and Inspection Storage Secure Storage (-20°C) Receiving->Storage Intact Package PPE Don Full PPE Storage->PPE Weighing Weighing Powder PPE->Weighing Dissolving Solution Preparation Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Decontamination Decontaminate Work Area & Equipment Experiment->Decontamination WasteDisposal Hazardous Waste Disposal Decontamination->WasteDisposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Logical Relationships of Safety Procedures

SafetyRelationships cluster_Hazard Hazard Identification cluster_Controls Control Measures cluster_Outcome Desired Outcome Hazard This compound (Potent Cytotoxin) Engineering Engineering Controls (Fume Hood/BSC) Hazard->Engineering Administrative Administrative Controls (SOPs, Training) Hazard->Administrative PPE Personal Protective Equipment (PPE) Hazard->PPE Safety Personnel & Environmental Safety Engineering->Safety Administrative->Safety PPE->Safety

Caption: Interrelationship of hazard identification and control measures to ensure safety.

By implementing these comprehensive safety measures, research institutions can foster a secure environment for the handling of potent compounds like this compound, thereby protecting their personnel and advancing critical drug development research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.